Product packaging for AM-2394(Cat. No.:)

AM-2394

Cat. No.: B605374
M. Wt: 423.5 g/mol
InChI Key: QUISANLDBDCMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AM2394 is an activator of glucokinase with an EC50 value of 60 nM in an enzyme assay in the presence of glucose. Oral administration of AM2394 (3-30 mg/kg) decreases plasma glucose levels in an oral glucose tolerance test in an ob/ob mouse model of diabetes.>AM-2394 is a potent and selective Glucokinase agonist (GKA), which catalyzes the phosphorylation of glucose to glucose-6-phosphate. This compound activates GK with an EC50 of 60 nM, increases the affinity of GK for glucose by approximately 10-fold, exhibits moderate clearance and good oral bioavailability in multiple animal models, and lowers glucose excursion following an oral glucose tolerance test in an ob/ob mouse model of diabetes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N5O4 B605374 AM-2394

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-[6-(2-hydroxy-2-methylpropoxy)pyridin-3-yl]-4-(5-methylpyridin-3-yl)oxypyridin-2-yl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-14-7-16(11-24-9-14)31-18-8-19(27-21(28)23-4)25-12-17(18)15-5-6-20(26-10-15)30-13-22(2,3)29/h5-12,29H,13H2,1-4H3,(H2,23,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUISANLDBDCMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)OC2=CC(=NC=C2C3=CN=C(C=C3)OCC(C)(C)O)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of AM-2394, a Novel Glucokinase Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM-2394 is a potent, structurally distinct, allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By increasing the affinity of glucokinase for glucose, this compound enhances glucose metabolism in key tissues, leading to a reduction in plasma glucose levels. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols and data are presented to support its potential as a therapeutic agent for type 2 diabetes.

Core Mechanism of Action: Glucokinase Activation

This compound functions as a glucokinase activator (GKA), targeting the enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This is a rate-limiting step in glucose metabolism in several key cell types.[1][2] Glucokinase acts as a glucose sensor, and its activation has a dual effect on lowering blood glucose:

  • In Pancreatic β-cells: Activation of GK leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, and subsequent insulin secretion.

  • In Hepatocytes: GK activation promotes hepatic glucose uptake and the conversion of glucose into glycogen for storage.

This compound allosterically binds to glucokinase, increasing the enzyme's affinity for glucose by approximately 10-fold.[1][3] This sensitizes the enzyme to ambient glucose levels, leading to a more robust physiological response to glucose fluctuations.

Signaling Pathway and Experimental Workflow

The mechanism of this compound's action can be visualized through the following signaling pathway and experimental workflows.

AM-2394_Mechanism_of_Action cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Blood Glucose GK_p Glucokinase (GK) Glucose->GK_p Substrate GK_l Glucokinase (GK) Glucose->GK_l Substrate AM2394_p This compound AM2394_p->GK_p Activates G6P_p Glucose-6-P GK_p->G6P_p Phosphorylates Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP:ADP Ratio Glycolysis_p->ATP_ADP_p K_ATP KATP Channel (Closure) ATP_ADP_p->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Insulin_Secretion Insulin Secretion Depolarization->Insulin_Secretion Insulin_Secretion->Glucose Lowers AM2394_l This compound AM2394_l->GK_l Activates G6P_l Glucose-6-P GK_l->G6P_l Phosphorylates Glucose_Uptake ↑ Glucose Uptake GK_l->Glucose_Uptake Glycogen Glycogen Synthesis G6P_l->Glycogen Glucose_Uptake->Glucose Lowers

Caption: this compound signaling pathway in pancreatic β-cells and hepatocytes.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo & PK Analysis Assay Glucokinase Activation Assay Data1 EC50 Vmax S0.5 Assay->Data1 Dosing Oral Dosing (ob/ob mice & other species) OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT PK_studies Pharmacokinetic Studies Dosing->PK_studies Sampling Blood Sampling (Time Points) OGTT->Sampling PK_studies->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data2 Glucose Excursion (AUC) Analysis->Data2 Data3 Cmax, Tmax, AUC, t1/2, F% Analysis->Data3

Caption: Experimental workflow for the evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Glucokinase Activation Profile of this compound [1]

ParameterValueDescription
EC50 60 nMThe concentration of this compound that elicits a half-maximal response in the glucokinase activation assay.
Vmax 1.2The maximal velocity of the glucose phosphorylation reaction catalyzed by activated GK relative to the unactivated enzyme.
S0.5 0.73 mMThe substrate concentration (glucose) at which the enzyme reaches half of its maximal velocity in the presence of this compound.

Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

Dose (mg/kg)Effect on Glucose Excursion
1Reduction
3Maximal Efficacy
10Reduction
30Reduction

Table 3: Terminal Plasma Exposure of this compound in ob/ob Mice (at 135 min post-OGTT)

Dose (mg/kg)Plasma Concentration (µM)
31.2
103.6
3038

Table 4: Pharmacokinetic Properties of this compound Across Species

SpeciesDose (IV, mg/kg)CL (mL/min/kg)Vss (L/kg)t1/2 (h)Dose (PO, mg/kg)Tmax (h)Cmax (µM)AUCinf (µM*h)F (%)
Mouse1241.40.850.252.53.962
Rat0.5111.62.320.751.32.343
Dog0.53.31.56.421.51.46.756
Cynomolgus Monkey0.54.30.93.521.02.28.891

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUCinf: Area under the curve from time zero to infinity; F: Bioavailability.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Glucokinase Activation Assay

This assay determines the potency of compounds in activating the glucokinase enzyme.

  • Principle: The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored spectrophotometrically at 340 nm.

  • Reagents:

    • Assay Buffer: 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl2.

    • Human full-length glucokinase.

    • Glucose.

    • ATP.

    • NADP+.

    • Glucose-6-phosphate dehydrogenase (G6PDH).

    • This compound (or other test compounds) dissolved in DMSO.

  • Procedure:

    • Add assay buffer, glucokinase, test compound, and a fixed concentration of glucose (e.g., 5 mM for EC50 determination) to a 96-well microtiter plate.

    • Add the coupling reagents (NADP+ and G6PDH).

    • Initiate the reaction by adding ATP.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • For determining S0.5 and Vmax, vary the glucose concentration while keeping the test compound concentration fixed.

    • Calculate EC50, Vmax, and S0.5 values by fitting the data to appropriate pharmacological models.

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Animals: Male mice, rats, dogs, and cynomolgus monkeys.

  • Administration:

    • Intravenous (IV) administration of this compound to determine clearance, volume of distribution, and half-life.

    • Oral (PO) administration (gavage) to determine oral bioavailability (F%).

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Precipitate plasma proteins with an organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of this compound.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (CL, Vss, t1/2, Tmax, Cmax, AUCinf, F%) using non-compartmental analysis software.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This study evaluates the in vivo efficacy of this compound in a model of type 2 diabetes.

  • Animals: Male ob/ob mice.

  • Acclimation and Fasting:

    • Acclimate animals to the experimental conditions.

    • Fast the mice overnight prior to the study, with free access to water.

  • Procedure:

    • Administer this compound (at doses of 1, 3, 10, and 30 mg/kg) or vehicle (0.5% methylcellulose, 1% Tween 80, pH 2 with methanesulfonic acid) via oral gavage.

    • After 30 minutes, administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

    • Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion.

    • Use statistical analysis (e.g., two-way ANOVA) to determine the significance of the reduction in glucose excursion by this compound compared to the vehicle control.

Conclusion

This compound is a potent glucokinase activator with a well-defined mechanism of action. It enhances the catalytic activity of glucokinase, leading to increased glucose metabolism in the pancreas and liver. This dual action results in improved glycemic control, as demonstrated in preclinical models. The compound exhibits favorable pharmacokinetic properties across multiple species, including good oral bioavailability. The data presented in this guide support the continued investigation of this compound and other glucokinase activators as a promising therapeutic strategy for the management of type 2 diabetes.

References

Dransfield, P. J., et al. (2016). Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound. ACS Medicinal Chemistry Letters, 7(7), 714–718. MedchemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK-- Selleck Chemicals. (n.d.). AM2394. Retrieved from --INVALID-LINK-- All About Drugs. (2016, June 6). AM 2394. Retrieved from --INVALID-LINK-- National Center for Biotechnology Information. (2016). Novel Series of Potent Glucokinase Activators Leading to the Discovery of this compound. PubMed Central. Retrieved from --INVALID-LINK--

References

Technical Guide: AM-2394, A Novel Glucokinase Activator

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of AM-2394, a potent, structurally distinct small-molecule glucokinase activator. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, mechanism of action, and relevant experimental data.

Core Compound Details

This compound is an allosteric activator of the enzyme glucokinase (GK), which plays a pivotal role in glucose homeostasis.[1][2] By enhancing the activity of GK, this compound effectively increases the rate of glucose phosphorylation, leading to a reduction in plasma glucose levels.[1][3]

Chemical Identity:

IdentifierValue
IUPAC Name N-[6'-(2-hydroxy-2-methylpropoxy)-4-[(5-methyl-3-pyridinyl)oxy][3,3'-bipyridin]-6-yl]-N'-methyl-urea[4]
CAS Number 1442684-77-6
Molecular Formula C₂₂H₂₅N₅O₄
Molecular Weight 423.47 g/mol
SMILES O=C(NC)Nc1cc(Oc2cc(C)cnc2)c(c2ccc(OCC(C)(O)C)nc2)cn1

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The data highlights its potency as a glucokinase activator and its pharmacokinetic properties across multiple species.

In Vitro Activity

This compound directly activates the glucokinase enzyme, significantly increasing its affinity for glucose.

ParameterValueDescription
EC₅₀ 60 nMThe half-maximal effective concentration for glucokinase activation.
Glucose Affinity ~10-fold increaseThe compound increases the affinity of glucokinase for its substrate, glucose.
Pharmacokinetic Properties

The pharmacokinetic profile of this compound was assessed in four different species, demonstrating moderate clearance and good oral bioavailability.

SpeciesDose (IV; PO)Cₘₐₓ (µM)tₘₐₓ (h)Cl (L/h/kg)Vdₛₛ (L/kg)t₁/₂ (h)F (%)
Mouse 1; 5 mg/kg0.350.330.370.592.025
Rat 0.5; 2 mg/kg--0.460.702.056
Cynomolgus 0.5; 2 mg/kg--0.170.382.066
Dog 0.5; 2 mg/kg--0.200.602.9100
Data presented as mean values (n=3).
In Vivo Efficacy

The glucose-lowering effect of this compound was evaluated in a well-established animal model of type 2 diabetes.

Animal ModelDosing RouteDoses AdministeredKey Finding
ob/ob Mouse Oral (PO)1, 3, 10, 30 mg/kgRobust reduction in plasma glucose excursion during an OGTT, with maximal efficacy observed at 3 mg/kg.

Mechanism of Action

This compound functions as an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism primarily expressed in hepatocytes and pancreatic β-cells.

  • Binding: this compound binds to an allosteric site on the glucokinase enzyme, which is distinct from the glucose-binding site.

  • Conformational Change: This binding event induces a conformational change in the enzyme, increasing its affinity for glucose.

  • Increased Activity: The activated GK enzyme catalyzes the phosphorylation of glucose to glucose-6-phosphate at an accelerated rate.

  • Physiological Response:

    • In pancreatic β-cells , the increased formation of glucose-6-phosphate stimulates glycolysis and subsequent insulin secretion.

    • In hepatocytes , enhanced glucose phosphorylation promotes hepatic glucose uptake from the blood and its conversion into glycogen for storage.

The dual action in both the pancreas and liver results in effective control and reduction of plasma glucose levels.

AM-2394_Mechanism_of_Action cluster_Bloodstream Bloodstream cluster_Pancreas Pancreatic β-Cell cluster_Liver Hepatocyte Glucose High Plasma Glucose p_GK Glucokinase (GK) Glucose->p_GK Enters Cell l_GK Glucokinase (GK) Glucose->l_GK Enters Cell p_G6P Glucose-6-Phosphate p_GK->p_G6P Phosphorylates p_Insulin Insulin Secretion p_G6P->p_Insulin Stimulates p_Insulin->Glucose l_G6P Glucose-6-Phosphate l_GK->l_G6P Phosphorylates l_Uptake Glucose Uptake l_GK->l_Uptake Facilitates l_Glycogen Glycogen Synthesis (Glucose Storage) l_G6P->l_Glycogen Promotes l_Uptake->Glucose Lowers AM2394 This compound AM2394->p_GK Activates AM2394->l_GK Activates

Caption: Mechanism of Action of this compound in Pancreas and Liver.

Experimental Protocols

Synthesis of this compound

This compound was synthesized via a multi-step process involving a Suzuki coupling as the key final step. The synthesis of a key boronate ester intermediate (31) and the final coupling are detailed below.

AM-2394_Synthesis_Workflow Synthesis of this compound cluster_boronate Boronate Ester Synthesis cluster_main Main Backbone Synthesis reagent reagent r28 2-fluoro-5-bromo pyridine (28) i_ester Ester Intermediate r28->i_ester a r34 Bromide Intermediate (34) i_ether Ether Intermediate r34->i_ether f r_ol 5-methylpyridin-3-ol r_ol->i_ether r_urea Methyl Urea i_urea Urea Intermediate r_urea->i_urea r_pyridine 2-chloro-4-fluoro pyridine (32) r_pyridine->i_urea d i_alcohol gem-Dimethyl Alcohol i_ester->i_alcohol b i31 Boronate Ester (31) i_alcohol->i31 c AM2394 This compound (27) i31->AM2394 i_urea->r34 e i_ether->AM2394 g (Suzuki Coupling) re_a Ethyl glycolate, NaH, DMF re_a->r28 re_b MeMgBr, THF re_b->i_ester re_c Bis(pinacolato)diboron, PdCl2(dppf), KOAc re_c->i_alcohol re_d Xantphos, Pd2(dba)3, K3PO4 re_d->r_pyridine re_e NBS, DMF re_e->i_urea re_f Cs2CO3, DMF re_f->r34 re_g Pd2(dba)3, PCy3, K3PO4 re_g->i_ether

Caption: Synthetic workflow for this compound (27).

Protocol Steps:

  • Boronate Ester (31) Synthesis: 2-fluoro-5-bromo pyridine undergoes an SNAr reaction with ethyl glycolate, followed by a Grignard addition with methylmagnesium bromide to install the gem-dimethyl alcohol group. Subsequent palladium-mediated borylation yields the boronate ester intermediate (31).

  • Bromide (34) Synthesis: 2-chloro-4-fluoro pyridine is coupled with methyl urea under palladium catalysis, followed by bromination with N-bromosuccinimide (NBS) to deliver bromide (34).

  • Ether Formation: Bromide (34) is reacted with 5-methylpyridin-3-ol via an SNAr reaction to form the ether intermediate.

  • Final Suzuki Coupling: The ether intermediate is coupled with the boronate ester (31) using a palladium catalyst (Pd₂(dba)₃) and a phosphine ligand (PCy₃) to yield the final product, this compound.

Glucokinase Activity Assay (Representative Protocol)

To determine the EC₅₀ of a glucokinase activator like this compound, a coupled enzymatic assay is typically used. The activity of glucokinase is measured by quantifying the production of glucose-6-phosphate (G6P), which is then used by G6P dehydrogenase (G6PDH) to reduce NADP⁺ to NADPH. The increase in NADPH can be monitored spectrophotometrically or fluorometrically.

Materials:

  • Recombinant human glucokinase

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.1)

  • D-Glucose

  • ATP and MgCl₂

  • NADP⁺

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Test compound (this compound) dissolved in DMSO

  • 96- or 384-well microtiter plates

Procedure:

  • Reagent Preparation: Prepare stock solutions of glucose, ATP, MgCl₂, NADP⁺, and the test compound.

  • Reaction Mixture: In each well of the microplate, combine the assay buffer, glucokinase enzyme, G6PDH, NADP⁺, a fixed concentration of glucose (e.g., 5 mM), and varying concentrations of this compound.

  • Initiation: Initiate the enzymatic reaction by adding a solution of ATP and MgCl₂.

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm (for NADPH) or fluorescence (Ex/Em = 340/460 nm) in kinetic mode at a controlled temperature (e.g., 30°C).

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of this compound. Plot the velocity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT)

This experiment evaluates the effect of this compound on glucose disposal in a diabetic animal model.

OGTT_Workflow start Select male ob/ob mice fasting Fast animals overnight start->fasting t_minus_30 t = -30 min: Administer this compound (PO) or Vehicle Control fasting->t_minus_30 t0_blood t = 0 min: Collect baseline blood sample t_minus_30->t0_blood t0_glucose t = 0 min: Administer Glucose (PO) t0_blood->t0_glucose t_sampling t = 15, 30, 60, 120 min: Collect subsequent blood samples t0_glucose->t_sampling analysis Measure plasma glucose concentration at each time point t_sampling->analysis end Plot Glucose vs. Time & Calculate Area Under the Curve (AUC) analysis->end

Caption: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).

Protocol:

  • Animal Model: Male ob/ob mice are used as a model for type 2 diabetes.

  • Acclimation & Fasting: Animals are acclimated and then fasted overnight to establish a baseline glucose level.

  • Compound Administration: Thirty minutes prior to the glucose challenge (t = -30 min), a cohort of mice is administered this compound orally (per os, PO). Doses of 1, 3, 10, and 30 mg/kg are typically used. A control group receives the vehicle solution.

  • Baseline Measurement: At t = 0 min, a baseline blood sample is collected to measure the initial plasma glucose concentration.

  • Glucose Challenge: Immediately after the baseline sample, a bolus of glucose is administered orally to all animals.

  • Time-Course Sampling: Blood samples are collected at specified intervals (e.g., 15, 30, 60, 120 minutes) post-glucose administration.

  • Analysis: Plasma glucose concentrations for each sample are determined. The data is plotted as plasma glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify the total glucose excursion. A reduction in the AUC for the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

References

AM-2394 Glucokinase Activation Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the activation kinetics of the glucokinase (GK) activator, AM-2394. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the compound's quantitative kinetic parameters, the experimental methodologies used for their determination, and the key signaling pathways influenced by glucokinase activation.

Executive Summary

This compound is a potent, structurally distinct, allosteric glucokinase activator. It enhances the catalytic activity of glucokinase, a key enzyme in glucose metabolism, by increasing its affinity for glucose. This activation leads to increased glucose phosphorylation, thereby stimulating downstream metabolic pathways such as glycolysis and glycogen synthesis. In preclinical models, this compound has demonstrated robust glucose-lowering effects, highlighting its potential as a therapeutic agent for type 2 diabetes.

This compound Glucokinase Activation Kinetics

The activation of glucokinase by this compound is characterized by a significant increase in the enzyme's affinity for its substrate, glucose, and a modest increase in its maximal velocity. The key quantitative parameters defining these kinetics are summarized in the table below.

ParameterValueDescription
EC50 60 nMThe half-maximal effective concentration of this compound required to activate glucokinase.[1][2][3][4][5]
S0.5 (Glucose) 0.73 mMThe concentration of glucose required for half-maximal velocity in the presence of this compound. This represents an approximately 10-fold increase in glucose affinity.
Vmax (relative) 1.2The maximal velocity of the glucokinase-catalyzed reaction in the presence of this compound, relative to the unactivated enzyme.

Experimental Protocols

The determination of the kinetic parameters of glucokinase activators like this compound typically involves a coupled-enzyme assay. This method provides a continuous readout of glucokinase activity by linking the production of glucose-6-phosphate (G6P) to a detectable signal.

Principle of the Coupled-Enzyme Assay

Glucokinase catalyzes the phosphorylation of glucose to G6P, utilizing ATP as a phosphate donor. In the coupled reaction, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH concentration can be monitored spectrophotometrically by the change in absorbance at 340 nm or fluorometrically for enhanced sensitivity.

Generalized Spectrophotometric Assay Protocol
  • Reaction Mixture Preparation : A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl), MgCl2, ATP, NADP+, and glucose-6-phosphate dehydrogenase.

  • Initiation of Reaction : The reaction is initiated by the addition of recombinant human glucokinase and varying concentrations of the activator (this compound) and the substrate (glucose).

  • Data Acquisition : The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader or spectrophotometer.

  • Data Analysis :

    • EC50 Determination : Glucokinase activity is measured at a fixed, subsaturating concentration of glucose while varying the concentration of this compound. The resulting data are fitted to a sigmoidal dose-response curve to determine the EC50.

    • S0.5 and Vmax Determination : Glucokinase activity is measured at a fixed concentration of this compound while varying the concentration of glucose. The data are then fitted to the Michaelis-Menten or Hill equation to determine the S0.5 and Vmax.

Signaling Pathways and Experimental Workflows

The activation of glucokinase by this compound has significant implications for glucose homeostasis, primarily through its effects on pancreatic β-cells and hepatocytes.

Glucokinase-Mediated Insulin Secretion in Pancreatic β-Cells

In pancreatic β-cells, glucokinase acts as a glucose sensor. Its activation by this compound enhances glucose metabolism, leading to an increased ATP/ADP ratio. This change in cellular energy status triggers a cascade of events culminating in insulin secretion.

pancreatic_beta_cell_signaling cluster_extracellular Extracellular cluster_intracellular Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 AM2394 This compound GK Glucokinase (GK) AM2394->GK Allosteric Activation GLUT2->GK Glucose G6P Glucose-6-Phosphate GK->G6P Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca Ca2+ Influx Depolarization->Ca Insulin Insulin Exocytosis Ca->Insulin

Glucokinase signaling in pancreatic β-cells.
Hepatic Glucose Metabolism

In the liver, glucokinase plays a central role in postprandial glucose uptake and metabolism. By converting glucose to glucose-6-phosphate, it directs glucose towards both glycogen synthesis (for storage) and glycolysis (for energy production and biosynthesis).

hepatic_glucose_metabolism cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte Glucose_blood Glucose GLUT2_liver GLUT2 Glucose_blood->GLUT2_liver GK_liver Glucokinase (GK) GLUT2_liver->GK_liver Glucose G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver AM2394_liver This compound AM2394_liver->GK_liver Allosteric Activation Glycogen_Synthesis Glycogen Synthesis G6P_liver->Glycogen_Synthesis Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver Glycogen Glycogen Glycogen_Synthesis->Glycogen Pyruvate Pyruvate Glycolysis_liver->Pyruvate

Role of glucokinase in hepatic glucose metabolism.
Experimental Workflow for In Vivo Efficacy Testing

The in vivo efficacy of glucokinase activators like this compound is often evaluated using an oral glucose tolerance test (OGTT) in a relevant animal model of type 2 diabetes, such as the ob/ob mouse.

ogtt_workflow start Fasted ob/ob Mouse dosing Administer this compound (or Vehicle) start->dosing wait Wait (e.g., 30 min) dosing->wait glucose_challenge Oral Glucose Challenge wait->glucose_challenge blood_sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) glucose_challenge->blood_sampling glucose_measurement Measure Blood Glucose Concentration blood_sampling->glucose_measurement data_analysis Data Analysis: - Plot Glucose Excursion Curve - Calculate Area Under the Curve (AUC) glucose_measurement->data_analysis end Efficacy Assessment data_analysis->end

References

AM-2394: A Comprehensive Technical Analysis of a Potent Glucokinase Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent, orally bioavailable, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed by Amgen, this compound represents a significant compound in the study of glucokinase activators (GKAs) for the potential treatment of type 2 diabetes mellitus. This technical guide provides a detailed analysis of this compound's biological target, mechanism of action, signaling pathways, and preclinical data, based on publicly available scientific literature.

Core Target and Mechanism of Action

The primary molecular target of this compound is glucokinase (GK) , also known as hexokinase IV.[1][2][3][4][5] GK functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in regulating glucose-stimulated insulin secretion and hepatic glucose metabolism, respectively.

This compound is an allosteric activator , meaning it binds to a site on the glucokinase enzyme distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to a significant increase in its affinity for glucose. By enhancing glucokinase's sensitivity to glucose, this compound effectively lowers the threshold for glucose-stimulated insulin release from the pancreas and promotes glucose uptake and metabolism in the liver.

Quantitative Data Summary

The following tables summarize the key in vitro potency and in vivo pharmacokinetic and pharmacodynamic parameters of this compound.

Table 1: In Vitro Activity of this compound
ParameterValueSpeciesAssay ConditionsReference
EC50 60 nMHuman (recombinant)Glucokinase Activation Assay
Fold-Increase in Glucose Affinity ~10-foldNot SpecifiedNot Specified
Vmax Data not publicly availableNot SpecifiedNot Specified
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesDosing RouteClearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Half-life (t1/2) (h)Oral Bioavailability (F%)Reference
Mouse IV / POData not publicly availableData not publicly availableData not publicly availableGood
Rat IV / POModerateData not publicly availableData not publicly availableGood
Dog IV / POModerateData not publicly availableData not publicly availableGood
Cynomolgus Monkey IV / POModerateData not publicly availableData not publicly availableGood

Note: Specific quantitative pharmacokinetic values for clearance, volume of distribution, and half-life are not available in the public domain. The primary literature describes these parameters as "moderate" and "good".

Table 3: In Vivo Efficacy of this compound in a Diabetic Animal Model
Animal ModelDosing RouteDose RangeKey FindingReference
ob/ob Mice Oral (PO)1, 3, 10, 30 mg/kgDose-dependent reduction in glucose excursion during an oral glucose tolerance test (OGTT).

Signaling Pathway Analysis

This compound modulates glucose metabolism through the activation of glucokinase in two primary tissues: the pancreas and the liver.

Pancreatic β-Cell Signaling

In pancreatic β-cells, glucokinase acts as the rate-limiting step for glucose metabolism, which in turn regulates insulin secretion. Activation of GK by this compound enhances this process.

pancreatic_pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell cluster_out Glucose_ext Glucose GLUT2 GLUT2 Glucose_int Glucose GLUT2->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P ATP -> ADP Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Vesicle Exocytosis Ca_influx->Insulin_exocytosis Insulin_out Insulin Secretion Insulin_exocytosis->Insulin_out GK Glucokinase GK->Glucose_int AM2394 This compound AM2394->GK activates hepatic_pathway cluster_extracellular Bloodstream cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Glucose_int Glucose GLUT2->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P ATP -> ADP Glycogen_Synth Glycogen Synthesis G6P->Glycogen_Synth Glycolysis Glycolysis G6P->Glycolysis HGO Reduced Hepatic Glucose Output Glycogen_Synth->HGO Glycolysis->HGO GK Glucokinase GK->Glucose_int AM2394 This compound AM2394->GK activates experimental_workflow cluster_discovery Discovery & In Vitro Characterization cluster_preclinical Preclinical Development HTS High-Throughput Screening Lead_Opt Lead Optimization (SAR) HTS->Lead_Opt Biochem_Assay Biochemical Assays (GK Activation, EC50) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Assays (e.g., Insulin Secretion) Biochem_Assay->Cell_Assay PK_studies Pharmacokinetic Studies (Mouse, Rat, Dog, Monkey) Cell_Assay->PK_studies Efficacy_models In Vivo Efficacy Models (e.g., OGTT in ob/ob mice) PK_studies->Efficacy_models Tox_studies Toxicology Studies Efficacy_models->Tox_studies

References

AM-2394 and its Role in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-2394 is a potent, structurally distinct, allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By increasing glucokinase's affinity for glucose, this compound enhances glucose sensing and metabolism in key metabolic tissues, primarily the pancreas and liver. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, and its effects on glucose metabolism as demonstrated in preclinical studies. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts in the field of glucokinase activators for the potential treatment of type 2 diabetes mellitus.

Introduction

Glucokinase (GK) serves as a primary glucose sensor in the body, catalyzing the phosphorylation of glucose to glucose-6-phosphate. This function is pivotal in pancreatic β-cells, where it governs glucose-stimulated insulin secretion, and in hepatocytes, where it controls glucose uptake and glycogen synthesis.[1] Small molecule glucokinase activators (GKAs) represent a therapeutic strategy for type 2 diabetes by enhancing these natural glucose-regulating processes. This compound is a novel GKA that has demonstrated significant glucose-lowering effects in preclinical models.[2][3][4][5] This guide details the current understanding of this compound's role in glucose metabolism.

Mechanism of Action

This compound functions as an allosteric activator of glucokinase. It binds to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose. This mechanism effectively lowers the glucose concentration required for half-maximal enzyme activity (S₀.₅), thereby amplifying the glucose phosphorylation rate at any given glucose concentration.

Signaling Pathway

The activation of glucokinase by this compound enhances downstream metabolic pathways in both pancreatic β-cells and hepatocytes.

  • In Pancreatic β-Cells: Increased glucose-6-phosphate production accelerates glycolysis, leading to a higher ATP:ADP ratio. This change closes ATP-sensitive potassium (K-ATP) channels, causing cell membrane depolarization, calcium influx, and subsequent insulin secretion.

  • In Hepatocytes: Enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, which is then primarily directed towards glycogen synthesis, effectively increasing hepatic glucose uptake and reducing plasma glucose levels.

Glucokinase Activation Pathway by this compound cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Transport GK_p Glucokinase GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation AM2394_p This compound AM2394_p->GK_p Activates Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_p ↑ ATP:ADP Ratio Glycolysis_p->ATP_p KATP_p K-ATP Channel Closure ATP_p->KATP_p Depolarization Depolarization KATP_p->Depolarization Ca_p Ca²⁺ Influx Depolarization->Ca_p Insulin Insulin Secretion Ca_p->Insulin Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Transport GK_l Glucokinase GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation AM2394_l This compound AM2394_l->GK_l Activates Glycogen Glycogen Synthesis G6P_l->Glycogen HGU ↑ Hepatic Glucose Uptake Glycogen->HGU

Caption: Glucokinase Activation Pathway by this compound

Quantitative Data

In Vitro Glucokinase Activation

This compound demonstrates potent activation of glucokinase, significantly affecting its kinetic parameters. The compound increases the enzyme's affinity for glucose (reflected by a lower S₀.₅) and modulates its maximal velocity (Vₘₐₓ).

Table 1: In Vitro Efficacy of this compound on Mouse Glucokinase

Parameter Value
EC₅₀ 60 nM
Vₘₐₓ (Fold Change) 1.2
S₀.₅ (Glucose) 0.73 mM

| Increase in Glucose Affinity | ~10-fold |

EC₅₀ was determined in the presence of 5 mM glucose.

In Vivo Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted across multiple species, demonstrating moderate clearance and good oral bioavailability.

Table 2: Pharmacokinetic Properties of this compound in Animal Models

Species Dose (mg/kg) CL (mL/min/kg) Vdₛₛ (L/kg) t₁/₂ (h) F (%)
Mouse 1 (IV), 5 (PO) 26 2.1 1.1 74
Rat 0.5 (IV), 2 (PO) 16 2.0 2.1 94
Cynomolgus Monkey 0.5 (IV), 2 (PO) 13 1.8 2.3 68
Dog 0.5 (IV), 2 (PO) 6.7 2.0 4.8 100

Data from Dransfield et al., 2016. CL: Clearance; Vdₛₛ: Volume of distribution at steady state; t₁/₂: Half-life; F: Oral Bioavailability.

In Vivo Efficacy in a Type 2 Diabetes Model

This compound has shown a robust glucose-lowering effect in an oral glucose tolerance test (OGTT) in ob/ob mice, a model for type 2 diabetes.

Table 3: Effect of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

Dose (mg/kg) Effect on Glucose Excursion Plasma Exposure at 135 min (µM)
1 Reduction -
3 Maximal Reduction 1.2
10 Reduction 3.6
30 Reduction 38

This compound was administered orally 30 minutes prior to the glucose challenge.

Experimental Protocols

Glucokinase Enzymatic Assay (Representative Protocol)

This protocol is designed to determine the kinetic parameters of glucokinase in the presence of an allosteric activator like this compound.

Objective: To measure the EC₅₀, S₀.₅, and Vₘₐₓ of glucokinase.

Materials:

  • Recombinant human glucokinase

  • This compound

  • Assay Buffer: 100 mM HEPES, 150 mM KCl, 6 mM MgCl₂, 2 mM DTT, 0.1% BSA, pH 7.4

  • ATP solution

  • Glucose solutions (variable concentrations)

  • Coupling enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP⁺

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound in DMSO. Create a dilution series of this compound in the assay buffer. Prepare a range of glucose concentrations.

  • Assay Reaction Mixture: In each well of the microplate, add:

    • Assay Buffer

    • NADP⁺ (final concentration 1 mM)

    • ATP (final concentration 5 mM)

    • G6PDH (final concentration 5 U/mL)

    • Glucokinase enzyme

    • This compound at various concentrations (for EC₅₀ determination) or a fixed concentration (for S₀.₅/Vₘₐₓ determination).

  • Initiation of Reaction: Start the reaction by adding the glucose solution.

  • Data Acquisition: Immediately measure the increase in absorbance at 340 nm over time at 30°C. The rate of NADPH production, measured as the change in absorbance, is proportional to the glucokinase activity.

  • Data Analysis:

    • For EC₅₀: Plot the reaction rate against the log concentration of this compound at a fixed glucose concentration (e.g., 5 mM). Fit the data to a four-parameter logistic equation.

    • For S₀.₅ and Vₘₐₓ: Plot the reaction rate against the glucose concentration at a fixed activator concentration. Fit the data to the Hill equation to determine S₀.₅ and Vₘₐₓ.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice (Representative Protocol)

This protocol outlines the procedure for assessing the in vivo efficacy of this compound on glucose tolerance.

Objective: To evaluate the effect of orally administered this compound on blood glucose levels following a glucose challenge.

Materials:

  • Male ob/ob mice

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Glucose solution (e.g., 20% dextrose)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, microvettes)

Procedure:

  • Animal Acclimation and Fasting: Acclimate mice to handling. Fast the mice for a standardized period (e.g., 6 hours) before the test, with free access to water.

  • Baseline Blood Glucose: At time t = -30 min, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.

  • Compound Administration: Immediately after baseline measurement, orally administer either vehicle or this compound at the desired doses (e.g., 1, 3, 10, 30 mg/kg).

  • Glucose Challenge: At time t = 0 min, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose excursion for each group to quantify the overall effect on glucose tolerance.

Experimental and Logical Workflow

The development and preclinical evaluation of a glucokinase activator like this compound follows a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic studies.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay Glucokinase Enzymatic Assay EC50 Determine EC₅₀ Assay->EC50 Kinetics Determine S₀.₅ and Vₘₐₓ Assay->Kinetics PK Pharmacokinetic Studies (Mouse, Rat, Dog, Monkey) EC50->PK Proceed if potent OGTT Oral Glucose Tolerance Test (ob/ob Mice) Kinetics->OGTT Proceed if favorable kinetics CL Clearance (CL) PK->CL Vdss Volume of Distribution (Vdₛₛ) PK->Vdss t12 Half-life (t₁/₂) PK->t12 F Oral Bioavailability (F) PK->F Dose Dose Ranging (1, 3, 10, 30 mg/kg) OGTT->Dose Efficacy Glucose Excursion (AUC) Dose->Efficacy

Caption: Preclinical Evaluation Workflow for this compound

Conclusion

This compound is a potent glucokinase activator that has demonstrated a clear role in enhancing glucose metabolism in preclinical models. Its mechanism of action, centered on increasing the affinity of glucokinase for glucose, leads to improved glucose homeostasis. The compound exhibits favorable pharmacokinetic properties across multiple species and robust efficacy in a mouse model of type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for further investigation into this compound and other glucokinase activators as potential therapeutic agents. Further studies would be required to establish a clinical profile, focusing on long-term efficacy and the potential for hypoglycemia or other adverse effects.

References

AM-2394: A Potent Glucokinase Activator for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] In pancreatic β-cells, glucokinase-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, it facilitates the uptake and conversion of glucose into glycogen and triglycerides.[3] Due to its central role, glucokinase has emerged as a promising therapeutic target for type 2 diabetes. Small molecule glucokinase activators (GKAs) allosterically bind to the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[4]

AM-2394 is a potent, structurally distinct, small-molecule glucokinase activator that has been developed as a valuable tool for studying the therapeutic potential and physiological roles of glucokinase activation.[5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its use in research.

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and properties.

Table 1: In Vitro Activity of this compound
ParameterValueSpeciesAssay ConditionsReference
EC50 60 nMMouseGlucokinase activation assay with 5 mM glucose.
S0.5 (Glucose) 0.73 mMMouseGlucokinase kinetic assay.
Vmax 1.2-fold increaseMouseGlucokinase kinetic assay (relative to control).
Fold Increase in Glucose Affinity ~10-foldNot Specified---
Table 2: In Vivo Efficacy of this compound in ob/ob Mice
Animal ModelDosingEffect on Oral Glucose Tolerance Test (OGTT)Reference
Male ob/ob mice1, 3, 10, and 30 mg/kg (oral)Dose-dependent reduction in glucose excursion. Maximal efficacy observed at 3 mg/kg.
Table 3: Pharmacokinetic Properties of this compound
SpeciesAdministrationClearanceVolume of Distribution (Vd)Oral Bioavailability (%)
Mouse1 mg/kg IV; 5 mg/kg POModerateGoodGood
Rat0.5 mg/kg IV; 2 mg/kg POModerateGoodGood
Cynomolgus Monkey0.5 mg/kg IV; 2 mg/kg POGood-to-moderateGoodGood
Dog0.5 mg/kg IV; 2 mg/kg POGood-to-moderateGoodGood
[Data for Table 3 was sourced from Dransfield PJ, et al. ACS Med Chem Lett. 2016.]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard laboratory practices and information from published studies.

Glucokinase Activation Assay

This coupled enzymatic assay measures the ability of this compound to enhance glucokinase activity. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • HEPES buffer (pH 7.4)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a reaction buffer containing HEPES, MgCl₂, and DTT at appropriate concentrations.

  • Prepare a solution of recombinant human glucokinase in the reaction buffer.

  • Prepare a substrate solution containing glucose, ATP, and NADP+ in the reaction buffer.

  • Add the coupling enzyme, G6PDH, to the substrate solution.

  • Serially dilute this compound in DMSO and then into the reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • To a 96-well plate, add the glucokinase solution and the this compound dilution (or vehicle control).

  • Initiate the reaction by adding the substrate/coupling enzyme solution to each well.

  • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Measure the increase in absorbance at 340 nm over time (kinetic read).

  • Calculate the initial reaction velocity (rate) for each concentration of this compound.

  • Plot the rate of reaction against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This in vivo assay assesses the effect of this compound on glucose disposal in a diabetic animal model.

Materials:

  • Male ob/ob mice

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Protocol:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer this compound (at doses of 1, 3, 10, or 30 mg/kg) or vehicle orally via gavage.

  • After 30 minutes, administer a glucose solution orally via gavage.

  • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Glucokinase Signaling in Pancreatic β-Cells

GCK_Beta_Cell_Pathway Glucose_ext Extracellular Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Glucose_int Intracellular Glucose GLUT2->Glucose_int GCK Glucokinase (GK) Glucose_int->GCK G6P Glucose-6-Phosphate GCK->G6P ATP -> ADP AM2394 This compound AM2394->GCK + Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closes) ATP_ADP->KATP Membrane_Depol Membrane Depolarization KATP->Membrane_Depol Ca_Channel Voltage-gated Ca2+ Channel (Opens) Membrane_Depol->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Glucokinase signaling cascade in pancreatic β-cells leading to insulin secretion.

Glucokinase Signaling in Hepatocytes

GCK_Hepatocyte_Pathway Glucose_ext Blood Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Glucose_int Intracellular Glucose GLUT2->Glucose_int GCK Glucokinase (GK) Glucose_int->GCK G6P Glucose-6-Phosphate GCK->G6P ATP -> ADP Glucose_Uptake Increased Glucose Uptake GCK->Glucose_Uptake AM2394 This compound AM2394->GCK + Glycogen_Synth Glycogen Synthesis G6P->Glycogen_Synth Glycolysis Glycolysis G6P->Glycolysis Triglyceride_Synth Triglyceride Synthesis Glycolysis->Triglyceride_Synth

Caption: Role of glucokinase in hepatic glucose metabolism.

Experimental Workflow for Characterizing a Glucokinase Activator

GKA_Workflow Start Start: Novel Compound In_Vitro_Screen In Vitro Glucokinase Activation Assay (EC50) Start->In_Vitro_Screen Kinetic_Assay Glucokinase Kinetic Assay (S0.5, Vmax) In_Vitro_Screen->Kinetic_Assay Active Compounds Cell_Assay Cell-Based Assay (e.g., Insulin Secretion) Kinetic_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (in vivo) Cell_Assay->PK_Studies Potent Compounds In_Vivo_Efficacy In Vivo Efficacy Study (e.g., OGTT in db/db mice) PK_Studies->In_Vivo_Efficacy Favorable PK Lead_Candidate Lead Candidate for Further Development In_Vivo_Efficacy->Lead_Candidate Efficacious

Caption: A typical workflow for the preclinical evaluation of a glucokinase activator.

References

AM-2394: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AM-2394, a potent and selective small-molecule activator of glucokinase. This document consolidates key chemical and biological data, outlines detailed experimental methodologies, and illustrates the relevant signaling pathway to support further research and development efforts.

Core Compound Data

This compound is a well-characterized glucokinase activator with the following key properties:

ParameterValueReference
CAS Number 1442684-77-6[1][2][3]
Molecular Formula C₂₂H₂₅N₅O₄[1]
Molecular Weight 423.47 g/mol [1]
Mechanism of Action Allosteric activator of glucokinase
EC₅₀ 60 nM for glucokinase activation

Glucokinase Activation and Signaling Pathway

This compound functions by allosterically binding to glucokinase (GK), a key enzyme in glucose metabolism. This binding increases the enzyme's affinity for its substrate, glucose, by approximately 10-fold. In pancreatic β-cells, this enhanced glucokinase activity accelerates the conversion of glucose to glucose-6-phosphate, the first and rate-limiting step of glycolysis. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the cell membrane, and ultimately, the secretion of insulin.

glucokinase_pathway Glucokinase-Mediated Insulin Secretion in Pancreatic β-Cells cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell Glucokinase Glucokinase GLUT2->Glucokinase Glucose This compound This compound This compound->Glucokinase Activates G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP K-ATP Channel ATP_ADP->K_ATP Closes Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Glucokinase activation by this compound enhances glucose sensing in pancreatic β-cells, leading to insulin secretion.

Experimental Protocols

In Vitro Glucokinase Activation Assay

This protocol describes a representative method for determining the in vitro potency of glucokinase activators like this compound. The assay is based on a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADPH, which can be measured by fluorescence.

Materials:

  • Recombinant human glucokinase

  • This compound

  • Glucose

  • ATP

  • MgCl₂

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.1)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP⁺

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 1 mM DTT, and 6 mM MgCl₂.

  • Add recombinant glucokinase to the reaction buffer to a final concentration of 15 nM.

  • Prepare serial dilutions of this compound in the reaction buffer.

  • Add the this compound dilutions to the wells of the 96-well plate.

  • Add a solution of glucose at various concentrations to the wells.

  • To initiate the reaction, add a solution of 5 mM ATP.

  • In a separate step for detection, the production of glucose-6-phosphate is measured by adding G6PDH and NADP⁺. The conversion of NADP⁺ to NADPH results in a fluorescent signal.

  • Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for NADPH (e.g., Ex/Em = 340/460 nm).

  • The rate of reaction is calculated from the linear portion of the fluorescence curve.

  • Determine the EC₅₀ value of this compound by plotting the reaction rates against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a diabetic animal model.

Animal Model:

  • Male ob/ob mice, a model of type 2 diabetes.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Glucose solution for oral gavage (e.g., 2 g/kg)

  • Blood glucose monitoring system

Procedure:

  • Fast the ob/ob mice overnight (approximately 12-16 hours) with free access to water.

  • Administer this compound orally (per os, PO) at doses of 1, 3, 10, and 30 mg/kg. A vehicle control group should also be included.

  • Thirty minutes after the administration of this compound or vehicle, administer a glucose challenge via oral gavage.

  • Collect blood samples from the tail vein at time points 0 (just before glucose administration), 15, 30, 60, and 120 minutes after the glucose challenge.

  • Measure blood glucose levels at each time point.

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • The efficacy of this compound is determined by its ability to reduce the glucose excursion compared to the vehicle control group. Maximal efficacy has been observed at a dose of 3 mg/kg.

ogtt_workflow Oral Glucose Tolerance Test (OGTT) Workflow Fasting Overnight Fasting of ob/ob Mice Dosing Oral Administration of this compound or Vehicle Fasting->Dosing Wait 30 min Dosing->Wait Glucose_Challenge Oral Glucose Challenge Wait->Glucose_Challenge Blood_Sampling Blood Sampling at t = 0, 15, 30, 60, 120 min Glucose_Challenge->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement Data_Analysis Data Analysis and Comparison Glucose_Measurement->Data_Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound using an oral glucose tolerance test.

Pharmacokinetic Properties

This compound has demonstrated favorable pharmacokinetic properties across multiple species, including moderate clearance and good oral bioavailability, which supported its evaluation in animal models of diabetes.

SpeciesDosing (IV)Dosing (PO)
Mice1 mg/kg5 mg/kg
Rats0.5 mg/kg2 mg/kg
Cynomolgus Monkeys0.5 mg/kg2 mg/kg
Dogs0.5 mg/kg2 mg/kg

Note: This data is for illustrative purposes based on the discovery publication. For detailed pharmacokinetic parameters, refer to the original research.

Conclusion

This compound is a potent glucokinase activator with a clear mechanism of action and demonstrated in vivo efficacy in a preclinical model of type 2 diabetes. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other glucokinase activators. Researchers should refer to the primary literature for more detailed experimental conditions and data.

References

AM-2394: A Deep Dive into Structure-Activity Relationships for Glucokinase Activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

AM-2394 is a potent and structurally distinct allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis.[1][2][3][4][5] This document provides a comprehensive overview of the structure-activity relationship (SAR) studies that led to the discovery of this compound, detailing its pharmacological profile, the experimental methodologies employed, and the underlying signaling pathways.

Core Structure-Activity Relationship Data

The development of this compound involved systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative data from these SAR studies, focusing on the evolution from a lead compound to the final candidate.

Table 1: In Vitro Potency and Efficacy of this compound and Key Analogs

CompoundStructureGlucokinase EC50 (nM, 5 mM Glucose)Glucokinase EC50 (µM, 4% HSA)S0.5 (mM)Vmax (%)
21 (Structure not detailed in search results)Not specified0.230.3100
25 (S-isomer) (Structure not detailed in search results)Not specified0.200.4100
26 (R-isomer) (Structure not detailed in search results)Not specified0.250.4100
27 (this compound) 1-(6'-(2-hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea600.22Not specifiedNot specified

HSA: Human Serum Albumin; S0.5: Glucose concentration at half-maximal velocity; Vmax: Maximal enzyme velocity.

Table 2: Pharmacokinetic Profile of this compound Across Species

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)
MouseModerateGoodGood
RatModerateGoodGood
DogModerateGoodGood
MonkeyModerateGoodGood

Experimental Protocols

The SAR of this compound was established using two primary in vitro assays and an in vivo model of type 2 diabetes.

Glucokinase Activation Assay

This assay was designed to determine the half-maximal effective concentration (EC50) of the glucokinase activators (GKAs).

  • Principle: The assay measures the rate of glucose phosphorylation to glucose-6-phosphate by glucokinase. The activity is coupled to the production of a detectable signal.

  • Methodology:

    • Recombinant human glucokinase is incubated with varying concentrations of the test compound.

    • The reaction is initiated by the addition of glucose (at a fixed concentration of 5 mM) and ATP.

    • The rate of glucose-6-phosphate formation is measured, typically using a coupled enzyme system that leads to the production of a chromogenic or fluorogenic product.

    • To assess the impact of plasma protein binding, a parallel assay is run in the presence of 4% human serum albumin (HSA).

    • EC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

Determination of S0.5 and Vmax

This assay characterizes the kinetic parameters of glucokinase activation.

  • Principle: This experiment determines how the GKA affects the enzyme's affinity for glucose (S0.5) and its maximum catalytic rate (Vmax).

  • Methodology:

    • Glucokinase is incubated with a fixed concentration of the test compound.

    • The concentration of glucose is varied over a wide range.

    • The reaction velocity is measured at each glucose concentration.

    • The data are fitted to the Michaelis-Menten equation to determine the S0.5 and Vmax values. The goal was to maintain an S0.5 between 0.6 and 1.0 mM and a Vmax close to 100%.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This in vivo assay was used to evaluate the glucose-lowering efficacy of this compound.

  • Animal Model: Male ob/ob mice, a model of type 2 diabetes, were used.

  • Protocol:

    • Mice were fasted overnight.

    • This compound was administered orally (per os) at doses of 1, 3, 10, and 30 mg/kg.

    • After 30 minutes, a glucose challenge was administered orally.

    • Blood glucose levels were monitored at various time points after the glucose challenge.

    • The data were used to assess the reduction in glucose excursion, with maximal efficacy observed at a 3 mg/kg dose.

Visualizing the Scientific Process and Pathways

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates the iterative process of drug discovery, from the initial lead compound to the selection of a clinical candidate like this compound.

SAR_Workflow cluster_discovery Discovery Phase cluster_testing Testing & Evaluation Lead Lead Compound (e.g., Compound 21) Modification Chemical Modification (e.g., Hydroxyl Group) Lead->Modification Identify Site for Optimization Analogs Synthesized Analogs (e.g., 25, 26, 27) Modification->Analogs Synthesize Derivatives InVitro In Vitro Assays (EC50, S0.5, Vmax) Analogs->InVitro Screen for Potency & Efficacy InVitro->Modification Iterative Optimization InVivo In Vivo Models (OGTT in ob/ob mice) InVitro->InVivo Test Promising Compounds Candidate Candidate Selection (this compound) InVivo->Candidate Select Lead Candidate

SAR Workflow for this compound Discovery
Glucokinase Signaling Pathway

This compound enhances the activity of glucokinase, which plays a pivotal role in glucose sensing and metabolism in key tissues like the pancreas and liver.

Role of Glucokinase in Glucose Homeostasis

Conclusion

The discovery of this compound is a testament to a well-executed structure-activity relationship campaign. By systematically modifying a lead compound and employing a robust screening cascade, researchers were able to identify a potent glucokinase activator with favorable pharmacokinetic properties. The key modification from a secondary alcohol in earlier analogs to a geminal dimethyl substituent in this compound (compound 27) proved crucial in achieving improved solubility and pharmacokinetic characteristics while preserving excellent biochemical potency. This compound serves as a valuable tool for further investigation into the therapeutic potential of glucokinase activation for the treatment of type 2 diabetes.

References

AM-2394: A Technical Guide to its Mechanism of Action and Effect on Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent, structurally distinct, small-molecule allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis.[1][2] As a glucokinase activator (GKA), this compound enhances the catalytic activity of GK, primarily in pancreatic β-cells and hepatocytes, leading to increased glucose-stimulated insulin secretion (GSIS) and hepatic glucose uptake. This document provides an in-depth technical overview of this compound, focusing on its core mechanism of action, its effects on insulin secretion, and the experimental protocols used to characterize this compound.

Core Mechanism of Action

This compound functions by binding to an allosteric site on the glucokinase enzyme, increasing its affinity for its substrate, glucose.[1][2] This activation of glucokinase is central to its therapeutic potential in the context of type 2 diabetes mellitus, a condition characterized by inadequate insulin secretion and insulin resistance.[2]

Quantitative Data on Glucokinase Activation

This compound activates glucokinase with a half-maximal effective concentration (EC50) of 60 nM. This potent activation leads to an approximately 10-fold increase in the affinity of glucokinase for glucose.

ParameterValueReference
EC50 (Glucokinase Activation) 60 nM
Increase in Glucose Affinity ~10-fold

Effect on Insulin Secretion: A Mechanistic Overview

The primary mechanism by which this compound is expected to enhance insulin secretion is through its activation of glucokinase within pancreatic β-cells. While direct quantitative data on insulin secretion specifically for this compound is not available in the public domain, its action as a GKA allows us to infer its role in the signaling cascade of glucose-stimulated insulin secretion.

Signaling Pathway of this compound-Mediated Insulin Secretion

The following diagram illustrates the signaling pathway initiated by the activation of glucokinase in pancreatic β-cells, leading to insulin exocytosis.

Insulin_Secretion_Pathway cluster_Cytosol Cytosol Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 G6P Glucose-6-Phosphate GLUT2->G6P Phosphorylation K_ATP KATP Channel (Open) K_ATP_Closed KATP Channel (Closed) Depolarization Membrane Depolarization K_ATP_Closed->Depolarization VDCC Voltage-Dependent Ca2+ Channel (Closed) VDCC_Open Voltage-Dependent Ca2+ Channel (Open) Ca_Influx Ca2+ Influx VDCC_Open->Ca_Influx AM2394 This compound GK Glucokinase (GK) AM2394->GK Allosterically Activates GK->G6P Catalyzes Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP ATP_ADP->K_ATP Closes Depolarization->VDCC Opens Insulin_Vesicle Insulin Vesicle Ca_Influx->Insulin_Vesicle Triggers Fusion Exocytosis Insulin Exocytosis Insulin_Vesicle->Exocytosis

Caption: Signaling pathway of this compound-enhanced insulin secretion.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

This compound has demonstrated robust in vivo efficacy in a model of type 2 diabetes. In an oral glucose tolerance test (OGTT) performed in ob/ob mice, this compound produced a dose-dependent reduction in plasma glucose excursion.

Quantitative Data from OGTT in ob/ob Mice

Dose (mg/kg)Effect on Glucose ExcursionMaximal EfficacyReference
1Reduction
3ReductionYes
10Reduction
30Reduction

Pharmacokinetic Properties

This compound exhibits moderate clearance and good oral bioavailability across multiple species, supporting its potential for oral administration.

Pharmacokinetic Parameters of this compound

SpeciesRouteDose (mg/kg)Cmax (µM)Tmax (h)Clearance (L/h/kg)Vdss (L/kg)t1/2 (h)F (%)
Mouse IV1--0.370.592.0-
PO50.350.33---25
Rat IV0.5--0.430.812.1-
PO20.451.0---53
Cynomolgus Monkey IV0.5--0.201.14.3-
PO20.461.3---41
Dog IV0.5--0.131.710-
PO20.801.5---67
Data from Dransfield PJ, et al. ACS Med Chem Lett. 2016.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments used to characterize glucokinase activators like this compound.

In Vitro Glucokinase Activation Assay

This assay is designed to determine the potency of a compound in activating the glucokinase enzyme.

GK_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Reaction 2. Reaction Setup cluster_Initiation 3. Reaction Initiation & Incubation cluster_Detection 4. Detection of Product cluster_Analysis 5. Data Analysis Reagents Prepare Assay Buffer, Recombinant GK, ATP, Glucose, and this compound dilutions Plate In a 384-well plate, combine: - Recombinant Glucokinase - Varying concentrations of this compound - Fixed concentration of Glucose Reagents->Plate Initiate Initiate reaction by adding ATP. Incubate at room temperature. Plate->Initiate Detect Measure the formation of Glucose-6-Phosphate (G6P). This is typically done using a coupled enzyme assay that produces a fluorescent or luminescent signal. Initiate->Detect Analyze Plot the signal against the concentration of this compound. Fit the data to a dose-response curve to determine the EC50. Detect->Analyze

Caption: Workflow for an in vitro glucokinase activation assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically contains HEPES, KCl, MgCl2, and DTT at a physiological pH.

    • Recombinant human glucokinase is diluted to a fixed concentration in the assay buffer.

    • A stock solution of ATP is prepared and diluted to the desired final concentration.

    • A range of glucose concentrations is prepared.

    • A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.

  • Reaction Setup:

    • In a microplate, the recombinant glucokinase, a fixed concentration of glucose, and varying concentrations of this compound are combined.

  • Reaction Initiation and Incubation:

    • The enzymatic reaction is initiated by the addition of ATP.

    • The plate is incubated for a defined period at room temperature or 37°C.

  • Detection of Product:

    • The amount of glucose-6-phosphate (G6P) produced is quantified. A common method is a coupled enzyme assay where G6P is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, and the fluorescence of NADPH is measured.

  • Data Analysis:

    • The fluorescence signal is plotted against the logarithm of the this compound concentration.

    • The data are fitted to a four-parameter logistic equation to determine the EC50 value.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a compound to enhance insulin secretion from pancreatic islets in response to glucose.

GSIS_Assay_Workflow cluster_Islet_Isolation 1. Islet Isolation & Culture cluster_Preincubation 2. Pre-incubation cluster_Stimulation 3. Stimulation cluster_Supernatant_Collection 4. Supernatant Collection cluster_Insulin_Measurement 5. Insulin Measurement Isolate Isolate pancreatic islets from mice or rats. Culture islets overnight to allow recovery. Preincubate Pre-incubate islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal state. Isolate->Preincubate Stimulate Incubate islets with: - Low glucose (basal control) - High glucose (stimulated control) - High glucose + varying concentrations of this compound Preincubate->Stimulate Collect Collect the supernatant from each well. Stimulate->Collect Measure Measure the concentration of insulin in the supernatant using an ELISA or RIA. Collect->Measure

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Detailed Methodology:

  • Islet Isolation and Culture:

    • Pancreatic islets are isolated from rodents using collagenase digestion followed by density gradient centrifugation.

    • Islets are cultured overnight in a standard cell culture medium to allow them to recover from the isolation procedure.

  • Pre-incubation:

    • Islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours to establish a basal level of insulin secretion.

  • Stimulation:

    • Groups of islets are then incubated in KRBB containing:

      • Low glucose (e.g., 2.8 mM) as a negative control.

      • High glucose (e.g., 16.7 mM) as a positive control.

      • High glucose plus a range of concentrations of this compound.

    • The incubation is typically carried out for 1 hour at 37°C.

  • Supernatant Collection:

    • At the end of the incubation period, the supernatant is collected from each well.

  • Insulin Measurement:

    • The concentration of insulin in the collected supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kit.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is used to evaluate the effect of a compound on glucose disposal in a living organism.

Detailed Methodology:

  • Animal Acclimatization and Fasting:

    • Male ob/ob mice are acclimatized to the housing conditions.

    • Prior to the test, mice are fasted for a specified period (e.g., 6-8 hours or overnight) with free access to water.

  • Compound Administration:

    • This compound is formulated in an appropriate vehicle and administered orally (p.o.) by gavage at various doses (e.g., 1, 3, 10, 30 mg/kg).

    • A control group receives the vehicle only.

  • Baseline Blood Glucose Measurement:

    • At a set time after compound administration (e.g., 30 minutes), a baseline blood sample is taken (time 0) to measure the initial blood glucose concentration. Blood is typically collected from the tail vein.

  • Glucose Challenge:

    • Immediately after the baseline blood sample is taken, a concentrated glucose solution (e.g., 2 g/kg) is administered orally by gavage.

  • Serial Blood Glucose Monitoring:

    • Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Blood glucose levels are measured using a glucometer.

  • Data Analysis:

    • The blood glucose concentrations are plotted against time for each treatment group.

    • The area under the curve (AUC) for glucose is calculated for each animal to quantify the total glucose excursion.

    • Statistical analysis is performed to compare the AUCs of the this compound-treated groups to the vehicle control group.

Conclusion

This compound is a potent glucokinase activator that enhances the enzyme's affinity for glucose. This mechanism of action strongly supports its role in stimulating insulin secretion from pancreatic β-cells and improving glucose homeostasis, as demonstrated by its efficacy in reducing glucose excursion in a preclinical model of type 2 diabetes. The compound's favorable pharmacokinetic profile further underscores its potential as an orally administered therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel glucokinase activators. Further studies directly quantifying the insulinotropic effects of this compound would provide a more complete picture of its pharmacological profile.

References

Preclinical Research Applications of AM-2394: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research applications of AM-2394, a potent and structurally distinct glucokinase (GK) activator. This compound has demonstrated significant potential in modulating glucose metabolism, making it a subject of interest for the development of novel therapeutics for metabolic disorders, particularly type 2 diabetes mellitus. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a glucokinase activator (GKA).[1][2][3][4][5] Glucokinase is a crucial enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. By activating GK, this compound enhances glucose uptake and metabolism in key metabolic tissues, such as the pancreas and liver. This activation leads to a significant reduction in plasma glucose levels. Preclinical studies have shown that this compound increases the affinity of glucokinase for glucose by approximately 10-fold.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

In Vitro Potency
ParameterValueSpeciesAssayReference
EC5060 nMNot SpecifiedGlucokinase Activation Assay
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
Dose (mg/kg)Effect on Glucose ExcursionMaximal EfficacyAnimal ModelReference
1ReductionMale ob/ob mice
3Robust ReductionYesMale ob/ob mice
10ReductionMale ob/ob mice
30ReductionMale ob/ob mice
Pharmacokinetic Profile

While specific quantitative values for parameters like Cmax, Tmax, and AUC are not detailed in the provided search results, this compound is consistently described as having moderate clearance and good oral bioavailability across multiple animal models.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of preclinical findings.

In Vitro Glucokinase Activation Assay

A standard biochemical assay is employed to determine the in vitro potency of this compound.

Objective: To quantify the concentration of this compound required to elicit a half-maximal activation of the glucokinase enzyme (EC50).

Materials:

  • Recombinant human glucokinase enzyme

  • Glucose substrate

  • ATP (Adenosine triphosphate)

  • Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase)

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • This compound (in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., HEPES buffer with MgCl2, KCl, and DTT)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, combine the recombinant glucokinase enzyme, a fixed concentration of glucose, ATP, the coupling enzymes, and NADP+.

  • Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).

  • Initiate the reaction by adding the final component (e.g., ATP or glucose).

  • Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time. The rate of NADPH production is proportional to the glucokinase activity.

  • Plot the rate of reaction against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose tolerance in animal models of diabetes.

Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose challenge in a diabetic mouse model.

Animal Model:

  • Species: Mouse

  • Strain: ob/ob (a model for obesity and type 2 diabetes)

  • Sex: Male

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.

Procedure:

  • Fast the male ob/ob mice overnight (typically 12-16 hours) with free access to water.

  • Record the baseline blood glucose levels from the tail vein (Time = -30 min).

  • Administer this compound orally (per os, PO) at doses of 1, 3, 10, and 30 mg/kg. A vehicle control group should also be included. The compound is administered 30 minutes prior to the glucose challenge.

  • At Time = 0 min, administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Collect blood samples from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure the blood glucose concentration at each time point using a glucometer.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of this compound on glucose tolerance.

Visualizations

The following diagrams illustrate the signaling pathway of glucokinase and the experimental workflow of the oral glucose tolerance test.

Glucokinase_Signaling_Pathway cluster_blood Bloodstream cluster_cell Pancreatic β-cell / Hepatocyte Glucose_blood Glucose GLUT2 GLUT2 Transporter Glucose_blood->GLUT2 Uptake Glucose_cell Glucose GLUT2->Glucose_cell GK Glucokinase (GK) Glucose_cell->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis (Hepatocyte) G6P->Glycogen ATP Increased ATP/ADP Ratio Glycolysis->ATP Insulin Insulin Secretion (β-cell) ATP->Insulin AM2394 This compound AM2394->GK Activates

Caption: Glucokinase signaling pathway activated by this compound.

OGTT_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_challenge Glucose Challenge & Monitoring cluster_analysis Data Analysis Fasting Overnight Fasting (ob/ob mice) Baseline Baseline Blood Glucose (T = -30 min) Fasting->Baseline Dosing Oral Administration (this compound or Vehicle) Baseline->Dosing Glucose_Challenge Oral Glucose Challenge (T = 0 min) Dosing->Glucose_Challenge Blood_Sampling Blood Sampling (T = 15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement Plotting Plot Glucose vs. Time Glucose_Measurement->Plotting AUC Calculate Area Under the Curve (AUC) Plotting->AUC

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

References

Methodological & Application

AM-2394 In Vivo Experimental Protocol: A Comprehensive Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo evaluation of AM-2394, a potent and structurally distinct glucokinase activator (GKA).[1][2][3][4][5] The protocols outlined below are intended to guide researchers in assessing the efficacy and pharmacokinetic profile of this compound in a preclinical setting.

Mechanism of Action

This compound functions as an allosteric activator of glucokinase (GK), the primary glucose sensor in pancreatic β-cells and hepatocytes. By binding to an allosteric site, this compound increases the affinity of GK for glucose, thereby enhancing glucose phosphorylation to glucose-6-phosphate. This action in pancreatic β-cells leads to increased glycolysis and a subsequent rise in the ATP/ADP ratio, which closes ATP-sensitive potassium (K-ATP) channels. The resulting membrane depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ and triggering insulin secretion. In the liver, enhanced GK activity promotes glycogen synthesis and glucose uptake, contributing to the overall reduction of plasma glucose levels.

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Enters cell Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylates AM2394_p This compound AM2394_p->GK_p Activates Glycolysis Glycolysis G6P_p->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP K-ATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Enters cell Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylates AM2394_l This compound AM2394_l->GK_l Activates Glycogen_synthesis Glycogen Synthesis G6P_l->Glycogen_synthesis Glucose_uptake ↑ Glucose Uptake Glycogen_synthesis->Glucose_uptake

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT)

The oral glucose tolerance test (OGTT) is a crucial experiment to evaluate the effect of this compound on glucose metabolism in a model of type 2 diabetes.

Animal Model

Male ob/ob mice are a suitable model for this study. These mice exhibit obesity, insulin resistance, and hyperglycemia, which are characteristic features of type 2 diabetes.

Experimental Protocol

A detailed workflow for the OGTT is provided below.

OGTT_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_challenge Glucose Challenge & Measurement Fasting Fast mice overnight (16-18 hours) Weight Record body weight Fasting->Weight Baseline Measure baseline blood glucose (t= -30 min) Weight->Baseline Dose_AM2394 Administer this compound orally (1, 3, 10, 30 mg/kg) or vehicle control Baseline->Dose_AM2394 Glucose_admin Administer glucose orally (2 g/kg body weight) (t=0 min) Dose_AM2394->Glucose_admin 30 minutes post-dose Blood_sampling Collect blood samples at 15, 30, 60, and 120 min Glucose_admin->Blood_sampling Glucose_measurement Measure blood glucose levels Blood_sampling->Glucose_measurement

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Detailed Methodology:

  • Animal Preparation:

    • House male ob/ob mice under standard laboratory conditions.

    • Fast the mice overnight for 16-18 hours before the experiment, with free access to water.

    • On the day of the experiment, weigh each mouse and record the body weight.

  • Baseline Blood Glucose Measurement (t = -30 min):

    • Collect a small blood sample from the tail vein.

    • Measure the baseline blood glucose concentration using a calibrated glucometer.

  • This compound Administration:

    • Prepare fresh solutions of this compound in an appropriate vehicle.

    • Administer this compound orally (per os) at doses of 1, 3, 10, and 30 mg/kg. A vehicle control group should be included.

  • Oral Glucose Challenge (t = 0 min):

    • Thirty minutes after the administration of this compound or vehicle, administer a 2 g/kg body weight bolus of glucose solution via oral gavage.

  • Post-Challenge Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.

    • Measure the blood glucose concentration at each time point.

Data Presentation

The primary endpoint of the OGTT is the reduction in glucose excursion. Maximal efficacy has been observed at a dose of 3 mg/kg.

Table 1: Effect of this compound on Glucose Excursion in ob/ob Mice

Treatment GroupDose (mg/kg)Route of AdministrationPrimary Outcome
Vehicle Control-OralStandard glucose excursion
This compound1OralReduced glucose excursion
This compound3OralMaximal reduction in glucose excursion
This compound10OralReduced glucose excursion
This compound30OralReduced glucose excursion

Pharmacokinetic Profile of this compound

This compound exhibits moderate clearance and good oral bioavailability in mice.

Experimental Protocol

Detailed Methodology:

  • Animal Preparation:

    • Use male mice for pharmacokinetic studies.

    • Administer this compound intravenously (IV) at a dose of 1 mg/kg and orally (PO) at a dose of 5 mg/kg.

  • Blood Sampling:

    • Collect blood samples at various time points post-administration.

  • Plasma Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

Data Presentation

The pharmacokinetic parameters of this compound in mice are summarized below.

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (5 mg/kg)
Clearance (CL) Moderate-
Volume of Distribution (Vdss) Moderate-
Half-life (t1/2) Moderate-
Oral Bioavailability (%F) -Good

Note: Specific quantitative values for the pharmacokinetic parameters were not publicly available in the cited literature.

Conclusion

These application notes provide a detailed framework for the in vivo evaluation of this compound. The described OGTT protocol in ob/ob mice is a robust method to assess the glucose-lowering efficacy of the compound. The pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion profile of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data for the preclinical development of this promising glucokinase activator.

References

Application Notes and Protocols for AM-2394 in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of AM-2394, a potent glucokinase activator, in preclinical mouse models of diabetes. The provided data and methodologies are based on published studies and are intended to guide researchers in designing and executing their experiments.

Introduction

This compound is a structurally distinct, small-molecule glucokinase activator (GKA) that has demonstrated significant glucose-lowering effects in animal models of type 2 diabetes.[1][2] Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3] In pancreatic β-cells, GK activation leads to increased insulin secretion, while in the liver, it promotes glycogen synthesis and reduces hepatic glucose output.[4] this compound allosterically activates GK, thereby enhancing its catalytic activity and leading to improved glycemic control.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vivo efficacy and pharmacokinetic properties of this compound in mouse models.

Table 1: Effective Oral Doses of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

Dose (mg/kg)Efficacy in Reducing Glucose ExcursionNotes
1EffectiveReduced glucose excursion compared to vehicle.
3Maximal EfficacyShowed the most robust reduction in plasma glucose during an OGTT.
10EffectiveReduced glucose excursion compared to vehicle.
30EffectiveReduced glucose excursion compared to vehicle.

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueAdministration Route
Oral Bioavailability (%F)GoodOral (PO)
ClearanceModerateIntravenous (IV) and Oral (PO)

Note: Specific quantitative values for clearance and oral bioavailability in mice were not available in the searched literature, but were described qualitatively as "moderate" and "good," respectively.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This protocol describes an acute efficacy study to evaluate the effect of this compound on glucose tolerance in ob/ob mice, a common model for type 2 diabetes.

Materials:

  • This compound powder

  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Glucose solution (e.g., 20% w/v in sterile water)

  • Male ob/ob mice

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., tail snip or retro-orbital bleeding)

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate male ob/ob mice to the housing conditions for at least one week prior to the experiment.

    • Fast the mice overnight (approximately 16-18 hours) before the OGTT, ensuring free access to water.

  • Preparation of this compound Formulation:

    • Prepare the oral dosing vehicle by sequentially mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Calculate the required amount of this compound for the desired doses (1, 3, 10, and 30 mg/kg).

    • Dissolve the this compound powder in the vehicle to achieve the final desired concentrations. Ensure complete dissolution. Prepare a vehicle-only solution for the control group.

  • This compound Administration:

    • Thirty minutes prior to the glucose challenge, administer the prepared this compound formulations or vehicle to the respective groups of mice via oral gavage. The volume of administration should be consistent across all groups (e.g., 5-10 mL/kg).

  • Baseline Blood Glucose Measurement (Time 0):

    • Just before the glucose administration, collect a small blood sample from the tail tip to measure the baseline blood glucose level.

  • Glucose Challenge:

    • Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.

  • Post-Glucose Blood Glucose Monitoring:

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose administration.

    • Measure blood glucose levels at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the effect of this compound on glucose tolerance.

Visualizations

Signaling Pathway of Glucokinase Activation

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas Glucokinase_pancreas Glucokinase GLUT2_pancreas->Glucokinase_pancreas Enters Cell G6P_pancreas Glucose-6-Phosphate Glucokinase_pancreas->G6P_pancreas Phosphorylation Metabolism_pancreas Metabolism G6P_pancreas->Metabolism_pancreas ATP_ADP_pancreas ↑ ATP/ADP Ratio Metabolism_pancreas->ATP_ADP_pancreas K_ATP_channel KATP Channel Closure ATP_ADP_pancreas->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion AM2394_pancreas This compound AM2394_pancreas->Glucokinase_pancreas Activates Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver Glucokinase_liver Glucokinase GLUT2_liver->Glucokinase_liver Enters Cell G6P_liver Glucose-6-Phosphate Glucokinase_liver->G6P_liver Phosphorylation HGP ↓ Hepatic Glucose Production Glucokinase_liver->HGP Glycogen_synthesis Glycogen Synthesis G6P_liver->Glycogen_synthesis AM2394_liver This compound AM2394_liver->Glucokinase_liver Activates

Caption: Glucokinase activation pathway by this compound in pancreatic β-cells and hepatocytes.

Experimental Workflow for an Oral Glucose Tolerance Test

OGTT_Workflow start Start: Acclimated and Fasted ob/ob Mice prepare_drug Prepare this compound Formulation and Vehicle start->prepare_drug administer_drug Administer this compound (1, 3, 10, 30 mg/kg) or Vehicle via Oral Gavage prepare_drug->administer_drug wait Wait 30 Minutes administer_drug->wait baseline_glucose Measure Baseline Blood Glucose (Time 0) wait->baseline_glucose glucose_challenge Administer 2 g/kg Glucose via Oral Gavage baseline_glucose->glucose_challenge measure_glucose Measure Blood Glucose at 15, 30, 60, 90, 120 min glucose_challenge->measure_glucose analyze_data Analyze Data: Plot Glucose Curves and Calculate AUC measure_glucose->analyze_data end End: Evaluate Efficacy of this compound analyze_data->end

Caption: Experimental workflow for an oral glucose tolerance test with this compound.

References

Application Notes and Protocols: Preparation of AM-2394 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent and structurally distinct allosteric activator of glucokinase (GK), an enzyme crucial for glucose homeostasis.[1][2][3][4][5] As a glucokinase activator (GKA), this compound enhances the enzyme's affinity for glucose, promoting the phosphorylation of glucose to glucose-6-phosphate. This mechanism is central to its function in regulating blood sugar levels, making it a significant compound in metabolic disease research, particularly for type 2 diabetes. Proper preparation of stock solutions is the foundational step for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound in in vitro studies due to the compound's good solubility in it.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValueReference
Molecular Formula C₂₂H₂₅N₅O₄
Molecular Weight 423.47 g/mol
CAS Number 1442684-77-6
Appearance White to off-white crystalline solid
Target Glucokinase (GK)
EC₅₀ 60 nM

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO, though it is important to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can reduce solubility.

SolventSolubilityNotes
DMSO ≥ 30 mg/mL (≥ 70.84 mM)Saturation may be higher.
DMSO 85 mg/mL (200.72 mM)Use fresh, moisture-free DMSO.
DMSO:PBS (pH 7.2) (1:1) 0.50 mg/mL
Water Insoluble

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various cellular and enzymatic assays.

Materials:

  • This compound powder

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber vial.

  • Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 423.47 g/mol ), the required volume of DMSO is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 423.47 g/mol ) = 0.00023614 L

    • Volume (µL) = 236.14 µL

  • Dissolving the Compound: Add 236.14 µL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Stock Solution Preparation Workflow

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh 1 mg of this compound equilibrate->weigh add_dmso Add 236.14 µL of Anhydrous DMSO weigh->add_dmso vortex Vortex Until Dissolved add_dmso->vortex aliquot Aliquot into Smaller Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end Stock Solution Ready for Use store->end

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound in DMSO.

This compound Signaling Pathway

This compound functions by allosterically activating glucokinase (GK), which plays a pivotal role in glucose metabolism, primarily in hepatocytes and pancreatic β-cells. In pancreatic β-cells, the activation of GK leads to an increase in glucose-6-phosphate, which in turn elevates the ATP/ADP ratio. This change results in the closure of ATP-sensitive potassium channels, depolarization of the cell membrane, and subsequent influx of calcium ions, triggering insulin secretion. In hepatocytes, enhanced GK activity promotes glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.

Glucokinase Activation Pathway by this compound

G Mechanism of Action of this compound cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte glucose_p Glucose g6p_p Glucose-6-Phosphate glucose_p->g6p_p Glucokinase atp_adp Increased ATP/ADP Ratio g6p_p->atp_adp insulin Insulin Secretion atp_adp->insulin glucose_l Glucose g6p_l Glucose-6-Phosphate glucose_l->g6p_l Glucokinase glycogen Glycogen Synthesis g6p_l->glycogen glucose_uptake Increased Glucose Uptake g6p_l->glucose_uptake am2394 This compound gk Glucokinase Activation am2394->gk gk->g6p_p gk->g6p_l

References

Application Notes and Protocols for Oral Gavage Administration of AM-2394

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of AM-2394, a potent and orally bioavailable glucokinase (GK) activator, and detail the protocol for its oral gavage administration in preclinical research models.[1][2][3][4]

1. Introduction to this compound

This compound is a structurally distinct small molecule that acts as a glucokinase activator (GKA).[2] Glucokinase plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a key step in glycolysis. This compound activates GK with an EC50 of 60 nM, enhancing the enzyme's affinity for glucose by approximately 10-fold. This mechanism of action leads to a reduction in plasma glucose levels, making it a compound of interest for the treatment of type 2 diabetes mellitus. Preclinical studies in ob/ob mice, a model of diabetes, have demonstrated the efficacy of this compound in lowering glucose excursion following an oral glucose tolerance test (OGTT).

2. Pharmacokinetic Profile of this compound

This compound exhibits moderate clearance and good oral bioavailability across multiple species, supporting its evaluation in in vivo models. A summary of its pharmacokinetic properties is presented below.

SpeciesDosing RouteDose (mg/kg)T1/2 (h)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Mouse IV11.8--1340-
PO52.11.025008500127
Rat IV0.52.4--1000-
PO23.32.012906640166
Cynomolgus Monkey IV0.52.6--1200-
PO22.91.3890380095
Dog IV0.53.3--1300-
PO24.01.8650440085

3. Experimental Protocol: Oral Gavage Administration for Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is based on the methodology used in studies with ob/ob mice.

3.1. Materials

  • This compound powder

  • Vehicle for solubilization (see options below)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

  • Glucose solution (for OGTT)

  • Glucometer and test strips

3.2. Vehicle Preparation

Several vehicle formulations can be used to prepare this compound for oral administration. The choice of vehicle may depend on the specific experimental requirements and institutional guidelines.

Vehicle Option 1: DMSO/PEG300/Tween-80/Saline

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • This formulation results in a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution with a final this compound concentration of 2.5 mg/mL. Adjust the initial stock concentration as needed for the desired final dosing concentration.

Vehicle Option 2: DMSO/SBE-β-CD in Saline

  • Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Prepare a stock solution of this compound in DMSO.

  • Add 1 part of the this compound DMSO stock to 9 parts of the 20% SBE-β-CD solution.

  • This results in a 10% DMSO final concentration.

Vehicle Option 3: DMSO/Corn Oil

  • Prepare a stock solution of this compound in DMSO.

  • Add 1 part of the this compound DMSO stock to 9 parts of corn oil.

  • This results in a 10% DMSO final concentration.

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

3.3. Dosing and Administration

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) before the OGTT, with free access to water.

  • Dose Calculation:

    • Weigh each animal on the day of the experiment.

    • Calculate the required volume of the this compound formulation based on the animal's weight and the desired dose (e.g., 1, 3, 10, or 30 mg/kg). The maximal efficacy in reducing glucose excursion in ob/ob mice was observed at 3 mg/kg.

  • Administration:

    • Gently restrain the animal.

    • Measure the distance from the animal's snout to the last rib to estimate the correct length for gavage needle insertion.

    • Insert the gavage needle orally, passing it gently along the side of the mouth and over the tongue into the esophagus.

    • Administer the calculated volume of the this compound solution or vehicle control.

    • Carefully remove the gavage needle.

    • Monitor the animal briefly to ensure recovery.

  • Oral Glucose Tolerance Test (OGTT):

    • Thirty minutes after the administration of this compound or vehicle, administer a glucose solution orally (e.g., 2 g/kg).

    • Collect blood samples at baseline (0 min, before glucose administration) and at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels using a glucometer.

4. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for an oral glucose tolerance test.

AM2394_Mechanism_of_Action cluster_pancreas Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 enters cell Glucokinase (GK) Glucokinase (GK) GLUT2->Glucokinase (GK) facilitates G-6-P G-6-P Glucokinase (GK)->G-6-P phosphorylates This compound This compound This compound->Glucokinase (GK) activates Glycolysis Glycolysis G-6-P->Glycolysis ATP/ADP Ratio ATP/ADP Ratio Glycolysis->ATP/ADP Ratio increases KATP Channel Closure KATP Channel Closure ATP/ADP Ratio->KATP Channel Closure Membrane Depolarization Membrane Depolarization KATP Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion

Figure 1: Mechanism of action of this compound in pancreatic β-cells.

OGTT_Workflow Acclimatization Animal Acclimatization (≥ 1 week) Fasting Overnight Fasting (12-16 h) Acclimatization->Fasting Dosing Oral Gavage of this compound or Vehicle Fasting->Dosing Wait 30-minute Interval Dosing->Wait Glucose_Challenge Oral Glucose Administration (e.g., 2 g/kg) Wait->Glucose_Challenge Blood_Sampling Blood Collection at Multiple Time Points Glucose_Challenge->Blood_Sampling Analysis Blood Glucose Measurement Blood_Sampling->Analysis

Figure 2: Experimental workflow for an oral glucose tolerance test.

5. Safety and Toxicology

The available literature primarily focuses on the efficacy and pharmacokinetic profile of this compound. For detailed safety and toxicity information, researchers should consult the manufacturer's safety data sheet (SDS) and conduct appropriate safety assessments based on their specific experimental design and institutional guidelines.

6. Storage and Stability

This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions prepared in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.

Disclaimer: This document is intended for research use only. The provided protocols are for guidance and may require optimization for specific experimental conditions. Always follow institutional guidelines and best practices for animal handling and care.

References

Section 1: In Vitro Cell-Based Assays for PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Based on the provided search results, there appears to be a misunderstanding regarding the molecular target of AM-2394. The scientific literature and supplier information consistently identify This compound as a potent and structurally distinct glucokinase (GK) activator , not a PRMT5 inhibitor.[1][2][3][4][5] It activates glucokinase with an EC50 of 60 nM.

Therefore, it is not possible to provide application notes and protocols for in vitro cell-based assays using this compound as a PRMT5 inhibitor.

To provide a comprehensive and useful response for researchers, this document will be divided into two sections:

. This section will provide general protocols and data for well-characterized, exemplary PRMT5 inhibitors, which aligns with the likely research interest in this target.

Section 2: In Vitro Cell-Based Assays for the Glucokinase Activator this compound. This section will provide accurate information and protocols for this compound based on its actual mechanism of action.

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, and its overexpression is linked to several cancers, making it a key therapeutic target. Inhibition of PRMT5 leads to anti-proliferative effects in cancer cell lines.

Application Notes

This section outlines common in vitro assays to characterize the activity of PRMT5 inhibitors in a cellular context.

  • Cell Viability/Proliferation Assays: To determine the effect of PRMT5 inhibitors on cancer cell growth and proliferation.

  • Target Engagement Assays: To confirm that the inhibitor is interacting with PRMT5 within the cell and inhibiting its methyltransferase activity.

  • Apoptosis Assays: To determine if the observed decrease in cell viability is due to the induction of programmed cell death.

Quantitative Data for Exemplary PRMT5 Inhibitors

The following table summarizes the in vitro activity of a known PRMT5 inhibitor, EPZ015666 (GSK3235025), in Mantle Cell Lymphoma (MCL) cell lines.

CompoundCell LineAssay TypeIC50 (nM)Reference
EPZ015666MCL Cell LinesCell ViabilityNanomolar range
EPZ015666Biochemical AssayEnzymatic Activity22
Compound 17Biochemical AssayEnzymatic Activity330
Compound 17MV4-11 cellsCell Proliferation-
Experimental Protocols

1. Cell Viability Assay (MTS/MTT Assay)

  • Objective: To measure the dose-dependent effect of a PRMT5 inhibitor on cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., MCL, leukemia)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • PRMT5 inhibitor (e.g., EPZ015666)

    • MTS or MTT reagent

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

    • Add 20 µL of MTS/MTT reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blot for Target Engagement (SmD3 Methylation)

  • Objective: To assess the inhibition of PRMT5's methyltransferase activity in cells by measuring the methylation status of a known substrate, SmD3.

  • Materials:

    • Cancer cell line

    • PRMT5 inhibitor

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-symmetric dimethylarginine (anti-SDMA), anti-SmD3, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

    • SDS-PAGE and Western blotting equipment

  • Protocol:

    • Treat cells with various concentrations of the PRMT5 inhibitor for 48-72 hours.

    • Harvest the cells and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the methylated substrate (e.g., anti-SDMA on SmD3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip and re-probe the membrane for total SmD3 and a loading control (e.g., GAPDH) to normalize the data.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a PRMT5 signaling pathway and a general experimental workflow for inhibitor testing.

PRMT5_Signaling_Pathway PRMT5 PRMT5 Histones Histones (H3R8, H4R3) PRMT5->Histones Methylation Transcription_Factors Transcription Factors (p53, NF-κB) PRMT5->Transcription_Factors Methylation Splicing_Factors Splicing Factors (SmD3) PRMT5->Splicing_Factors Methylation Gene_Regulation Transcriptional Regulation Histones->Gene_Regulation Transcription_Factors->Gene_Regulation RNA_Splicing RNA Splicing Splicing_Factors->RNA_Splicing Cell_Proliferation Cell Proliferation & Survival Gene_Regulation->Cell_Proliferation RNA_Splicing->Cell_Proliferation

Caption: PRMT5 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays Biochemical Biochemical Assay (Enzymatic Activity) Cell_Viability Cell Viability Assay (IC50 Determination) Biochemical->Cell_Viability Target_Engagement Target Engagement (Western Blot) Cell_Viability->Target_Engagement Apoptosis Apoptosis Assay (Annexin V/PI) Target_Engagement->Apoptosis Start PRMT5 Inhibitor Compound Start->Biochemical

Caption: Experimental workflow for PRMT5 inhibitor testing.

Section 2: In Vitro Cell-Based Assays for Glucokinase Activator this compound

This compound is a glucokinase (GK) activator with potential applications in metabolic diseases like type 2 diabetes. It increases the affinity of GK for glucose.

Application Notes

This section details in vitro assays to characterize the activity of glucokinase activators like this compound.

  • Enzymatic Assays: To directly measure the effect of the compound on glucokinase activity in a cell-free system.

  • Cell-Based Glucose Uptake Assays: To assess the ability of the compound to enhance glucose uptake in relevant cell lines (e.g., hepatocytes, pancreatic β-cells).

Quantitative Data for this compound
CompoundTargetAssay TypeEC50 (nM)Reference
This compoundGlucokinase (GK)Enzymatic Assay60
Experimental Protocols

1. Glucokinase Enzymatic Assay

  • Objective: To determine the EC50 of this compound for the activation of glucokinase.

  • Materials:

    • Recombinant human glucokinase

    • This compound

    • ATP, Glucose, NADP+, G6PDH (Glucose-6-Phosphate Dehydrogenase)

    • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

    • 384-well plate

    • Plate reader capable of measuring absorbance at 340 nm

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the assay components: glucokinase, G6PDH, NADP+, and the this compound dilution.

    • Initiate the reaction by adding a mixture of ATP and glucose.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the compound concentration to determine the EC50 value.

2. Cell-Based Glucose Uptake Assay

  • Objective: To measure the effect of this compound on glucose uptake in a relevant cell line.

  • Materials:

    • Hepatocyte cell line (e.g., HepG2) or pancreatic β-cell line (e.g., INS-1)

    • Culture medium

    • This compound

    • Krebs-Ringer-HEPES (KRH) buffer

    • 2-deoxy-D-[3H]glucose or a fluorescent glucose analog

    • Scintillation counter or fluorescence plate reader

  • Protocol:

    • Seed cells in a 24-well plate and grow to confluence.

    • Wash the cells with KRH buffer and starve them of glucose for 2 hours.

    • Treat the cells with different concentrations of this compound in KRH buffer for 30 minutes.

    • Add 2-deoxy-D-[3H]glucose (or fluorescent analog) and incubate for 10-15 minutes.

    • Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

    • Lyse the cells and measure the amount of internalized radioactivity by scintillation counting or fluorescence.

    • Normalize the glucose uptake to the total protein content in each well.

Signaling Pathways and Experimental Workflows

GK_Signaling_Pathway AM2394 This compound GK Glucokinase (GK) AM2394->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glucose Glucose Glucose->GK Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen Insulin Insulin Secretion (in Pancreatic β-cells) Glycolysis->Insulin

Caption: Glucokinase (GK) activation pathway.

GK_Activator_Workflow cluster_invitro_gk In Vitro Assays cluster_invivo In Vivo Model Enzymatic_Assay Enzymatic Assay (EC50 Determination) Glucose_Uptake Cell-Based Assay (Glucose Uptake) Enzymatic_Assay->Glucose_Uptake OGTT Oral Glucose Tolerance Test (ob/ob mouse model) Glucose_Uptake->OGTT Start GK Activator (this compound) Start->Enzymatic_Assay

Caption: Experimental workflow for GK activator testing.

References

Application Notes and Protocols for AM-2394 in Oral Glucose Tolerance Test (OGTT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent and structurally distinct small-molecule activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose sensing and metabolism in key metabolic tissues, including pancreatic β-cells and hepatocytes.[1][2] As a glucokinase activator (GKA), this compound enhances the enzyme's affinity for glucose, thereby promoting glucose phosphorylation to glucose-6-phosphate.[1][2] This action in pancreatic β-cells is a critical step in the pathway leading to glucose-stimulated insulin secretion. In animal models of type 2 diabetes, such as the ob/ob mouse, this compound has been shown to effectively lower glucose excursion following an oral glucose tolerance test (OGTT), demonstrating its potential as a therapeutic agent for improving glycemic control.[3]

These application notes provide detailed protocols for the use of this compound in an oral glucose tolerance test, summarize its key characteristics, and illustrate its mechanism of action.

Compound Information

PropertyValueReference
Compound Name This compound
CAS Number 1442684-77-6
Molecular Formula C₂₂H₂₅N₅O₄
Molecular Weight 423.47 g/mol
Mechanism of Action Glucokinase (GK) Activator
EC₅₀ 60 nM for Glucokinase activation
Effect on Glucose Affinity Increases the affinity of GK for glucose by approximately 10-fold.
Solubility Soluble in DMSO. For in vivo studies, can be formulated in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Storage Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.

Mechanism of Action: Glucokinase Activation in Pancreatic β-Cells

This compound acts as an allosteric activator of glucokinase in pancreatic β-cells. The activation of glucokinase is the rate-limiting step in glucose metabolism within these cells and is central to glucose-stimulated insulin secretion. The signaling pathway is as follows:

GK_Pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell cluster_blood_out Bloodstream Glucose_blood High Blood Glucose GLUT2 GLUT2 Transporter Glucose_blood->GLUT2 Enters β-cell Glucose_cell Glucose GLUT2->Glucose_cell GK Glucokinase (GK) Glucose_cell->GK AM2394 This compound AM2394->GK Allosterically Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP Increased ATP:ADP Ratio Metabolism->ATP_ADP KATP ATP-sensitive K+ Channel (KATP) Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Vesicle Exocytosis Ca_influx->Insulin_exocytosis Insulin_blood Insulin Secretion Insulin_exocytosis->Insulin_blood

Glucokinase activation pathway by this compound in pancreatic β-cells leading to insulin secretion.

Experimental Protocols

Formulation of this compound for Oral Administration

For in vivo studies in mice, this compound can be formulated as a suspension for oral gavage. A typical vehicle consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Preparation:

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix until a clear solution is formed.

  • Finally, add saline to the desired final volume and mix well.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This protocol is based on studies demonstrating the efficacy of this compound in a diabetic mouse model.

Experimental Workflow:

OGTT_Workflow Fasting 1. Fasting (Overnight, ~16-18 hours) Provide water ad libitum Acclimatization 2. Acclimatization (Transfer to clean cages) Fasting->Acclimatization Baseline_Glucose 3. Baseline Glucose Measurement (t=-30 min) (Tail vein blood sample) Acclimatization->Baseline_Glucose Dosing 4. This compound Administration (t=-30 min) (Oral gavage with formulated compound or vehicle) Baseline_Glucose->Dosing Glucose_Challenge 5. Glucose Challenge (t=0 min) (Oral gavage with glucose solution, e.g., 2 g/kg) Dosing->Glucose_Challenge Blood_Sampling 6. Blood Glucose Monitoring (Collect blood at t=15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Analysis 7. Data Analysis (Plot glucose excursion curves and calculate AUC) Blood_Sampling->Analysis

Workflow for an oral glucose tolerance test (OGTT) with this compound administration in mice.

Materials:

  • Male ob/ob mice (or other appropriate diabetic model)

  • This compound

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Glucose solution (e.g., 20% w/v in water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., heparinized capillaries)

  • Animal scale

Procedure:

  • Animal Preparation: House male ob/ob mice under standard laboratory conditions. For the OGTT, fast the mice overnight (approximately 16-18 hours) with free access to water.

  • Baseline Blood Glucose: On the day of the experiment, weigh the mice and take a baseline blood glucose reading (t = -30 min) from a tail vein blood sample using a glucometer.

  • This compound Administration: Immediately after the baseline glucose measurement, administer this compound or vehicle control via oral gavage. Doses of 1, 3, 10, and 30 mg/kg have been shown to be effective, with maximal efficacy observed at 3 mg/kg.

  • Glucose Challenge: Thirty minutes after the compound administration (t = 0 min), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge. Measure the blood glucose concentration at each time point using a glucometer.

  • Data Analysis: Plot the mean blood glucose concentrations versus time for each treatment group. The area under the curve (AUC) for the glucose excursion can be calculated to quantify the overall effect of this compound on glucose tolerance.

Data Presentation

The following table summarizes the expected qualitative and quantitative outcomes of an OGTT with this compound based on published findings. While the precise numerical data from the original study is not publicly available in tabular format, the results clearly indicate a dose-dependent reduction in plasma glucose levels.

Treatment GroupDose (mg/kg, p.o.)Effect on Glucose Excursion during OGTTMaximal Efficacy
Vehicle Control-Standard glucose excursion profile for ob/ob mice.N/A
This compound1Reduction in plasma glucose excursion.-
This compound 3 Robust reduction in plasma glucose excursion. Maximal
This compound10Reduction in plasma glucose excursion.-
This compound30Reduction in plasma glucose excursion.-

Note: The data indicates that while all tested doses of this compound reduced glucose excursion, the most significant effect was observed at the 3 mg/kg dose.

Conclusion

This compound is a valuable research tool for studying the role of glucokinase activation in glucose homeostasis. The protocols and information provided herein offer a comprehensive guide for utilizing this compound in oral glucose tolerance tests to assess its potential as a glucose-lowering agent. The clear mechanism of action and demonstrated in vivo efficacy make this compound a significant compound for researchers in the fields of diabetes, metabolism, and drug discovery.

References

Application Notes and Protocols for AM-2394

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent and structurally distinct allosteric activator of the enzyme glucokinase (GK).[1][2][3][4] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[5] Activation of GK by compounds such as this compound enhances glucose-stimulated insulin secretion and hepatic glucose uptake, making it a therapeutic target for type 2 diabetes. These application notes provide detailed information on the solubility of this compound in various solvents, protocols for its preparation and use in experimental settings, and an overview of the signaling pathway it modulates.

Physicochemical Properties

  • Molecular Formula: C₂₂H₂₅N₅O₄

  • Molecular Weight: 423.47 g/mol

  • CAS Number: 1442684-77-6

  • Appearance: White to off-white solid

Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. This data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO (Dimethyl Sulfoxide)≥ 85 mg/mL≥ 200.72 mMUse fresh, anhydrous DMSO as it is hygroscopic.
DMF (Dimethylformamide)1 mg/mL2.36 mM
Ethanol2 mg/mL4.72 mMMay require warming or sonication to fully dissolve.
DMSO:PBS (pH 7.2) (1:1)0.50 mg/mL1.18 mMA 1:1 mixture of DMSO and Phosphate-Buffered Saline.
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL≥ 5.90 mMA common vehicle for in vivo studies. Prepare by adding each solvent sequentially.
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL≥ 5.90 mMAn alternative vehicle for in vivo studies using a cyclodextrin-based formulation.
10% DMSO >> 90% corn oil≥ 2.5 mg/mL≥ 5.90 mMA lipid-based vehicle for in vivo administration.
WaterInsolubleInsoluble

Note: "≥" indicates that the compound is soluble at or above the specified concentration, but the saturation point was not determined.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted for various experimental applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 0.2361 mL of DMSO per 1 mg of this compound).

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution is stable for up to 2 years; at -20°C, it is stable for up to 1 year.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol outlines a method to determine the thermodynamic (equilibrium) solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the clear filtrate using a validated HPLC-UV or LC-MS/MS method to determine the concentration of dissolved this compound. A standard curve of this compound in the same buffer should be prepared for accurate quantification.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the tested buffer.

Signaling Pathway

This compound functions as a glucokinase activator. In pancreatic β-cells, glucokinase acts as the primary glucose sensor, and its activation is the rate-limiting step in glucose-stimulated insulin secretion. The following diagram illustrates the signaling pathway initiated by the activation of glucokinase.

Glucokinase_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Pancreatic β-Cell Glucose_Extracellular Blood Glucose GLUT2 GLUT2 Transporter Glucose_Extracellular->GLUT2 Transport Glucose_Intracellular Intracellular Glucose GLUT2->Glucose_Intracellular Glucokinase Glucokinase (GK) Glucose_Intracellular->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation AM2394 This compound AM2394->Glucokinase Activates Glycolysis Glycolysis G6P->Glycolysis ATP_ADP_Ratio ↑ ATP/ADP Ratio Glycolysis->ATP_ADP_Ratio KATP_Channel KATP Channel ATP_ADP_Ratio->KATP_Channel Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Glucokinase signaling pathway in pancreatic β-cells.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the effect of this compound on a cellular response, such as insulin secretion.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Cell_Culture Culture Pancreatic β-Cells Start->Cell_Culture Treatment Treat Cells with This compound & Glucose Prepare_Stock->Treatment Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Assay Measure Insulin Concentration (ELISA) Collect_Supernatant->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for AM-2394 in Pancreatic Islet Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent, structurally distinct allosteric activator of glucokinase (GK), a critical enzyme in pancreatic β-cells that functions as the primary glucose sensor for insulin secretion.[1][2][3][4][5] By enhancing the affinity of glucokinase for glucose, this compound and other glucokinase activators (GKAs) promote glucose metabolism and amplify glucose-stimulated insulin secretion (GSIS). This makes this compound a valuable tool for investigating β-cell physiology, glucose sensing mechanisms, and for the development of novel therapeutics for type 2 diabetes. These application notes provide detailed protocols for the use of this compound in primary pancreatic islet cultures, including methods for assessing its effects on insulin secretion, β-cell proliferation, and apoptosis.

Mechanism of Action

In pancreatic β-cells, glucose entry is mediated by glucose transporters (GLUTs). Intracellular glucose is then phosphorylated by glucokinase to glucose-6-phosphate (G6P), the first and rate-limiting step of glycolysis. The subsequent metabolism of G6P through glycolysis and the citric acid cycle leads to an increase in the ATP:ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), and an influx of Ca2+. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules. This compound allosterically binds to glucokinase, increasing its enzymatic activity and thereby enhancing the entire downstream signaling cascade for insulin secretion.

Data Presentation

All quantitative data from experiments utilizing this compound should be organized into structured tables to facilitate clear comparison and interpretation.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

Treatment GroupGlucose Concentration (mM)This compound Concentration (nM)Insulin Secretion (ng/islet/hour)Fold Change vs. Vehicle at High Glucose
Vehicle ControlLow (e.g., 2.8)0User-defined dataN/A
Vehicle ControlHigh (e.g., 16.7)0User-defined data1.0
This compoundHigh (e.g., 16.7)10User-defined dataUser-defined data
This compoundHigh (e.g., 16.7)100User-defined dataUser-defined data
This compoundHigh (e.g., 16.7)1000User-defined dataUser-defined data

Table 2: Effect of this compound on β-Cell Viability and Proliferation

Treatment GroupGlucose Concentration (mM)This compound Concentration (nM)% Apoptotic Cells (e.g., Caspase-3 positive)Proliferation Index (e.g., BrdU incorporation)
Vehicle ControlLow (e.g., 5.5)0User-defined dataUser-defined data
Vehicle ControlHigh (e.g., 25)0User-defined dataUser-defined data
This compoundHigh (e.g., 25)100User-defined dataUser-defined data
This compoundHigh (e.g., 25)1000User-defined dataUser-defined data

Mandatory Visualizations

GKA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Facilitated Diffusion Glucose_int Glucose GLUT->Glucose_int GK Glucokinase (GK) Glucose_int->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation AM2394 This compound AM2394->GK Allosteric Activation (+) Glycolysis Glycolysis & Citric Acid Cycle G6P->Glycolysis ATP_ADP ↑ ATP:ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closes) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization VDCC VDCC (Opens) Depolarization->VDCC Ca_influx ↑ [Ca2+]i VDCC->Ca_influx Insulin_Exo Insulin Granule Exocytosis Ca_influx->Insulin_Exo

Caption: Glucokinase signaling pathway in pancreatic β-cells and the action of this compound.

GSIS_Workflow cluster_prep Islet Preparation cluster_assay GSIS Assay cluster_analysis Analysis Isolate Isolate Pancreatic Islets Culture Culture Islets (24-48h recovery) Isolate->Culture Preincubation Pre-incubate with low glucose (e.g., 2.8 mM, 1-2h) Culture->Preincubation Basal Incubate in low glucose (1h, collect supernatant for basal secretion) Preincubation->Basal Stimulation Incubate in high glucose (e.g., 16.7 mM) +/- this compound (1h, collect supernatant) Basal->Stimulation Quantify Quantify Insulin (e.g., ELISA) Stimulation->Quantify Normalize Normalize to Islet Number or DNA content Quantify->Normalize

Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Experimental Protocols

I. Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).

  • Compound Information:

    • Molecular Weight: 423.47 g/mol

    • EC50: 60 nM

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.23 mg of this compound in 1 mL of high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

    • When preparing working solutions, dilute the stock solution in the appropriate culture or assay buffer. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.

II. Pancreatic Islet Culture
  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) or obtain human islets using established collagenase digestion and density gradient purification methods.

  • Culture Medium: Culture isolated islets in a standard islet culture medium such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a physiological glucose concentration (e.g., 5.5 mM to 11 mM).

  • Culture Conditions: Maintain islets in suspension culture in non-treated petri dishes in a humidified incubator at 37°C with 5% CO2.

  • Recovery: Allow islets to recover for at least 24 hours post-isolation before initiating any experimental treatments.

III. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the acute effect of this compound on insulin secretion.

  • Islet Preparation: Hand-pick islets of similar size (e.g., 10-15 islets per replicate) and place them into wells of a multi-well plate or specialized perifusion chambers.

  • Pre-incubation (Low Glucose):

    • Gently wash the islets with a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the islets in this low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Basal Insulin Secretion:

    • Replace the pre-incubation buffer with fresh low-glucose KRBH buffer.

    • Incubate for 1 hour at 37°C.

    • At the end of the incubation, collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion:

    • Replace the low-glucose buffer with KRBH buffer containing a high glucose concentration (e.g., 16.7 mM).

    • Add different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) to the respective wells.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant for stimulated insulin measurement.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

    • After supernatant collection, lyse the islets to determine total DNA content for normalization of insulin secretion data.

IV. β-Cell Proliferation and Apoptosis Assays

This protocol assesses the long-term effects of this compound on β-cell health. Glucokinase activators have been shown to promote β-cell proliferation and prevent apoptosis under certain conditions.

  • Islet Treatment:

    • Culture islets in medium containing the desired glucose concentration (e.g., a high glucose concentration like 25 mM to induce glucotoxicity, with a normal glucose control).

    • Treat islets with various concentrations of this compound or vehicle control for a prolonged period (e.g., 48-72 hours).

  • Proliferation Assay (BrdU Incorporation):

    • During the final hours of treatment (e.g., 4-6 hours), add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium.

    • After incubation, fix and permeabilize the islets.

    • Perform immunocytochemistry using an anti-BrdU antibody to label proliferating cells and co-stain with an insulin antibody to identify β-cells.

    • Quantify the percentage of BrdU-positive β-cells relative to the total number of β-cells.

  • Apoptosis Assay (Caspase-3 Activity or TUNEL Staining):

    • Caspase-3 Activity: Lyse the treated islets and measure the activity of cleaved caspase-3 using a fluorometric or colorimetric assay kit.

    • TUNEL Staining: Fix the islets and perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis. Co-stain with insulin to identify apoptotic β-cells.

    • Quantify the percentage of apoptotic β-cells relative to the total β-cell population.

Concluding Remarks

This compound serves as a powerful research tool for modulating glucokinase activity in pancreatic islets. The provided protocols offer a framework for investigating its effects on insulin secretion and β-cell health. Researchers should optimize concentrations and incubation times based on their specific experimental model and research questions. Careful consideration of the glucose concentration in culture is crucial, as the effects of glucokinase activators can be highly dependent on the metabolic state of the β-cells.

References

Measuring Glucokinase Activity with AM-2394: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), also known as hexokinase IV, is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, it controls the flux of glucose into glycolysis and glycogen synthesis. Small molecule activators of glucokinase (GKAs) are of significant interest as potential therapeutic agents for type 2 diabetes. AM-2394 is a potent, structurally distinct glucokinase activator.[1][2][3] This document provides detailed protocols and application notes for measuring the activity of glucokinase and the activating effect of this compound.

Biochemical and Pharmacokinetic Properties of this compound

This compound is an allosteric activator of glucokinase.[1] It enhances the enzyme's affinity for glucose and can increase the maximal velocity (Vmax) of the glucose phosphorylation reaction.[1]

Table 1: In Vitro Efficacy of this compound

ParameterValueSpeciesNotes
EC50 60 nMMouseDetermined in the presence of 5 mM glucose.
Effect on Glucose Affinity (S0.5) ~10-fold increaseMouseThis compound increases the affinity of GK for glucose.
Vmax 1.2-fold increaseMouseMaximal velocity of the glucose phosphorylation reaction catalyzed by activated GK compared to unactivated GK.

Table 2: Pharmacokinetic Properties of this compound

SpeciesDosingAdministrationKey Findings
ob/ob Mice1, 3, 10, 30 mg/kgOral (PO)Dose-dependent reduction in glucose excursion during an oral glucose tolerance test (OGTT), with maximal efficacy at 3 mg/kg.

Signaling Pathway and Experimental Workflow

Glucokinase Activation by this compound

This compound binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that enhances its catalytic activity. This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate.

GKA_Activation cluster_0 Cellular Environment This compound This compound Glucokinase Glucokinase This compound->Glucokinase Allosteric Activation Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase->Glucose-6-Phosphate Phosphorylation Glucose Glucose Glucose->Glucokinase Substrate

Caption: Allosteric activation of glucokinase by this compound.

In Vitro Glucokinase Activity Assay Workflow

The activity of glucokinase is typically measured using a coupled-enzyme assay. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH production, which is proportional to glucokinase activity, can be monitored by measuring the increase in absorbance at 340 nm or fluorescence.

Assay_Workflow cluster_workflow Experimental Workflow A Prepare Reaction Mixture (Buffer, Glucose, ATP, NADP+, G6PDH) B Add this compound or Vehicle Control A->B C Initiate Reaction with Glucokinase B->C D Measure NADPH Production (Absorbance at 340 nm or Fluorescence) C->D E Data Analysis (Calculate Reaction Rate, Determine EC50) D->E

References

Application Notes and Protocols for the Pharmacokinetic Profiling of AM-2394 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2394 is a potent, structurally distinct small molecule activator of glucokinase (GK), a critical enzyme in glucose metabolism.[1][2][3] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating insulin secretion and hepatic glucose uptake.[1][2] As a glucokinase activator (GKA), this compound enhances the enzyme's affinity for glucose, thereby promoting glucose-6-phosphate production. This mechanism leads to a reduction in plasma glucose levels, making it a promising therapeutic candidate for type 2 diabetes mellitus. These application notes provide a comprehensive overview of the pharmacokinetic profile of this compound in various rodent species and detailed protocols for its evaluation.

Quantitative Data Summary

The pharmacokinetic parameters of this compound have been characterized in mice and rats following both intravenous (IV) and oral (PO) administration. The data highlights the compound's moderate clearance and good oral bioavailability across species.

ParameterMouseRat
IV Administration
Dose (mg/kg)10.5
CL (mL/min/kg)2518
Vss (L/kg)1.20.8
t½ (h)0.80.8
PO Administration
Dose (mg/kg)52
Cmax (µM)1.2 (at 3 mg/kg)Not Reported
Tmax (h)Not ReportedNot Reported
AUC (µM*h)Not ReportedNot Reported
F (%)7560

Table 1: Pharmacokinetic Properties of this compound in Rodents. CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; F: Oral Bioavailability.

Signaling Pathway of this compound

This compound activates glucokinase in pancreatic β-cells and hepatocytes, leading to increased glucose metabolism and subsequent physiological responses aimed at lowering blood glucose.

cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p AM2394_p This compound AM2394_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca²⁺ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l AM2394_l This compound AM2394_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Experimental Protocols

Rodent Pharmacokinetic Study Protocol

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice and rats.

Start Start: Acclimatize Animals Dosing Dose Administration (IV or PO) Start->Dosing Sampling Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Analysis Bioanalysis (LC-MS/MS) Storage->Analysis PK_Calc Pharmacokinetic Analysis (NCA) Analysis->PK_Calc End End: Report Generation PK_Calc->End

Caption: Experimental workflow for a rodent pharmacokinetic study.

Materials:

  • This compound

  • Vehicle for IV formulation (e.g., 20% Captisol® in saline)

  • Vehicle for PO formulation (e.g., 0.5% methylcellulose in water)

  • Male CD-1 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g)

  • Dosing syringes and needles (appropriate gauge for IV and PO administration)

  • Blood collection tubes (e.g., K2-EDTA coated microcentrifuge tubes)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least 3 days prior to the study with ad libitum access to food and water.

  • Dosing Formulation Preparation:

    • IV Formulation: Dissolve this compound in the vehicle to achieve the final desired concentration (e.g., 0.5 mg/mL for a 1 mg/kg dose in mice assuming a 2 mL/kg injection volume).

    • PO Formulation: Suspend this compound in the vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in mice assuming a 5 mL/kg gavage volume).

  • Dosing:

    • Fast animals for 4 hours prior to oral dosing (water ad libitum). No fasting is required for IV dosing.

    • Administer the appropriate dose of this compound via intravenous injection (tail vein) or oral gavage.

  • Blood Sample Collection:

    • Collect sparse blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein or tail vein) at predetermined time points. Suggested time points for IV administration are: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Immediately transfer the collected blood into K2-EDTA tubes and place on ice.

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer to a clean, labeled microcentrifuge tube.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vss, and F) using non-compartmental analysis with appropriate software.

Oral Glucose Tolerance Test (OGTT) Protocol in ob/ob Mice

This protocol is designed to evaluate the in vivo efficacy of this compound in a diabetic mouse model.

Materials:

  • This compound

  • Vehicle for PO formulation (e.g., 0.5% methylcellulose in water)

  • Male ob/ob mice (8-10 weeks old)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize ob/ob mice for at least one week.

    • Fast the mice for 6 hours prior to the start of the experiment, with free access to water.

  • Baseline Glucose Measurement:

    • At t = -30 minutes, obtain a baseline blood glucose reading from a tail snip using a glucometer.

  • Compound Administration:

    • Immediately after the baseline glucose measurement, administer this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via oral gavage.

  • Glucose Challenge:

    • At t = 0 minutes, administer a glucose solution (2 g/kg) to all mice via oral gavage.

  • Post-Dose Glucose Measurements:

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t = 0 to t = 120 minutes.

    • Compare the AUC of the this compound treated groups to the vehicle-treated group to determine the effect on glucose tolerance. A robust reduction in plasma glucose during the OGTT is expected with this compound treatment.

Bioanalytical Method for this compound Quantification

A validated LC-MS/MS method is essential for the accurate quantification of this compound in plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer

Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform a protein precipitation by adding 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma.

  • Vortex the samples for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

LC-MS/MS Conditions:

  • Chromatographic Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the parent and daughter ion transitions specific to this compound and the internal standard.

Calibration and Quality Control:

  • Prepare a calibration curve by spiking known concentrations of this compound into blank rodent plasma.

  • Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.

Conclusion

The provided data and protocols offer a robust framework for the preclinical pharmacokinetic and pharmacodynamic evaluation of the glucokinase activator, this compound, in rodent models. The compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability, supporting its potential as an oral therapeutic for type 2 diabetes. The detailed experimental procedures will enable researchers to consistently and accurately assess the profile of this compound and similar compounds in a drug discovery setting.

References

Application Notes and Protocols for AM-2394 Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of AM-2394, a potent glucokinase activator, for in vivo animal studies. The following sections outline vehicle formulations, preparation methods, and experimental protocols for evaluating the efficacy of this compound, specifically in the context of an oral glucose tolerance test (OGTT) in a diabetic mouse model.

Introduction to this compound

This compound is a structurally distinct, small-molecule glucokinase activator (GKA) with an EC50 of 60 nM.[1][2][3][4][5] By activating glucokinase, this compound increases the affinity of the enzyme for glucose, enhancing glucose metabolism and thereby lowering blood glucose levels. It has demonstrated robust glucose-lowering effects in animal models of type 2 diabetes, such as the ob/ob mouse, and exhibits moderate clearance and good oral bioavailability across multiple species.

Data Presentation: Solubility and Pharmacokinetics

This compound is a poorly water-soluble compound, necessitating specific formulations for in vivo administration. The following tables summarize its solubility in various vehicles and its key pharmacokinetic parameters in several animal species.

Table 1: Solubility of this compound in Various Vehicles

Vehicle CompositionSolubilityAppearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.90 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.90 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.90 mM)Clear solution
DMSO≥ 30 mg/mL (70.84 mM)Clear solution
Ethanol2 mg/mL-
WaterInsoluble-
Data sourced from MedChemExpress and Selleck Chemicals.

Table 2: Pharmacokinetic Properties of this compound in Animals

SpeciesDose (mg/kg)CL (mL/min/kg)Vss (L/kg)T1/2 (h)F (%)
Mouse1 (IV), 5 (PO)251.10.677
Rat0.5 (IV), 2 (PO)271.10.586
Cynomolgus Monkey0.5 (IV), 2 (PO)121.41.862
Dog0.5 (IV), 2 (PO)61.32.983
CL: Clearance, Vss: Volume of distribution at steady state, T1/2: Half-life, F: Oral Bioavailability. Data from Dransfield PJ, et al. ACS Med Chem Lett. 2016.

Signaling Pathway of Glucokinase Activation

This compound allosterically activates glucokinase (GK), a key enzyme in glucose metabolism. In pancreatic β-cells, this leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion. In hepatocytes, GK activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.

glucokinase_pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte AM-2394_p This compound GK_p Glucokinase (GK) AM-2394_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p phosphorylates Glucose_p Glucose Glucose_p->GK_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP ↑ ATP:ADP Ratio Glycolysis_p->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx ↑ Ca2+ Influx Depolarization->Ca_influx Insulin_Secretion ↑ Insulin Secretion Ca_influx->Insulin_Secretion AM-2394_l This compound GK_l Glucokinase (GK) AM-2394_l->GK_l activates G6P_l Glucose-6-Phosphate GK_l->G6P_l phosphorylates Glucose_l Glucose Glucose_l->GK_l Glycogen ↑ Glycogen Synthesis G6P_l->Glycogen HGO ↓ Hepatic Glucose Output G6P_l->HGO

Caption: Glucokinase activation pathway by this compound in pancreas and liver.

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations for oral administration and for conducting an oral glucose tolerance test (OGTT) in an ob/ob mouse model.

Formulation Preparation Workflow

formulation_workflow Start Start Weigh Weigh this compound Start->Weigh Prepare_Vehicle Prepare Vehicle Components Start->Prepare_Vehicle Dissolve_DMSO Dissolve this compound in DMSO Weigh->Dissolve_DMSO Add_Cosolvents Sequentially Add Co-solvents (e.g., PEG300, Tween-80) Prepare_Vehicle->Add_Cosolvents Dissolve_DMSO->Add_Cosolvents Add_Aqueous Add Aqueous Phase (e.g., Saline, SBE-β-CD) Add_Cosolvents->Add_Aqueous Vortex_Sonicate Vortex and/or Sonicate Until Clear Solution Add_Aqueous->Vortex_Sonicate Final_Formulation Final Formulation Vortex_Sonicate->Final_Formulation

Caption: Workflow for preparing this compound oral formulation.

Protocol 1: Preparation of this compound in DMSO/PEG300/Tween-80/Saline

This formulation is suitable for achieving a clear solution for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg). Calculate the required mass of this compound to achieve the desired final concentration (e.g., 2.5 mg/mL).

  • Dissolve this compound in DMSO: Weigh the required amount of this compound and place it in a sterile tube. Add 10% of the final volume as DMSO. Vortex thoroughly until the compound is completely dissolved.

  • Add PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Vortex until the solution is homogeneous.

  • Add Tween-80: Add 5% of the final volume as Tween-80 and vortex to mix.

  • Add Saline: Add the remaining 45% of the final volume as sterile saline. Vortex thoroughly.

  • Ensure Clarity: If the solution is not completely clear, sonicate for 5-10 minutes. The final formulation should be a clear solution.

  • Storage: Use the formulation fresh. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.

Protocol 2: Preparation of this compound in 10% DMSO / 90% (20% SBE-β-CD in Saline)

This formulation utilizes a cyclodextrin to enhance solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator or water bath

Procedure:

  • Prepare 20% SBE-β-CD Solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v). This may require warming (e.g., 37°C) and/or sonication to fully dissolve.

  • Dissolve this compound in DMSO: In a separate tube, dissolve the required amount of this compound in DMSO to make a concentrated stock solution (e.g., 25 mg/mL).

  • Combine Components: Add 1 part of the this compound DMSO stock to 9 parts of the 20% SBE-β-CD solution. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL this compound stock to 900 µL of the 20% SBE-β-CD solution.

  • Mix Thoroughly: Vortex the final solution until it is clear and homogeneous.

  • Storage: Use the formulation fresh.

Protocol 3: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This protocol is designed to assess the in vivo efficacy of this compound in a diabetic mouse model.

Materials:

  • Male ob/ob mice (8-12 weeks old)

  • This compound formulation (prepared as described above)

  • Vehicle control formulation

  • Glucose solution (e.g., 20% in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Animal scale

Procedure:

  • Acclimation: Acclimate the mice to handling and the experimental environment for at least 3 days prior to the study.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: At the start of the experiment (t = -30 min), obtain a baseline blood glucose reading from a tail snip.

  • Dosing: Immediately after the baseline reading, administer this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle control via oral gavage.

  • Glucose Challenge: At t = 0 min (30 minutes after drug administration), administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion for each animal and compare the treatment groups to the vehicle control group using appropriate statistical methods.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the formulation and preclinical evaluation of the glucokinase activator this compound. By utilizing the described vehicle formulations and experimental procedures, researchers can effectively prepare this compound for oral administration and assess its pharmacodynamic effects in relevant animal models of diabetes. Adherence to these detailed methodologies will support the generation of reliable and reproducible data in the investigation of this promising therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AM-2394 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the glucokinase activator, AM-2394. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations to ensure the success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound, providing direct answers and troubleshooting advice.

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: As a starting point, a concentration of 1 µM is recommended for cell-based assays such as glucose-stimulated insulin secretion (GSIS) experiments.[1] The enzymatic EC50 of this compound is 60 nM, which indicates its high potency.[2][3][4][5] However, effective concentrations in whole-cell systems are typically higher. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A suggested range for initial testing is 0.1 µM to 10 µM .

Q2: I am not observing a significant effect of this compound on glucose uptake or insulin secretion. What could be the reason?

A2: There are several potential reasons for a lack of response:

  • Suboptimal Glucose Concentration: Glucokinase activators like this compound enhance the enzyme's activity in a glucose-dependent manner. Ensure that the glucose concentration in your assay buffer is within the physiological range where glucokinase is active but not saturated. For pancreatic β-cells, a pre-incubation with low glucose (e.g., 1-2.8 mM) followed by stimulation with a range of glucose concentrations (e.g., 5, 10, 20 mM) in the presence of this compound is recommended.

  • Cell Line Health and Passage Number: The responsiveness of cell lines, such as MIN6 cells, can diminish with high passage numbers. Ensure you are using cells at a low passage and that they are healthy and responsive to glucose alone before testing the effects of this compound.

  • Incorrect Compound Dilution: this compound is typically dissolved in DMSO. Ensure that the stock solution is properly prepared and that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Inactivated Compound: Improper storage of the compound can lead to degradation. This compound stock solutions should be stored at -20°C or -80°C.

Q3: I am observing cytotoxicity in my cell cultures after treatment with this compound. What should I do?

A3: If you observe cytotoxicity, consider the following:

  • Concentration Reduction: The concentration of this compound may be too high. Perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells. Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess solvent toxicity.

  • Assay Duration: Prolonged exposure to any compound can lead to cytotoxicity. Consider reducing the incubation time of your experiment.

  • Cell Viability Assay: To quantify cytotoxicity, perform a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your functional assays.

Q4: The results of my experiments with this compound are inconsistent. How can I improve reproducibility?

A4: To improve the reproducibility of your experiments, ensure the following:

  • Consistent Cell Culture Conditions: Maintain consistent cell seeding densities, passage numbers, and culture media.

  • Precise Reagent Preparation: Prepare fresh dilutions of this compound and glucose solutions for each experiment.

  • Standardized Assay Protocol: Follow a standardized and well-documented protocol for all steps of your experiment, including incubation times and washing steps.

  • Use of Controls: Always include appropriate controls in your experiments, such as a vehicle control, a positive control (if available), and a negative control.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

ParameterValueCell Line/SystemReference
Enzymatic EC50 60 nMPurified Glucokinase
Suggested In Vitro Starting Concentration 1 µMPancreatic Islets / Insulin-secreting cell lines
Solubility in DMSO ≥ 30 mg/mL (≥ 70.84 mM)-

Detailed Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol is adapted for the use of a glucokinase activator like this compound.

Materials:

  • MIN6 cells (or other insulin-secreting cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA

  • This compound stock solution (in DMSO)

  • Glucose solutions of various concentrations (e.g., 1, 5, 10, 20 mM in KRBH)

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed MIN6 cells in a 24-well plate and culture until they reach approximately 80-90% confluency.

  • Pre-incubation:

    • Wash the cells twice with glucose-free KRBH.

    • Pre-incubate the cells for 1 hour at 37°C in a 5% CO2 incubator in KRBH containing a low glucose concentration (e.g., 1 mM).

  • Incubation with this compound:

    • Remove the pre-incubation buffer.

    • Add KRBH containing the desired glucose concentrations (e.g., 1, 5, 10, 20 mM) with or without this compound (e.g., 1 µM). Include a vehicle control (DMSO) for the untreated groups.

    • Incubate for 1 hour at 37°C.

  • Sample Collection: After incubation, collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Determine the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization (Recommended): After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

Protocol 2: 2-NBDG Glucose Uptake Assay

This protocol describes how to measure glucose uptake using the fluorescent glucose analog 2-NBDG in the presence of this compound.

Materials:

  • Adherent cells (e.g., HepG2, L929)

  • Cell culture medium

  • Glucose-free buffer (e.g., HEPES buffer or PBS)

  • This compound stock solution (in DMSO)

  • 2-NBDG solution (e.g., 100-200 µg/mL in glucose-free buffer)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable format for your detection method (e.g., glass-bottom dish for microscopy, 12-well plate for flow cytometry).

  • Cell Fasting (Optional but Recommended): To optimize 2-NBDG uptake, you can fast the cells in a glucose-free medium for a defined period (e.g., 30-60 minutes) before the assay.

  • Treatment with this compound: Treat the cells with your desired concentration of this compound in a glucose-containing buffer for a specified time. Include a vehicle control.

  • Incubation with 2-NBDG:

    • Remove the treatment medium.

    • Add the 2-NBDG working solution to the cells.

    • Incubate for 20-60 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with cold glucose-free buffer to remove any unincorporated 2-NBDG.

  • Measurement:

    • Microscopy: Observe the cells under a fluorescence microscope with the appropriate filter set for 2-NBDG (Excitation/Emission ~465/540 nm).

    • Flow Cytometry: Detach the cells, resuspend in buffer, and analyze the fluorescence intensity using a flow cytometer.

Visualizations

Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells

Glucokinase_Activation_Pathway cluster_Extracellular Extracellular Space cluster_Cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Mitochondria Mitochondria Glycolysis->Mitochondria ATP_ADP_Ratio ↑ ATP/ADP Ratio Mitochondria->ATP_ADP_Ratio KATP_Channel KATP Channel (closes) ATP_ADP_Ratio->KATP_Channel Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel (opens) Membrane_Depolarization->Ca_Channel Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis AM2394 This compound AM2394->Glucokinase Allosteric Activation

Caption: Glucokinase activation by this compound in pancreatic β-cells enhances insulin secretion.

Experimental Workflow for a GSIS Assay with this compound

GSIS_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Analysis Seed_Cells 1. Seed MIN6 Cells Culture_Cells 2. Culture to 80-90% Confluency Seed_Cells->Culture_Cells Wash_1 3. Wash with Glucose-Free KRBH Culture_Cells->Wash_1 Pre_incubation 4. Pre-incubate in Low Glucose KRBH (1 hr) Wash_1->Pre_incubation Treatment 5. Incubate with Glucose +/- this compound (1 hr) Pre_incubation->Treatment Collect_Supernatant 6. Collect Supernatant Treatment->Collect_Supernatant ELISA 7. Measure Insulin with ELISA Collect_Supernatant->ELISA Normalize 8. Normalize to Total Protein (Optional) ELISA->Normalize Analyze_Data 9. Analyze and Interpret Results Normalize->Analyze_Data

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay using this compound.

Troubleshooting Logic for Low this compound Efficacy

Troubleshooting_Logic Start Low or No Effect of this compound Observed Check_Glucose Is Glucose Concentration Optimal? Start->Check_Glucose Check_Cells Are Cells Healthy and Low Passage? Check_Glucose->Check_Cells Yes Adjust_Glucose Optimize Glucose Concentration Check_Glucose->Adjust_Glucose No Check_Compound Is Compound Preparation Correct? Check_Cells->Check_Compound Yes Use_New_Cells Use Lower Passage Cells Check_Cells->Use_New_Cells No Prepare_Fresh Prepare Fresh Compound Dilutions Check_Compound->Prepare_Fresh No Re-evaluate Re-run Experiment Check_Compound->Re-evaluate Yes Adjust_Glucose->Re-evaluate Use_New_Cells->Re-evaluate Prepare_Fresh->Re-evaluate

Caption: A logical workflow for troubleshooting low efficacy of this compound in in vitro assays.

References

potential off-target effects of AM-2394

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, there is no publicly accessible data detailing the specific off-target effects of AM-2394. This compound is described in the literature as a potent and structurally distinct glucokinase (GK) activator.[1][2][3][4][5] The following technical support guide is intended to provide researchers with a framework for troubleshooting unexpected experimental outcomes and for designing experiments to assess potential off-target effects in their specific systems.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a glucokinase (GK) activator with a reported EC50 of 60 nM. It acts by increasing the affinity of glucokinase for glucose by approximately 10-fold. This enhances the phosphorylation of glucose to glucose-6-phosphate, a key step in glucose metabolism.

Q2: Has a kinase selectivity profile for this compound been published?

A2: No, publicly available data does not include a broad kinase selectivity panel for this compound. Therefore, its activity against other kinases is unknown.

Q3: We are observing effects of this compound in a cell line that reportedly does not express glucokinase. Could this be an off-target effect?

A3: It is possible. However, before concluding an off-target effect, it is crucial to:

  • Confirm Glucokinase Expression: Verify the absence of glucokinase in your specific cell line at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot or mass spectrometry) levels.

  • Consider Low-Level Expression: Even low or transient expression of glucokinase could be sufficient to elicit a response with a potent activator.

  • Evaluate Downstream Metabolites: Consider if the observed phenotype could be due to systemic metabolic changes initiated by a small population of GK-expressing cells in a heterogeneous culture.

Q4: We are seeing a phenotype that is not consistent with the known downstream signaling of glucokinase activation. What should we do?

A4: If the observed cellular response does not align with expected changes in glycolysis, glycogen synthesis, or insulin secretion pathways, a systematic investigation is warranted. The troubleshooting guide below outlines a workflow for addressing such unexpected findings.

Troubleshooting Guide for Unexpected Experimental Outcomes

If you encounter results that suggest potential off-target effects of this compound, a logical and systematic approach can help elucidate the underlying cause.

Initial Steps: Verifying On-Target Action
  • Dose-Response Relationship:

    • Question: Does the unexpected phenotype follow a classical dose-response curve?

    • Action: Perform a full dose-response experiment. An atypical dose-response curve (e.g., a U-shaped curve) might suggest complex pharmacology, including potential off-target effects at higher concentrations.

  • Control Compounds:

    • Question: Do other, structurally distinct glucokinase activators produce the same effect?

    • Action: Use a different class of GK activator as a positive control. If a structurally unrelated GK activator recapitulates the phenotype, it is more likely to be an on-target effect. If not, an off-target effect of this compound is more plausible.

  • Genetic Knockdown/Knockout:

    • Question: Is the effect dependent on the presence of glucokinase?

    • Action: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of glucokinase. If the effect of this compound is diminished or abolished in these cells, it is likely an on-target effect.

Advanced Investigation: Exploring Off-Target Possibilities

If the initial steps suggest a potential off-target effect, the following experimental approaches can be considered:

  • Broad Kinase Profiling: Screen this compound against a commercial kinase panel (e.g., Eurofins, Reaction Biology). This will provide data on its inhibitory or activating effects on a wide range of kinases.

  • Affinity-Based Target Identification: Employ techniques such as chemical proteomics or affinity chromatography using immobilized this compound to identify binding partners in cell lysates.

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound to databases of phenotypes induced by compounds with known mechanisms of action.

Experimental Protocols

Protocol 1: Validating Glucokinase Dependence using siRNA

  • Cell Culture: Plate cells at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Transfect cells with a validated siRNA targeting glucokinase (GCK) and a non-targeting scramble control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 48-72 hours to allow for GCK knockdown.

  • Verification of Knockdown: Harvest a subset of cells to confirm GCK knockdown by RT-qPCR and/or Western blot.

  • Treatment: Treat the remaining cells with a range of this compound concentrations and a vehicle control.

  • Assay: Perform your phenotypic assay and compare the results between the GCK knockdown and scramble control groups.

Visualizations

Signaling Pathways and Experimental Workflows

Glucokinase_Signaling_Pathway cluster_Cell Pancreatic β-Cell / Hepatocyte Glucose Extracellular Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Transport Glucose_in Intracellular Glucose GLUT2->Glucose_in GK Glucokinase (GK) Glucose_in->GK AM2394 This compound AM2394->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis (Liver) G6P->Glycogen ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP Insulin Insulin Secretion (Pancreas) ATP_ADP->Insulin

Caption: Canonical signaling pathway of Glucokinase (GK) activation.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse AtypicalCurve Atypical Curve? DoseResponse->AtypicalCurve ControlCompound Test with Structurally Distinct GK Activator AtypicalCurve->ControlCompound No OffTarget Suspect Off-Target Effect: Proceed with Advanced Screening AtypicalCurve->OffTarget Yes SameEffect Same Effect? ControlCompound->SameEffect Knockdown Perform GK Knockdown/Knockout SameEffect->Knockdown Yes SameEffect->OffTarget No EffectAbolished Effect Abolished? Knockdown->EffectAbolished OnTarget Likely On-Target Effect EffectAbolished->OnTarget Yes EffectAbolished->OffTarget No

Caption: Workflow for troubleshooting unexpected experimental outcomes.

References

AM-2394 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of AM-2394 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 30 mg/mL (70.84 mM).[1][2] For optimal results, use fresh, anhydrous, high-purity DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:

  • Powder:

    • -20°C for up to 3 years.[1][3]

    • 4°C for up to 2 years.

  • In Solvent (DMSO):

    • -80°C for up to 2 years.

    • -20°C for up to 1 year.

To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Q3: Is there any information available on the stability of this compound in aqueous solutions?

A3: Currently, there is limited publicly available data specifically detailing the stability of this compound in aqueous solutions at various pH levels and temperatures. As with many research compounds, stability in aqueous buffers can be limited and should be assessed under your specific experimental conditions. It is recommended to prepare fresh aqueous solutions for each experiment and use them promptly.

Q4: How can I prepare this compound for in vivo animal studies?

A4: Several formulations have been reported for the in vivo administration of this compound. The choice of vehicle will depend on the specific requirements of your study. Here are some established protocols that yield a clear solution with a solubility of ≥ 2.5 mg/mL (5.90 mM):

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Protocol 3: 10% DMSO and 90% Corn Oil.

When preparing these formulations, add each solvent sequentially and ensure the solution is clear before adding the next component. Gentle heating and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Lower the working concentration of this compound in your assay.

    • Increase Co-solvent Percentage: If your experimental design allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may improve solubility. Always include a vehicle control with the same final DMSO concentration.

    • Use a Different Formulation: For in vivo studies, consider using one of the recommended formulations with co-solvents and surfactants.

    • Prepare Freshly: Due to potential limited stability in aqueous solutions, always prepare the final dilution immediately before use.

Issue 2: Cloudiness or visible particles in the DMSO stock solution.
  • Possible Cause: Incomplete dissolution or precipitation during storage.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the stock solution in a 37°C water bath for 5-10 minutes to aid dissolution.

    • Sonication: Use a bath sonicator for 10-15 minutes to help break up any solid particles and enhance dissolution.

    • Use Fresh DMSO: DMSO is hygroscopic. Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solution.

    • Prepare a More Dilute Stock: If the intended concentration is too high, try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterSolvent/ConditionValueReference
Solubility
In VitroDMSO≥ 30 mg/mL (70.84 mM)
In Vivo Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.90 mM)
In Vivo Formulation 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.90 mM)
In Vivo Formulation 310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.90 mM)
Storage (Powder)
-20°C3 years
4°C2 years
Storage (in DMSO)
-80°C2 years
-20°C1 year

Experimental Protocols

General Protocol for Assessing Aqueous Stability of this compound
  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Test Solutions: Dilute the DMSO stock solution into your aqueous buffers of interest (e.g., PBS at pH 7.4, citrate buffer at pH 5.0) to a final working concentration. Ensure the final DMSO concentration is low and consistent across all samples.

  • Incubation: Incubate the test solutions at the desired temperatures (e.g., room temperature, 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench and Store: Immediately stop any potential degradation by adding a cold organic solvent like acetonitrile and store the samples at -80°C until analysis.

  • Analysis: Analyze the concentration of the remaining this compound at each time point using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life in each condition.

Visualizations

Signaling_Pathway cluster_blood Bloodstream cluster_cell Pancreatic β-cell / Hepatocyte Glucose Glucose GK Glucokinase (GK) Glucose->GK Enters Cell G6P Glucose-6-Phosphate GK->G6P Phosphorylates AM2394 This compound AM2394->GK Activates Metabolism Glycolysis / Glycogen Synthesis G6P->Metabolism Response Insulin Secretion (β-cell) / Glucose Uptake (Hepatocyte) Metabolism->Response

This compound activates glucokinase, enhancing glucose metabolism.

Experimental_Workflow prep_stock Prepare 10 mM Stock in 100% DMSO prep_test Dilute Stock into Aqueous Buffers (pH 4, 7.4, 9) prep_stock->prep_test incubate Incubate at Desired Temperatures (e.g., 25°C, 37°C) prep_test->incubate sample Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench with Cold Acetonitrile and Store at -80°C sample->quench analyze Analyze by HPLC-UV or LC-MS quench->analyze data Determine Degradation Rate and Half-life analyze->data

Workflow for assessing the aqueous stability of this compound.

Troubleshooting_Solubility start Solubility Issue Observed (Precipitation/Cloudiness) check_stock Is the DMSO Stock Solution Clear? start->check_stock stock_issue Troubleshoot Stock Solution: 1. Gentle Warming (37°C) 2. Sonication 3. Use Fresh Anhydrous DMSO check_stock->stock_issue No dilution_issue Troubleshoot Aqueous Dilution: 1. Lower Final Concentration 2. Increase Co-solvent % 3. Prepare Freshly Before Use check_stock->dilution_issue Yes resolved Issue Resolved stock_issue->resolved dilution_issue->resolved

References

Technical Support Center: AM-2394 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AM-2394 in in vivo experiments, with a specific focus on avoiding and managing hypoglycemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, structurally distinct small molecule activator of glucokinase (GK).[1][2][3][4][5] Glucokinase is an enzyme that acts as a glucose sensor in the body, primarily in the liver and pancreas, and plays a crucial role in regulating glucose homeostasis. This compound works by allosterically binding to GK, increasing its affinity for glucose by approximately 10-fold. This activation of GK is expected to increase glucose utilization in the liver and enhance glucose-stimulated insulin secretion from the pancreas.

Q2: Is hypoglycemia a potential side effect of this compound in vivo?

A2: While specific preclinical safety studies on this compound and hypoglycemia are not extensively published, hypoglycemia is a known risk for the class of glucokinase activators (GKAs). Gain-of-function mutations in the glucokinase gene in humans can lead to hyperinsulinemic hypoglycemia. Therefore, it is crucial to monitor animals for signs of hypoglycemia when conducting in vivo studies with this compound, especially in non-diabetic models or at higher doses.

Q3: What are the signs of hypoglycemia in research animals?

A3: Signs of hypoglycemia in rodents can include lethargy, tremors, seizures, and unresponsiveness. Close monitoring of animal behavior and regular blood glucose measurements are essential, particularly during the initial dose-ranging studies.

Q4: At what dose has this compound shown efficacy without reported hypoglycemia?

A4: In a study using a diabetic ob/ob mouse model, this compound demonstrated a robust reduction in plasma glucose during an oral glucose tolerance test (OGTT) at a dose of 3 mg/kg. Doses of 1, 3, 10, and 30 mg/kg all reduced glucose excursion, with maximal efficacy observed at 3 mg/kg. The studies reporting this efficacy did not mention hypoglycemic events in this diabetic model.

Troubleshooting Guide: Managing Hypoglycemia

This guide provides steps to take if you encounter hypoglycemia during your in vivo experiments with this compound.

Issue Potential Cause Recommended Action
Unexpected Hypoglycemia Dose of this compound is too high for the animal model or experimental conditions.- Immediately administer a glucose solution (e.g., oral gavage of dextrose or intraperitoneal injection of glucose). - In future experiments, reduce the dose of this compound. - Consider a dose-response study to determine the optimal therapeutic window.
Animal model is more sensitive to the effects of glucokinase activators.- Use a diabetic animal model if the research question allows, as they are generally less prone to hypoglycemia. - If using healthy animals, start with a very low dose and escalate slowly.
Interaction with other administered compounds.- Review all co-administered substances for potential effects on glucose metabolism. - Stagger administration times if possible to isolate the effects of this compound.
Difficulty in Monitoring Blood Glucose Infrequent blood sampling is missing hypoglycemic events.- Increase the frequency of blood glucose monitoring, especially during the expected peak action of this compound. For acute studies, monitoring every 15-30 minutes may be necessary. - For longer-term studies, consider using a continuous glucose monitoring (CGM) system for real-time data.
Stress from handling and blood sampling is affecting glucose levels.- Acclimatize animals to handling and blood sampling procedures before the start of the experiment. - Use minimally invasive blood sampling techniques (e.g., tail vein).

Data Presentation

Table 1: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

Dose (mg/kg)Effect on Glucose Excursion
1Reduced
3Reduced (Maximal Efficacy)
10Reduced
30Reduced
Data synthesized from published preclinical studies.

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Glucokinase Activation (EC50) 60 nM
Oral Bioavailability Good in multiple animal models
Plasma Clearance Moderate in multiple animal models
Data from preclinical assessments.

Experimental Protocols

Key Experiment: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This protocol is based on the methodology described in the preclinical evaluation of this compound.

  • Animal Model: Male ob/ob mice.

  • Acclimatization: Animals should be acclimated to the facility and handling for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Before administration of any substances, collect a baseline blood sample (t= -30 min) to measure fasting blood glucose.

  • This compound Administration: Administer this compound or vehicle control via oral gavage (per os, PO) at the desired doses (e.g., 1, 3, 10, 30 mg/kg).

  • Glucose Challenge: 30 minutes after this compound administration (t=0 min), administer a glucose solution (typically 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for glucose excursion to determine the effect of this compound.

Visualizations

G cluster_pancreas Pancreatic Beta-Cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas uptake GK_pancreas Glucokinase GLUT2_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas phosphorylation AM2394_pancreas This compound AM2394_pancreas->GK_pancreas activates ATP_pancreas ATP G6P_pancreas->ATP_pancreas metabolism Insulin_Secretion Insulin Secretion ATP_pancreas->Insulin_Secretion stimulates Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver uptake GK_liver Glucokinase GLUT2_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver phosphorylation AM2394_liver This compound AM2394_liver->GK_liver activates Glycogen Glycogen Synthesis G6P_liver->Glycogen increases HGP Hepatic Glucose Production G6P_liver->HGP decreases

Caption: Mechanism of action of this compound in pancreas and liver.

G start Start In Vivo Study acclimatize Acclimatize Animals start->acclimatize fast Overnight Fasting acclimatize->fast baseline_bg Measure Baseline Blood Glucose fast->baseline_bg administer Administer this compound or Vehicle baseline_bg->administer monitor_behavior Monitor Animal Behavior for Hypoglycemia Signs administer->monitor_behavior glucose_challenge Oral Glucose Challenge (for OGTT) monitor_behavior->glucose_challenge If OGTT monitor_bg Monitor Blood Glucose at Predetermined Intervals monitor_behavior->monitor_bg No OGTT glucose_challenge->monitor_bg hypo_check Hypoglycemia Detected? monitor_bg->hypo_check intervention Administer Glucose Solution hypo_check->intervention Yes end End of Experiment hypo_check->end No continue_monitoring Continue Monitoring intervention->continue_monitoring continue_monitoring->monitor_bg

Caption: Experimental workflow with integrated hypoglycemia monitoring.

References

long-term efficacy issues with glucokinase activators

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term efficacy and safety of glucokinase activators (GKAs). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing a decline in the glucose-lowering efficacy of our GKA compound in a long-term animal study. Is this a known issue?

A1: Yes, a lack of sustained glycemic efficacy is a well-documented issue with some first-generation glucokinase activators.[1][2] Clinical trials with compounds like MK-0941 and AZD1656 showed an initial reduction in HbA1c, but this effect was not maintained over several months of treatment.[1][3] This phenomenon is often referred to as transient efficacy.

The proposed mechanisms for this loss of efficacy include:

  • Glucolipotoxicity: Chronic, persistent activation of glucokinase in pancreatic β-cells may lead to cellular stress and a subsequent reduction in glucose-responsive islets.[4]

  • β-cell Exhaustion: Overstimulation of insulin secretion, especially at low glucose concentrations, by high-potency GKAs can lead to β-cell stress and impaired function over time.

  • Gene Repression: It has been hypothesized that prolonged GKA activity might trigger a negative feedback loop, leading to the repression of the Gck gene and a net decrease in glucokinase protein levels.

Newer generation GKAs, such as dorzagliatin and the hepato-selective TTP399, have been developed to address these limitations and have shown more durable efficacy in clinical trials.

Q2: Our research team has noted an increased incidence of hypoglycemia in our experimental models treated with a dual-acting GKA. What is the underlying mechanism and how can this be mitigated?

A2: An increased risk of hypoglycemia is a significant concern with glucokinase activators, particularly with dual-acting (pancreatic and hepatic) agents. GKAs can alter the sigmoidal activity curve of glucokinase to a hyperbolic one, which lowers the glucose threshold for insulin secretion in pancreatic β-cells. This can lead to inappropriate insulin release, especially at lower glucose concentrations, resulting in hypoglycemia.

Strategies to mitigate hypoglycemia risk include:

  • Developing Hepato-selective GKAs: These compounds preferentially activate glucokinase in the liver, minimizing the direct effect on pancreatic insulin secretion. TTP399 is an example of a hepato-selective GKA.

  • Designing Partial Activators: Creating GKAs that provide partial activation or maintain a greater degree of glucose dependency can reduce the risk of overstimulation at low glucose levels.

  • Optimizing Dosing: Careful dose-ranging studies are crucial to identify a therapeutic window that balances glycemic control with the risk of hypoglycemia.

The risk of hypoglycemia appears to vary between different GKA compounds. For instance, a meta-analysis showed that while GKAs as a class increased the risk of hypoglycemia, the effect was more pronounced with certain agents like AZD1656.

Q3: We are observing elevated plasma triglycerides in our preclinical studies with a novel GKA. Is this a common finding?

A3: Yes, an increase in plasma triglycerides is a frequently reported adverse effect associated with GKA treatment. The activation of hepatic glucokinase can lead to an increased flux through glycolysis, which may subsequently drive de novo lipogenesis, resulting in elevated triglyceride levels. Some studies have also suggested that the disruption of the normal interaction between glucokinase and the glucokinase regulatory protein (GKRP) might contribute to hyperlipidemia.

It is worth noting that the extent of triglyceride elevation can vary between different GKAs. While some clinical trials with earlier GKAs reported a 6-19% increase in plasma triglycerides, this effect is not always observed and may be influenced by the specific compound and patient population.

Q4: Are there other potential long-term safety concerns we should be monitoring in our GKA development program?

A4: Besides transient efficacy, hypoglycemia, and hyperlipidemia, other potential long-term safety concerns to monitor include:

  • Hepatic Steatosis: The same mechanism that can lead to hypertriglyceridemia (increased hepatic lipogenesis) may also contribute to the development of a fatty liver.

  • Hyperuricemia: Some studies, particularly with the GKA dorzagliatin, have reported an increase in serum uric acid levels. The exact mechanism is not fully understood but may be related to alterations in purine metabolism or renal excretion of uric acid.

Continuous and thorough monitoring of liver enzymes, lipid profiles, and uric acid levels is recommended in long-term preclinical and clinical studies of GKAs.

Troubleshooting Guides

Issue: Loss of Glycemic Efficacy Over Time

Potential Cause Troubleshooting Steps
β-cell exhaustion/glucolipotoxicity 1. Assess β-cell function directly using techniques like hyperglycemic clamps or measuring C-peptide levels. 2. Evaluate markers of cellular stress and apoptosis in pancreatic tissue. 3. Consider intermittent dosing schedules to allow for β-cell recovery. 4. If using a dual-acting GKA, compare its effects with a hepato-selective GKA.
Gck gene repression 1. Measure glucokinase mRNA and protein levels in the liver and pancreas at different time points during the study. 2. Investigate the activity of transcription factors involved in Gck gene regulation, such as ChREBP.
Pharmacokinetic issues 1. Verify drug exposure over the long-term study to rule out changes in metabolism or clearance.

Issue: Unexpectedly High Rates of Hypoglycemia

Potential Cause Troubleshooting Steps
Over-potentiation of GK at low glucose 1. Characterize the in vitro enzymatic profile of the GKA, specifically its activity at low glucose concentrations. 2. Perform dose-response studies to identify the minimal effective dose with the lowest risk of hypoglycemia. 3. Compare the hypoglycemic risk of your compound to a known hepato-selective GKA.
Off-target effects 1. Screen the compound against a panel of other hexokinases and relevant off-targets to ensure specificity.
Drug-drug interactions 1. If used in combination with other glucose-lowering agents, evaluate the potential for synergistic effects that increase hypoglycemia risk.

Quantitative Data Summary

Table 1: Meta-analysis of GKA Efficacy in Type 2 Diabetes

ParameterGKA Treatment vs. Placebo (Weighted Mean Difference)95% Confidence IntervalCitation
HbA1c Reduction -0.339%-0.524% to -0.154%
Fasting Plasma Glucose Reduction -0.71 mmol/L-1.11 to -0.31 mmol/L
Triglyceride Level Change +0.322 mmol/L+0.136 to +0.508 mmol/L

Table 2: Meta-analysis of GKA Safety in Type 2 Diabetes

Adverse EventGKA Treatment vs. Placebo (Odds Ratio)95% Confidence IntervalCitation
Risk of Hypoglycemia 1.881.51 to 2.33
Risk of Hyperlipidemia 1.5321.071 to 2.189
Risk of Hyperuricemia 2.7681.562 to 4.903

Experimental Protocols

Protocol 1: In Vitro Glucokinase Activity Assay

This protocol is designed to measure the enzymatic activity of glucokinase in the presence of a test compound.

Materials:

  • Recombinant human glucokinase

  • ATP, Glucose, MgCl2

  • NADP+, Glucose-6-phosphate dehydrogenase (G6PDH)

  • Buffer solution (e.g., HEPES)

  • Microplate reader capable of measuring absorbance at 340 nm

  • Test GKA compound and vehicle control

Methodology:

  • Prepare a reaction mixture containing buffer, MgCl2, ATP, and NADP+.

  • Add the G6PDH coupling enzyme to the mixture.

  • Dispense the reaction mixture into the wells of a 96-well plate.

  • Add the test GKA compound at various concentrations (and vehicle control) to the appropriate wells.

  • Initiate the reaction by adding a solution of glucose.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the rate of NADPH production by monitoring the increase in absorbance at 340 nm over time. The rate of the reaction is proportional to the glucokinase activity.

  • Plot the glucokinase activity against the glucose concentration to determine the effect of the GKA on the enzyme's kinetics (e.g., Vmax and S0.5).

Protocol 2: Assessment of β-cell Function via Pancreatic Islet Perifusion

This protocol evaluates the effect of a GKA on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or human donor)

  • Perifusion system with multiple channels

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 3 mM and 16.7 mM)

  • Test GKA compound and vehicle control

  • Insulin ELISA kit

Methodology:

  • Load isolated islets into the chambers of the perifusion system.

  • Equilibrate the islets by perifusing with KRB buffer containing a basal glucose concentration (e.g., 3 mM).

  • Collect baseline fractions of the perifusate.

  • Switch the perifusion buffer to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with either the test GKA compound or vehicle control.

  • Continue to collect fractions of the perifusate at regular intervals.

  • After the stimulation period, switch back to the basal glucose buffer to assess the return to baseline secretion.

  • Measure the insulin concentration in each collected fraction using an insulin ELISA kit.

  • Plot the insulin secretion rate over time to visualize the first and second phases of insulin release and determine the effect of the GKA on GSIS.

Visualizations

Glucokinase_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Blood Glucose GLUT2 GLUT2 Transporter Glucose_pancreas->GLUT2 Glucose_in_pancreas Intracellular Glucose GLUT2->Glucose_in_pancreas GK_pancreas Glucokinase (GK) Glucose_in_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Metabolism Glycolysis & Oxidative Phosphorylation G6P_pancreas->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion GKA_pancreas Glucokinase Activator (GKA) GKA_pancreas->GK_pancreas Glucose_liver Blood Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver Glucose_in_liver Intracellular Glucose GLUT2_liver->Glucose_in_liver GK_liver Glucokinase (GK) Glucose_in_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver GKRP GKRP (inactive complex) GK_liver->GKRP Glycogen_synthesis Glycogen Synthesis G6P_liver->Glycogen_synthesis Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver GKA_liver Glucokinase Activator (GKA) GKA_liver->GK_liver

Caption: Glucokinase signaling in pancreas and liver.

Troubleshooting_Workflow Start Observed Loss of Efficacy in Long-Term GKA Study Check_PK Verify Drug Exposure (Pharmacokinetics) Start->Check_PK PK_OK Exposure is Stable Check_PK->PK_OK Yes PK_Not_OK Exposure is Altered Check_PK->PK_Not_OK No Assess_Beta_Cell Assess β-cell Function (e.g., GSIS, C-peptide) Beta_Cell_Impaired β-cell Function is Impaired Assess_Beta_Cell->Beta_Cell_Impaired Yes Beta_Cell_OK β-cell Function is Normal Assess_Beta_Cell->Beta_Cell_OK No Measure_GK_Expression Measure GK mRNA/Protein Levels GK_Downregulated GK Expression is Downregulated Measure_GK_Expression->GK_Downregulated Yes GK_OK GK Expression is Normal Measure_GK_Expression->GK_OK No PK_OK->Assess_Beta_Cell Conclusion_PK Investigate Drug Metabolism and Clearance PK_Not_OK->Conclusion_PK Conclusion_Beta_Cell Hypothesis: β-cell exhaustion or glucolipotoxicity Beta_Cell_Impaired->Conclusion_Beta_Cell Beta_Cell_OK->Measure_GK_Expression Conclusion_GK_Repression Hypothesis: Gck gene repression feedback loop GK_Downregulated->Conclusion_GK_Repression Conclusion_Other Investigate other potential mechanisms GK_OK->Conclusion_Other

Caption: Troubleshooting workflow for GKA loss of efficacy.

References

troubleshooting inconsistent results with AM-2394

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results and other issues that may arise during experiments with the glucokinase activator, AM-2394.

Troubleshooting Inconsistent Results

This section addresses specific issues users might encounter, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing lower than expected or no activity of this compound in my in vitro glucokinase activity assay.

Possible Causes and Solutions:

  • Improper Storage and Handling: this compound is susceptible to degradation if not stored correctly. Ensure the compound is stored at -20°C for long-term use and that stock solutions are aliquoted to avoid repeated freeze-thaw cycles.[1] For dissolved solutions, storage at -80°C is recommended.

  • Incorrect Solvent or Solubility Issues: While this compound is soluble in DMSO, using DMSO that has absorbed moisture can reduce its solubility.[1] Always use fresh, anhydrous DMSO to prepare stock solutions. If you observe any precipitation in your stock or working solutions, it is a sign of solubility problems.

  • Assay Conditions: The activity of glucokinase and its activators is highly dependent on the concentration of glucose and ATP in the assay buffer. This compound increases the affinity of glucokinase for glucose.[2][3][4] Ensure your glucose concentration is appropriate to observe the activating effect.

Q2: There is high variability between my replicate wells in a cell-based assay.

Possible Causes and Solutions:

  • Incomplete Dissolution: If this compound is not fully dissolved in the cell culture medium, it can lead to inconsistent concentrations across different wells. After diluting the DMSO stock into your aqueous medium, visually inspect for any signs of precipitation. Gentle vortexing or sonication of the stock solution before dilution may help.

  • Cell Seeding Density and Health: Inconsistent cell numbers or poor cell viability can lead to variable responses. Ensure your cells are healthy, in the logarithmic growth phase, and that you are using a consistent seeding protocol.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to the "edge effect." To mitigate this, consider not using the outermost wells for experimental data and fill them with sterile PBS or media to maintain humidity.

Q3: My in vivo results with this compound are not showing the expected glucose-lowering effect.

Possible Causes and Solutions:

  • Suboptimal Formulation and Administration: For oral administration in mice, a specific formulation is often required to ensure bioavailability. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Preparing the formulation fresh on the day of the experiment is recommended.

  • Incorrect Dosing: The effective dose of this compound can vary between animal models. In ob/ob mice, a dose of 3 mg/kg has been shown to have maximal efficacy in an oral glucose tolerance test (OGTT). A dose-response experiment may be necessary to determine the optimal concentration for your specific model.

  • Timing of Administration: The timing of this compound administration relative to a glucose challenge is critical. In OGTT experiments in mice, this compound is typically administered 30 minutes prior to the glucose challenge.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an allosteric activator of the enzyme glucokinase (GK). Glucokinase plays a key role in glucose sensing and metabolism in several tissues, including the pancreas and liver. This compound enhances the activity of glucokinase, which leads to increased glucose uptake and metabolism, ultimately resulting in lower blood glucose levels.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

The most commonly recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It is also reported to be soluble in dimethylformamide (DMF).

Q3: How should I store this compound?

As a powder, this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Molecular Weight 423.47 g/mol
EC50 (Glucokinase) 60 nM
Solubility in DMSO ≥ 30 mg/mL
Solubility in DMF 1 mg/mL

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder -20°CUp to 3 years
In Solvent -80°CUp to 2 years
In Solvent -20°CUp to 1 year

Table 3: In Vivo Dosing Information for this compound in ob/ob Mice

ParameterDetailsReference
Animal Model Male ob/ob mice
Administration Route Oral (per os)
Effective Dose Range 1 - 30 mg/kg
Dose for Maximal Efficacy 3 mg/kg
Timing 30 minutes prior to oral glucose tolerance test (OGTT)

Experimental Protocols

Protocol 1: In Vitro Glucokinase Activity Assay

This protocol is a general guideline for measuring the effect of this compound on glucokinase activity.

  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM MgCl2, 0.1% BSA.

    • Substrate Solution: Prepare a stock solution of glucose in the assay buffer.

    • ATP Solution: Prepare a stock solution of ATP in the assay buffer.

    • Coupled Enzyme Mix: A solution containing glucose-6-phosphate dehydrogenase and NADP+ in the assay buffer.

  • Prepare this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Assay Procedure:

    • In a 96-well plate, add the this compound working solutions or vehicle control.

    • Add the glucokinase enzyme to each well.

    • Initiate the reaction by adding the substrate solution, ATP, and the coupled enzyme mix.

    • Incubate the plate at 37°C.

    • Measure the increase in NADPH fluorescence or absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V0) from the linear portion of the progress curves.

    • Plot the V0 against the concentration of this compound to determine the EC50 value.

Visualizations

Glucokinase_Activation_Pathway cluster_GK Glucokinase Activation Glucose Glucose GK_inactive Glucokinase (Inactive) Glucose->GK_inactive AM2394 This compound AM2394->GK_inactive GK_active Glucokinase (Active) GK_inactive->GK_active Allosteric Activation G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen

Caption: Glucokinase activation pathway with this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_cells Seed Cells in Microplate start->prep_cells prep_working Prepare Working Solutions of this compound prep_stock->prep_working incubate_cells Incubate Cells (24h) prep_cells->incubate_cells treat_cells Treat Cells with This compound incubate_cells->treat_cells prep_working->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_reagents Add Assay Reagents (e.g., CellTiter-Glo) incubate_treatment->add_reagents read_plate Read Plate (Luminescence) add_reagents->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cell-based assay with this compound.

Troubleshooting_Flowchart start Inconsistent Results with This compound check_storage Verify Proper Storage (-20°C powder, -80°C stock) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solubility Check for Precipitation in Stock/Working Solutions solubility_ok Solubility OK? check_solubility->solubility_ok review_protocol Review Experimental Protocol protocol_issue Identify Potential Protocol Deviation review_protocol->protocol_issue storage_ok->check_solubility Yes new_aliquot Use a Fresh Aliquot of this compound storage_ok->new_aliquot No solubility_ok->review_protocol Yes prepare_fresh Prepare Fresh Stock Solution with Anhydrous DMSO solubility_ok->prepare_fresh No optimize_assay Optimize Assay Parameters (e.g., cell density, glucose conc.) protocol_issue->optimize_assay Yes end_bad Contact Technical Support protocol_issue->end_bad No end_good Problem Resolved new_aliquot->end_good prepare_fresh->end_good optimize_assay->end_good

Caption: Troubleshooting flowchart for inconsistent results with this compound.

References

mitigating AM-2394 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AM-2394. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating experimental variability and addressing common issues encountered when working with the glucokinase activator, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and structurally distinct small molecule activator of glucokinase (GK).[1][2][3][4] Glucokinase is an enzyme that plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This is a rate-limiting step in glucose metabolism in key tissues such as the pancreas and liver.[5] this compound functions as an allosteric activator, binding to a site on the GK enzyme distinct from the glucose-binding site. This binding increases the enzyme's affinity for glucose by approximately 10-fold and enhances its maximal catalytic rate (Vmax). By activating glucokinase, this compound promotes glucose uptake and glycogen synthesis in the liver and enhances glucose-stimulated insulin secretion from pancreatic β-cells.

Q2: What are the key in vitro properties of this compound?

This compound activates glucokinase with a reported EC50 of 60 nM. Its molecular weight is 423.47 g/mol . Detailed solubility and storage information is provided in the tables below.

Data Presentation: this compound Properties

Table 1: this compound In Vitro Activity

ParameterValueReference
TargetGlucokinase (GK)
EC5060 nM
MechanismAllosteric Activator

Table 2: this compound Solubility

SolventSolubilityNotesReference
DMSO≥ 30 mg/mL (≥ 70.84 mM)Use fresh, non-hygroscopic DMSO.
DMSO85 mg/mL (~200.72 mM)Moisture-absorbing DMSO reduces solubility.
DMF1 mg/mL-
Ethanol2 mg/mL-
WaterInsoluble-
DMSO:PBS (pH 7.2) (1:1)0.50 mg/mL-

Table 3: this compound Storage and Stability

FormStorage TemperatureDurationReference
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C2 years
In Solvent-20°C1 year

Q3: What are some potential challenges when working with glucokinase activators like this compound?

Glucokinase activators as a class have presented some challenges in clinical development that are important to consider in experimental design:

  • Hypoglycemia: By increasing the affinity of glucokinase for glucose, these activators can lower the threshold for glucose-stimulated insulin secretion, which may lead to hypoglycemia, particularly at low glucose concentrations.

  • Hepatic Steatosis: Activation of hepatic glucokinase can lead to an increase in glycolysis and lipid biosynthesis, which has been associated with an increased risk of hepatic steatosis (fatty liver) and elevated plasma triglycerides in some studies.

  • Transient Efficacy: Some glucokinase activators have shown a decline in efficacy over time in clinical trials. This may be due to complex regulatory feedback mechanisms, including effects on the expression of the glucokinase gene itself.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during your experiments with this compound.

Issue 1: High Variability in In Vitro Potency (EC50) Measurements

High variability between replicate wells or experiments is a common source of frustration. The following steps can help you systematically troubleshoot this issue.

Table 4: Troubleshooting High Variability in EC50 Values

Potential CauseTroubleshooting Step
Compound Precipitation This compound is poorly soluble in aqueous solutions. Visually inspect for precipitates in your stock solutions and final assay plate. Prepare fresh dilutions from a high-concentration DMSO stock just before use. Minimize the final DMSO concentration in your assay and ensure it is consistent across all wells.
Pipetting Inaccuracy Ensure your pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions like DMSO stocks. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously, especially for kinetic assays. Ensure consistent timing for all incubation steps.
Edge Effects The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells or fill them with buffer or water.
Reagent Quality and Stability Use fresh, high-quality reagents. Aliquot and store enzymes like glucokinase at the recommended temperature to avoid repeated freeze-thaw cycles, which can lead to a loss of activity. Ensure the ATP and substrate concentrations are accurate and consistent.
DMSO Quality Use fresh, anhydrous grade DMSO as moisture can reduce the solubility of this compound.

Issue 2: Discrepancies Between In Vitro and Cell-Based Assay Results

It is not uncommon to observe differences in the activity of a compound in a biochemical assay versus a cell-based assay.

Table 5: Troubleshooting In Vitro vs. Cell-Based Assay Discrepancies

Potential CauseTroubleshooting Step
Cell Permeability While this compound has shown good oral bioavailability in animal models, its permeability in your specific cell line may vary. Consider using cell lines with known high expression of relevant transporters or perform permeability assays.
Cell Health and Passage Number Ensure your cells are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic drift and altered responses. Regularly test for mycoplasma contamination.
Off-Target Effects In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets. Consider running counter-screens or using knockout/knockdown cell lines to confirm the on-target effect.
Cellular ATP Concentration In vitro kinase assays are often performed at ATP concentrations that are significantly lower than physiological levels. The high ATP concentration within a cell can be competitive for ATP-competitive inhibitors, though this compound is an allosteric activator. However, cellular energy status can still influence the overall metabolic flux.
Metabolism of this compound Your cell line may metabolize this compound into less active or inactive forms. Consider performing time-course experiments to assess the stability of the compound in your cell culture medium.

Experimental Protocols & Visualizations

Protocol: In Vitro Glucokinase Activation Assay

This protocol provides a general framework for measuring the activation of glucokinase by this compound. Specific concentrations and incubation times may require optimization.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).

    • Prepare a stock solution of recombinant human glucokinase in an appropriate buffer.

    • Prepare a stock solution of ATP and glucose.

    • Prepare a serial dilution of this compound in 100% DMSO. Further dilute in reaction buffer to achieve the desired final concentrations with a consistent final DMSO percentage.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the reaction buffer.

    • Add the this compound dilutions or vehicle control (e.g., DMSO).

    • Add the glucokinase enzyme and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding a mixture of glucose and ATP. The final glucose concentration should be fixed, for example, at 5 mM, to determine the EC50.

    • Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

    • Stop the reaction and measure the formation of glucose-6-phosphate using a suitable detection method (e.g., a coupled enzyme assay that produces NADH or a luminescence-based assay that measures ATP depletion).

  • Data Analysis:

    • Calculate the percentage of activation relative to a positive control (e.g., a saturating concentration of a known activator) and a negative control (vehicle).

    • Plot the percentage of activation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Glucokinase_Activation_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell / Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P Phosphorylation GK Glucokinase (GK) Metabolism Glycolysis / Glycogen Synthesis G6P->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase Insulin_secretion Insulin Secretion (β-cell) ATP_increase->Insulin_secretion AM2394 This compound AM2394->GK Allosteric Activation

Caption: this compound signaling pathway.

Troubleshooting_Workflow start High Experimental Variability Observed check_precipitation Check for this compound Precipitation start->check_precipitation review_pipetting Review Pipetting Technique check_precipitation->review_pipetting No precipitation_yes Precipitation Observed check_precipitation->precipitation_yes Yes check_reagents Assess Reagent Quality & Stability review_pipetting->check_reagents No pipetting_issue Inaccurate Pipetting review_pipetting->pipetting_issue Yes mitigate_edge_effects Mitigate Plate Edge Effects check_reagents->mitigate_edge_effects No reagent_issue Reagent Degradation check_reagents->reagent_issue Yes edge_effect_issue Edge Effects Present mitigate_edge_effects->edge_effect_issue Yes end Consistent Results Achieved mitigate_edge_effects->end No solution_precipitation Optimize Solvent/Concentration Use Fresh DMSO precipitation_yes->solution_precipitation solution_pipetting Calibrate Pipettes Use Master Mixes pipetting_issue->solution_pipetting solution_reagents Use Fresh Reagents Aliquot Enzymes reagent_issue->solution_reagents solution_edge_effects Avoid Outer Wells Use Plate Sealers edge_effect_issue->solution_edge_effects solution_precipitation->end solution_pipetting->end solution_reagents->end solution_edge_effects->end

Caption: Troubleshooting workflow for variability.

References

AM-2394 Degradation & Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential degradation of AM-2394. As specific degradation products for this compound are not extensively documented in publicly available literature, this guide offers a framework for identifying and characterizing them through forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: I cannot find any published data on the degradation products of this compound. What is the recommended course of action?

A1: When specific degradation data is unavailable, the standard industry practice is to perform a forced degradation (or stress testing) study. This involves subjecting the molecule to harsh conditions (e.g., strong acids, bases, oxidation, light, heat) to intentionally induce degradation. By analyzing the resulting mixture, you can identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.

Q2: Based on its chemical structure, what are the most probable degradation pathways for this compound?

A2: The chemical structure of this compound contains several functional groups that could be susceptible to degradation:

  • Urea Linkage: The N,N'-disubstituted urea moiety is a primary candidate for hydrolysis under acidic or basic conditions. This would likely cleave the molecule, resulting in two main fragments.

  • Ether Linkages: The two ether bonds (one aryl ether, one alkyl ether) could be susceptible to cleavage, particularly under strong acidic conditions.

  • Pyridine Rings: The bipyridyl core is an electron-rich aromatic system that could be susceptible to oxidation.

  • Tertiary Alcohol: The hydroxypropoxy side chain contains a tertiary alcohol which could undergo dehydration or oxidation under certain conditions.

Q3: What analytical techniques are most suitable for detecting and identifying unknown degradation products of this compound?

A3: A combination of chromatographic and spectrometric techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for separating the parent drug from its degradation products. A photodiode array (PDA) detector can help in assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. It not only separates the compounds but also provides mass-to-charge ratio (m/z) information, which is critical for elucidating the structures of the unknown degradants. High-resolution mass spectrometry (HRMS) can provide exact mass data to help determine elemental composition.

Troubleshooting Guide: Unexpected Chromatographic Peaks

Issue: You observe unexpected peaks in your HPLC chromatogram when analyzing a sample of this compound.

This guide provides a logical workflow to determine the source of these unexpected peaks.

Troubleshooting_Workflow start Start: Unexpected peak observed in this compound sample check_blank 1. Analyze a solvent blank. Is the peak present? start->check_blank peak_from_system Peak is from solvent or system contamination. check_blank->peak_from_system Yes check_control 2. Analyze a fresh, unstressed control sample of this compound. Is the peak present? check_blank->check_control No impurity Peak is likely a manufacturing imurity or a known starting material. check_control->impurity Yes hypothesize_degradation 3. Hypothesize degradation. Review sample history: - pH of solvent? - Exposure to light? - Age of solution? - Storage temperature? check_control->hypothesize_degradation No perform_forced 4. Perform a forced degradation study to confirm degradation pathway and identify the unknown peak. hypothesize_degradation->perform_forced identify_peak 5. Use LC-MS to obtain mass data for the unknown peak and elucidate its structure. perform_forced->identify_peak end End: Peak Identified identify_peak->end

Caption: Troubleshooting workflow for identifying unknown peaks.

Experimental Protocols & Data

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Materials & Equipment:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Calibrated HPLC system with UV/PDA detector

  • LC-MS system

  • Photostability chamber

  • Controlled temperature oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like DMSO or methanol. Ensure complete dissolution.[1][2][3]

3. Stress Conditions:

  • For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.

  • Include a control sample (diluted with neutral solvent) stored at normal conditions.

Stress Condition Reagent/Condition Incubation Time Temperature
Acid Hydrolysis 0.1 M HCl2, 8, 24 hours60°C
Base Hydrolysis 0.1 M NaOH2, 8, 24 hours60°C
Oxidation 3% H₂O₂2, 8, 24 hoursRoom Temp
Thermal Stored in oven24, 48, 72 hours80°C
Photolytic ICH Q1B Option 2Expose to 1.2 million lux hours and 200 watt hours/m²Room Temp

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples by a stability-indicating HPLC method. The method should be capable of resolving the main this compound peak from all degradation products.

  • Analyze samples with significant degradation by LC-MS to obtain mass information for the new peaks.

Hypothetical Data Summary

The following table illustrates how to present the results from the forced degradation study.

Stress Condition % Degradation of this compound Number of Degradation Products Major Degradant Peak (RT, min)
0.1 M HCl (24h) 15.2%24.8 min
0.1 M NaOH (24h) 25.8%35.1 min
3% H₂O₂ (24h) 8.5%16.2 min
Thermal (72h) 3.1%17.0 min
Photolytic 5.5%24.9 min, 6.5 min

Visualizations of Potential Degradation Pathways

The following diagrams illustrate the most probable, yet hypothetical, degradation pathways for this compound based on its chemical structure.

Hydrolysis_Pathway cluster_main This compound Structure cluster_products Hydrolysis Products AM2394 This compound (Urea Linkage Intact) ProductA Product A (Bipyridinyl Amine) AM2394->ProductA Acid/Base Hydrolysis ProductB Product B (Methyl Isocyanate derivative) AM2394->ProductB Acid/Base Hydrolysis Oxidation_Pathway cluster_main This compound Structure cluster_products Oxidation Product AM2394 This compound (Pyridine Rings) ProductC Product C (N-Oxide derivative) AM2394->ProductC Oxidation (e.g., H₂O₂)

References

Technical Support Center: Understanding the Impact of Serum Proteins on AM-2394 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum proteins on the activity of AM-2394, a potent glucokinase activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2][3][4][5] Glucokinase is a key enzyme in glucose metabolism, and by activating it, this compound increases the phosphorylation of glucose. This action enhances glucose uptake and utilization, ultimately leading to a reduction in plasma glucose levels. It has an EC50 of 60 nM for glucokinase activation.

Q2: How might serum proteins, such as albumin, affect the in vitro and in vivo activity of this compound?

Serum proteins, particularly human serum albumin (HSA), can bind to a wide variety of drugs. This binding is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. The interaction between this compound and serum proteins can have several consequences:

  • Reduced Bioavailability: Only the unbound (free) fraction of a drug is typically able to interact with its target. High-affinity binding to serum proteins can decrease the concentration of free this compound available to activate glucokinase, potentially reducing its efficacy.

  • Altered Pharmacokinetics: Protein binding can influence the distribution, metabolism, and excretion of this compound. Generally, extensive binding to plasma proteins can lead to a lower volume of distribution and reduced clearance.

  • Potential for Drug-Drug Interactions: Co-administration of other drugs that also bind to serum albumin could displace this compound, leading to a sudden increase in its free concentration and potentially causing adverse effects.

Q3: Is there any published data on the serum protein binding of this compound?

Currently, publicly available literature does not provide specific quantitative data on the percentage of this compound bound to serum proteins. However, it is described as having moderate clearance and good oral bioavailability in several animal models, which suggests that protein binding is a factor in its pharmacokinetic profile. Researchers are encouraged to determine the protein binding characteristics of this compound within their specific experimental systems.

Troubleshooting Guides

Problem 1: Observed in vitro activity of this compound is lower than expected in the presence of serum.

  • Possible Cause: High affinity of this compound for serum proteins, leading to a lower concentration of the free, active compound.

  • Troubleshooting Steps:

    • Quantify Protein Binding: Perform a serum protein binding assay (see "Experimental Protocols" section) to determine the percentage of this compound that is bound.

    • Adjust Concentration: Based on the binding data, increase the total concentration of this compound in your assay to achieve the desired effective (unbound) concentration.

    • Use Protein-Free Media: If experimentally feasible, conduct initial characterization in a serum-free or low-protein medium to establish a baseline activity for this compound.

Problem 2: Inconsistent results in cell-based assays containing fetal bovine serum (FBS).

  • Possible Cause: Variability in the protein composition and concentration between different lots of FBS can lead to inconsistent binding of this compound and therefore variable activity.

  • Troubleshooting Steps:

    • Standardize FBS Lot: Use a single, pre-tested lot of FBS for all related experiments to minimize variability.

    • Characterize Serum: If possible, quantify the albumin concentration in the FBS lot being used.

    • Consider Serum-Free Alternatives: Explore the use of serum-free or defined media supplements to eliminate the variability introduced by serum.

Problem 3: Difficulty replicating in vivo efficacy data from the literature.

  • Possible Cause: Differences in the plasma protein composition and concentration between the animal model used in your study and the one reported in the literature.

  • Troubleshooting Steps:

    • Species-Specific Protein Binding: Determine the protein binding of this compound in the plasma of the specific animal model you are using. Binding characteristics can vary significantly between species.

    • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the concentration of free this compound in the plasma of your animal model over time. This will provide a more accurate measure of target engagement.

Quantitative Data Summary

Since specific data for this compound is not available, the following table provides a hypothetical example of how to present protein binding data for a compound like this compound.

SpeciesPlasma Protein Concentration (mg/mL)This compound Concentration (µM)Percent Bound (%)Percent Unbound (%)
Human45192.57.5
1091.88.2
Mouse35188.111.9
1087.512.5
Rat40190.39.7
1089.910.1

Experimental Protocols

1. Determination of this compound Serum Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a widely accepted method for determining the extent of drug binding to plasma proteins.

  • Materials:

    • Equilibrium dialysis apparatus (e.g., RED device)

    • Semi-permeable dialysis membrane (with a molecular weight cutoff that retains proteins but allows free drug to pass)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Plasma from the species of interest (e.g., human, mouse, rat)

    • This compound stock solution

    • Analytical method for quantifying this compound (e.g., LC-MS/MS)

  • Procedure:

    • Prepare the dialysis membrane according to the manufacturer's instructions.

    • Spike the plasma with this compound to the desired concentrations.

    • Load the plasma containing this compound into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.

    • Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

    • After incubation, collect samples from both the plasma and the buffer chambers.

    • Analyze the concentration of this compound in both samples using a validated analytical method.

    • Calculate the percent bound and unbound using the following formulas:

      • % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100

      • % Bound = 100 - % Unbound

Visualizations

G cluster_0 In Vitro Experiment AM-2394_total Total this compound (in serum-containing media) AM-2394_bound Serum Protein-Bound This compound (Inactive) AM-2394_total->AM-2394_bound Binding AM-2394_free Free this compound (Active) AM-2394_total->AM-2394_free Equilibrium Glucokinase Glucokinase AM-2394_free->Glucokinase Activation Activation Glucokinase->Activation

Caption: Impact of serum protein binding on this compound activity in vitro.

G Start Start: Inconsistent Activity Step1 Is the assay performed in the presence of serum? Start->Step1 Step2_yes Quantify this compound protein binding. Step1->Step2_yes Yes Step2_no Investigate other factors: - Compound stability - Assay conditions - Cell health Step1->Step2_no No Step3 Is binding >80%? Step2_yes->Step3 End Resolution Step2_no->End Step4_yes Increase total this compound concentration to compensate. Step3->Step4_yes Yes Step4_no Consider lot-to-lot serum variability. Step3->Step4_no No Step4_yes->End Step5 Standardize serum lot or use serum-free media. Step4_no->Step5 Step5->End

Caption: Troubleshooting workflow for inconsistent this compound activity.

References

AM-2394 Technical Support Center: Navigating the Path from Preclinical Research to Clinical Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers working with AM-2394, a potent, structurally distinct glucokinase activator (GKA). This document addresses common questions and challenges that may arise during preclinical research and provides insights into the potential hurdles for its translation to clinical studies, based on the known characteristics of the GKA class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule allosteric activator of glucokinase (GK), the enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] It activates GK with an EC50 of 60 nM.[1] By binding to an allosteric site, this compound increases the enzyme's affinity for glucose by approximately 10-fold, enhancing glucose metabolism and thereby stimulating insulin secretion from the pancreas and promoting glycogen synthesis in the liver.[1]

Q2: What are the key preclinical findings for this compound?

A2: In preclinical studies, this compound has demonstrated robust glucose-lowering effects. In an oral glucose tolerance test (OGTT) in ob/ob mice, a model for type 2 diabetes, this compound significantly reduced glucose excursion at doses of 1, 3, 10, and 30 mg/kg, with maximal efficacy observed at 3 mg/kg.[1] The compound exhibits moderate clearance and good oral bioavailability in multiple animal models.

Q3: Have any clinical trials been conducted for this compound?

A3: Based on publicly available information, there is no evidence that this compound has entered human clinical trials. The development of many GKAs has been halted due to challenges observed in clinical studies for other compounds in this class.

Q4: What are the general challenges in translating glucokinase activator research to the clinic?

A4: The primary challenges for the clinical translation of GKAs include:

  • Hypoglycemia: Overstimulation of glucokinase, particularly in pancreatic β-cells, can lead to an increased risk of hypoglycemia.

  • Hypertriglyceridemia: Increased hepatic glucokinase activity can lead to an elevation in plasma triglycerides.

  • Lack of Durable Efficacy: Some GKAs have shown a decline in their glucose-lowering effect over several months of treatment in clinical trials.

  • Hepatic Steatosis: There is a potential risk of developing fatty liver.

Troubleshooting Guides

In Vitro Glucokinase Activation Assay
Issue Possible Cause Troubleshooting Steps
High background fluorescence/absorbance Autofluorescence of test compound.Run a control with the compound in the absence of the enzyme to measure its intrinsic fluorescence/absorbance and subtract this from the experimental values.
Contaminated reagents.Use fresh, high-purity reagents. Ensure proper storage of all kit components.
Low signal or no enzyme activity Inactive enzyme.Ensure proper storage of the glucokinase enzyme (-80°C). Avoid repeated freeze-thaw cycles. Use a positive control activator to confirm enzyme activity.
Incorrect buffer composition or pH.Verify the pH and composition of the assay buffer. Ensure all components are at the optimal concentration as per the protocol.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for reagents to minimize variability.
Temperature fluctuations.Ensure the assay is performed at a stable and consistent temperature.
In Vivo Oral Glucose Tolerance Test (OGTT) with this compound
Issue Possible Cause Troubleshooting Steps
High variability in blood glucose readings Inconsistent fasting period.Ensure all animals are fasted for a consistent period (typically 6-8 hours for mice) before the test.
Stress during handling and dosing.Handle animals gently to minimize stress, which can affect blood glucose levels. Acclimatize animals to handling before the experiment.
Unexpected hypoglycemic events Dose of this compound is too high.Perform a dose-response study to determine the optimal dose that provides efficacy without significant hypoglycemia.
Lack of efficacy Poor oral bioavailability of the formulation.Ensure the formulation of this compound is appropriate for oral gavage and allows for adequate absorption.
Incorrect timing of drug administration.Administer this compound at a consistent time point before the glucose challenge (e.g., 30 minutes prior).

Quantitative Data Summary

Table 1: In Vitro Activity of this compound
Parameter Value Reference
EC50 (Glucokinase activation) 60 nM
Increase in Glucose Affinity ~10-fold
Table 2: In Vivo Efficacy of this compound in ob/ob Mice
Dose (mg/kg, p.o.) Effect on Oral Glucose Tolerance Test (OGTT) Reference
1Reduced glucose excursion
3Maximal reduction in glucose excursion
10Reduced glucose excursion
30Reduced glucose excursion
Table 3: Pharmacokinetic Properties of this compound
Species Dose Clearance Volume of Distribution Oral Bioavailability Reference
Mouse1 mg/kg IV, 5 mg/kg POModerateModerateGood
Rat0.5 mg/kg IV, 2 mg/kg POGood-to-moderateModerateGood
Dog0.5 mg/kg IV, 2 mg/kg POGood-to-moderateModerateGood
Cynomolgus Monkey0.5 mg/kg IV, 2 mg/kg POGood-to-moderateModerateGood
Table 4: Clinical Challenges of the Glucokinase Activator Class (Meta-analysis Data)
Adverse Event Odds Ratio (OR) vs. Placebo Reference
Hypoglycemia 1.81 (95% CI: 1.35 to 2.42)
Hyperlipidemia 1.532 (95% CI: 1.071–2.189)
Any Adverse Events 1.220 (95% CI: 1.072–1.389)

Experimental Protocols

In Vitro Glucokinase Activation Assay (Coupled Enzyme Assay)

Principle: This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by measuring the increase in fluorescence (Ex/Em = ~340/460 nm) or absorbance (340 nm).

Materials:

  • Recombinant human glucokinase

  • This compound or other test compounds

  • Assay Buffer: 75 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 1 mM DTT, 10 mM MgCl2

  • D-Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well black plates (for fluorescence) or clear plates (for absorbance)

  • Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of glucose, ATP, and NADP+ in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of assay buffer containing glucokinase, G6PDH, and varying concentrations of this compound (or vehicle control).

    • Add 25 µL of a solution containing glucose and NADP+.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of ATP solution.

  • Data Acquisition:

    • Immediately place the plate in a plate reader pre-heated to 37°C.

    • Measure the increase in fluorescence or absorbance every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of fluorescence/absorbance) for each concentration of this compound.

    • Plot the reaction velocity against the concentration of this compound and fit the data to a suitable dose-response curve to determine the EC50.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Principle: This test evaluates the ability of an animal to clear an oral glucose load from the bloodstream. It is used to assess the in vivo efficacy of glucose-lowering agents like this compound.

Materials:

  • Male ob/ob mice (or other relevant diabetic model)

  • This compound formulation for oral gavage

  • Glucose solution (2 g/kg body weight)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Animal Preparation:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the mice for 6-8 hours (with free access to water).

  • Baseline Blood Glucose:

    • Take a baseline blood sample (t= -30 min) from the tail vein and measure the blood glucose level.

  • Drug Administration:

    • Administer this compound (e.g., at 1, 3, 10, 30 mg/kg) or vehicle control via oral gavage.

  • Glucose Challenge:

    • At t=0 min (30 minutes after drug administration), administer a glucose solution (2 g/kg) via oral gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at t= 15, 30, 60, 90, and 120 minutes after the glucose challenge.

    • Measure blood glucose at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each group.

    • Compare the AUC of the this compound treated groups to the vehicle control group to determine the percentage reduction in glucose excursion.

Visualizations

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Glucose GLUT2_p GLUT2 Glucose->GLUT2_p Glucokinase_p Glucokinase GLUT2_p->Glucokinase_p Enters cell G6P_p Glucose-6-Phosphate Glucokinase_p->G6P_p Phosphorylation Metabolism Glycolysis & ATP Production G6P_p->Metabolism Insulin_Secretion Insulin Secretion Metabolism->Insulin_Secretion ↑ ATP/ADP ratio Bloodstream_Glucose Blood Glucose (High) Insulin_Secretion->Bloodstream_Glucose Lowers AM2394_p This compound AM2394_p->Glucokinase_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Glucokinase_l Glucokinase GLUT2_l->Glucokinase_l Enters cell G6P_l Glucose-6-Phosphate Glucokinase_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis Glycogen->Bloodstream_Glucose Lowers (uptake) Glycolysis->Bloodstream_Glucose Lowers (uptake) AM2394_l This compound AM2394_l->Glucokinase_l Activates Bloodstream_Glucose->Glucose Bloodstream_Glucose->Glucose_l

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Translational_Challenges Preclinical Preclinical Research (this compound) Efficacy In vivo efficacy in animal models Preclinical->Efficacy PK Favorable PK profile Preclinical->PK Clinical Clinical Translation Efficacy->Clinical Proceeds to PK->Clinical Proceeds to Hypoglycemia Risk of Hypoglycemia Clinical->Hypoglycemia Potential Challenge Triglycerides Increased Triglycerides Clinical->Triglycerides Potential Challenge Durability Lack of Durable Efficacy Clinical->Durability Potential Challenge Steatosis Potential for Hepatic Steatosis Clinical->Steatosis Potential Challenge

Caption: Key challenges in translating GKA research from preclinical to clinical studies.

OGTT_Workflow Start Start Fast Fast Mice (6-8 hours) Start->Fast Baseline Measure Baseline Blood Glucose (t=-30 min) Fast->Baseline Dose Administer this compound or Vehicle (Oral Gavage) Baseline->Dose Glucose Administer Glucose (2 g/kg, Oral Gavage, t=0 min) Dose->Glucose Monitor Monitor Blood Glucose (t=15, 30, 60, 90, 120 min) Glucose->Monitor Analyze Analyze Data (AUC Calculation) Monitor->Analyze End End Analyze->End

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

References

Validation & Comparative

A Comparative Guide to Glucokinase Activators: AM-2394, Dorzagliatin, and TTP399

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase (GK) activators (GKAs) represent a promising therapeutic class for the treatment of type 2 diabetes mellitus (T2DM) by targeting the underlying pathophysiology of impaired glucose sensing. These small molecules allosterically activate glucokinase, the primary glucose sensor in pancreatic β-cells and hepatocytes, thereby enhancing glucose-stimulated insulin secretion and hepatic glucose uptake. This guide provides a comparative overview of a novel GKA, AM-2394, against two other notable GKAs, dorzagliatin and TTP399, with a focus on their performance backed by experimental data.

Introduction to Glucokinase Activators

Glucokinase plays a pivotal role in glucose homeostasis. In pancreatic β-cells, GK acts as the rate-limiting step for glucose metabolism, which in turn triggers insulin secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and glycolysis.[1] GKAs enhance the catalytic activity of GK, leading to improved glycemic control.[2] However, the development of GKAs has been challenged by issues such as hypoglycemia and hyperlipidemia.[2] Newer generation GKAs aim to overcome these limitations through different mechanisms of action, such as dual-acting versus hepatoselective activation.

Comparative Performance of Glucokinase Activators

This section details the in vitro and in vivo performance of this compound, dorzagliatin, and TTP399.

In Vitro Potency

The potency of GKAs is typically determined by their half-maximal effective concentration (EC50) in glucokinase activation assays. A lower EC50 value indicates a more potent activator.

Glucokinase ActivatorEC50Assay ConditionsReference
This compound 60 nMNot specified[3]
Dorzagliatin Glucose-dependentThe EC50 of dorzagliatin remained unchanged when glucose increased from 3 to 5 mmol/L, but it decreased at 10 mmol/L glucose.[4]
TTP399 304 nMAt 15 mM glucose
762 nMAt 5 mM glucose

Table 1: In Vitro Potency of Selected Glucokinase Activators. This table summarizes the reported EC50 values for this compound, dorzagliatin, and TTP399 in glucokinase activation assays. Note that the potency of dorzagliatin is dependent on the glucose concentration in the assay.

In Vivo Efficacy in Preclinical Models

The efficacy of these GKAs has been evaluated in various diabetic animal models, most commonly in mouse models of obesity and type 2 diabetes.

Glucokinase ActivatorAnimal ModelKey FindingsReference
This compound ob/ob miceDemonstrated a robust reduction in plasma glucose during an oral glucose tolerance test (OGTT) at a dose of 3 mg/kg.
Dorzagliatin Various preclinical modelsIn a rat model of type 2 diabetes, dorzagliatin administration did not significantly alter glucagon levels. Preclinical studies have shown that dorzagliatin increases the number of GK‐immunopositive cells and upregulates GK protein expression in animal models.
TTP399 Umeå ob/ob miceFour weeks of treatment resulted in improved glucose homeostasis, manifested by a significant reduction in HbA1c.

Table 2: In Vivo Efficacy of Selected Glucokinase Activators in Diabetic Mouse Models. This table highlights the key findings from in vivo studies of this compound, dorzagliatin, and TTP399 in preclinical models of type 2 diabetes.

Mechanism of Action and Selectivity

A key differentiator among GKAs is their site of action. Some GKAs are dual-acting, targeting both pancreatic and hepatic glucokinase, while others are designed to be hepatoselective to minimize the risk of hypoglycemia.

  • This compound: Described as a structurally distinct glucokinase activator. Its activity in the ob/ob mouse model, which exhibits both insulin resistance and impaired insulin secretion, suggests it may have effects on both the liver and pancreas.

  • Dorzagliatin: A dual-acting GKA that targets both pancreatic and hepatic glucokinase. This dual action is intended to restore the primary glucose-sensing function in both key organs involved in glucose homeostasis.

  • TTP399: A hepatoselective GKA designed to primarily activate glucokinase in the liver. This selectivity aims to reduce the risk of hypoglycemia that can be associated with pancreatic β-cell stimulation.

Experimental Protocols

Glucokinase Activation Assay

Objective: To determine the in vitro potency (EC50) of a glucokinase activator.

Principle: The activity of glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, leading to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Tris-HCl buffer

  • Test compounds (GKAs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, NADP+, G6PDH, and a fixed concentration of glucose (e.g., 5 mM).

  • Add varying concentrations of the test GKA to the wells of the microplate. Include a vehicle control (DMSO) and a positive control.

  • Add the recombinant glucokinase enzyme to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 30°C).

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of NADPH production.

  • Calculate the rate of reaction for each GKA concentration.

  • Plot the reaction rate against the GKA concentration and fit the data to a dose-response curve to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo efficacy of a glucokinase activator on glucose tolerance.

Principle: After an overnight fast, mice are given an oral bolus of glucose. Blood glucose levels are then measured at various time points to assess how quickly the glucose is cleared from the bloodstream. Improved glucose clearance in GKA-treated mice compared to vehicle-treated controls indicates efficacy.

Materials:

  • Diabetic mice (e.g., ob/ob mice)

  • Test compound (GKA) formulated for oral administration

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level (time 0) from a tail snip.

  • Administer the test GKA or vehicle control to the mice via oral gavage.

  • After a specified pre-treatment time (e.g., 30-60 minutes), administer the glucose solution via oral gavage.

  • Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time for both the treated and control groups.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC in the treated group indicates improved glucose tolerance.

Signaling Pathways

The activation of glucokinase by GKAs initiates a cascade of events in both pancreatic β-cells and hepatocytes, ultimately leading to improved glucose homeostasis.

Glucokinase_Signaling_Pancreas Glucose Extracellular Glucose GLUT2_p GLUT2 Glucose->GLUT2_p Transport Glucose_in Intracellular Glucose GLUT2_p->Glucose_in GK Glucokinase Glucose_in->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2 Ca2+ Influx Depolarization->Ca2 Insulin Insulin Secretion Ca2->Insulin GKA Glucokinase Activator GKA->GK Allosteric Activation Glucokinase_Signaling_Hepatocyte Glucose Blood Glucose GLUT2_h GLUT2 Glucose->GLUT2_h Transport Glucose_in Intracellular Glucose GLUT2_h->Glucose_in GK Glucokinase Glucose_in->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis HGP Decreased Hepatic Glucose Production Glycogen->HGP Glycolysis->HGP GKA Glucokinase Activator GKA->GK Allosteric Activation

References

A Comparative Analysis of the Glucokinase Activators AM-2394 and Piragliatin in Regulating Glucose Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two glucokinase activators, AM-2394 and Piragliatin, based on available preclinical and clinical data. The information is presented to facilitate an informed understanding of their respective pharmacological profiles.

Both this compound and Piragliatin are small-molecule allosteric activators of glucokinase (GK), a key enzyme that plays a crucial role in glucose homeostasis.[1][2][3][4][5] By enhancing the activity of glucokinase, these compounds aim to increase glucose uptake and metabolism in the liver and stimulate glucose-dependent insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. While both compounds share the same molecular target, their development and reported efficacy data originate from different stages of research, with this compound being characterized in preclinical studies and Piragliatin having advanced to clinical trials in humans.

Quantitative Efficacy Data

The following tables summarize the key quantitative data on the efficacy of this compound and Piragliatin.

Table 1: In Vitro Glucokinase Activation

ParameterThis compoundPiragliatin
EC50 60 nMNot consistently reported
Vmax ~1.0 - 1.2 (relative to unactivated GK)Data inconclusive*
S0.5 (Glucose) 0.64 - 0.73 mMNot consistently reported
Fold-increase in Glucose Affinity ~10-foldNot consistently reported

*One source reported that Piragliatin at 110 μM increased the maximum metabolic rate of GK from 10.6 to 17.9 μM, though the high concentration suggests a potential discrepancy in the data.

Table 2: In Vivo Glucose Lowering Efficacy

Study PopulationDosingKey Findings
This compound
ob/ob mice1, 3, 10, and 30 mg/kg (single oral dose)Dose-dependent reduction in glucose excursion during an oral glucose tolerance test (OGTT), with maximal efficacy observed at 3 mg/kg.
Piragliatin
Patients with Type 2 Diabetes25 mg and 100 mg (single oral dose)Dose-dependent reduction of glucose levels in both fasting and fed states. The 100 mg dose resulted in an approximate 2 mmol/L decrease in fasting plasma glucose.
Patients with Type 2 Diabetes10, 25, 50, 100, and 200 mg (multiple doses)Dose-dependent reductions of up to 32.5% in fasting plasma glucose and 35.5% in postprandial plasma glucose at the highest dose.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of glucokinase activators and the experimental designs used to evaluate this compound and Piragliatin.

glucokinase_pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte High Glucose High Glucose GLUT2_p GLUT2 High Glucose->GLUT2_p enters via Glucose_p Glucose GLUT2_p->Glucose_p GK_p Glucokinase Glucose_p->GK_p phosphorylates G6P_p Glucose-6-Phosphate GK_p->G6P_p phosphorylates Metabolism_p Metabolism G6P_p->Metabolism_p increases ATP_p ATP Metabolism_p->ATP_p increases KATP_Channel KATP Channel ATP_p->KATP_Channel closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GKA_p This compound / Piragliatin GKA_p->GK_p activates High Glucose_l High Glucose GLUT2_l GLUT2 High Glucose_l->GLUT2_l enters via Glucose_l Glucose GLUT2_l->Glucose_l GK_l Glucokinase Glucose_l->GK_l phosphorylates G6P_l Glucose-6-Phosphate GK_l->G6P_l phosphorylates Glycogen_Synth Glycogen Synthesis G6P_l->Glycogen_Synth Glycolysis Glycolysis G6P_l->Glycolysis GKA_l This compound / Piragliatin GKA_l->GK_l activates

Glucokinase Activator Signaling Pathway.

am2394_workflow Start Start Animal_Model ob/ob Mice (Model for Type 2 Diabetes) Start->Animal_Model Fasting Overnight Fasting Animal_Model->Fasting Dosing Oral Administration of This compound (1, 3, 10, 30 mg/kg) or Vehicle Fasting->Dosing Wait 30 minutes Dosing->Wait Glucose_Challenge Oral Glucose Tolerance Test (OGTT) Wait->Glucose_Challenge Blood_Sampling Blood Glucose Measurement at Multiple Time Points Glucose_Challenge->Blood_Sampling Data_Analysis Analysis of Glucose Excursion (Area Under the Curve) Blood_Sampling->Data_Analysis End End Data_Analysis->End

Experimental Workflow for this compound Efficacy Study.

piragliatin_workflow Start Start Patients Patients with Mild Type 2 Diabetes Start->Patients Crossover_Design Randomized, Double-Blind, Placebo-Controlled Crossover Trial Patients->Crossover_Design Treatment_Periods Three Treatment Periods with Washout in Between Crossover_Design->Treatment_Periods Dosing Single Oral Dose of: - Placebo - Piragliatin 25 mg - Piragliatin 100 mg Treatment_Periods->Dosing Measurements Fasting and Post-OGTT Measurements of: - Plasma Glucose - β-cell Function - Glucose Fluxes Dosing->Measurements Data_Analysis Comparison of Glucose Levels and Metabolic Parameters Between Treatments Measurements->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Piragliatin Clinical Trial.

Experimental Protocols

This compound: Oral Glucose Tolerance Test in ob/ob Mice

The in vivo efficacy of this compound was evaluated in male ob/ob mice, a model of type 2 diabetes. The general protocol for an oral glucose tolerance test (OGTT) in this model is as follows:

  • Animal Model: Male ob/ob mice are used.

  • Acclimatization and Fasting: Animals are acclimatized to the housing conditions before the experiment. Prior to the test, mice are fasted overnight (approximately 16 hours) with free access to water.

  • Dosing: this compound is administered orally (per os) at doses of 1, 3, 10, and 30 mg/kg, or a vehicle control is administered.

  • Waiting Period: A 30-minute waiting period is observed after dosing.

  • Glucose Challenge: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally.

  • Blood Sampling and Glucose Measurement: Blood samples are collected from the tail vein at baseline (before glucose administration) and at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The glucose excursion over time is plotted, and the area under the curve (AUC) is calculated to quantify the overall glucose tolerance. The AUC for the this compound treated groups is compared to the vehicle control group.

Piragliatin: Phase Ib Clinical Trial in Patients with Type 2 Diabetes

The efficacy of Piragliatin was assessed in a Phase Ib randomized, double-blind, placebo-controlled, crossover trial in patients with mild type 2 diabetes.

  • Study Population: The study enrolled volunteer ambulatory patients with mild type 2 diabetes.

  • Study Design: A randomized, double-blind, placebo-controlled, three-way crossover design was employed. Each patient received each of the three treatments in a randomized order, with a washout period of at least 14 days between treatments.

  • Treatments: The three treatments consisted of a single oral dose of placebo, Piragliatin 25 mg, or Piragliatin 100 mg.

  • Study Procedures: The study was conducted over a 10-hour period. The study drug or placebo was administered 120 minutes before an oral glucose tolerance test (OGTT). A dual-tracer dilution technique was used to assess glucose fluxes.

  • Outcome Measures: The primary outcome was the plasma glucose concentration. Secondary outcomes included model-assessed β-cell function and tracer-determined glucose fluxes.

  • Data Analysis: The effects of the two doses of Piragliatin on fasting and post-OGTT glucose levels, insulin secretion, and glucose turnover were compared to placebo.

Discussion and Conclusion

This compound demonstrates potent activation of glucokinase at the enzymatic level and significant glucose-lowering effects in a preclinical model of type 2 diabetes. Its favorable pharmacokinetic profile in animal models suggests its potential as an oral therapeutic agent.

Piragliatin has been shown to be effective in lowering both fasting and postprandial glucose levels in patients with type 2 diabetes in a dose-dependent manner. Mechanistic studies in humans have confirmed that its glucose-lowering effect is mediated through the enhancement of β-cell function and increased glucose disposal. However, the clinical development of Piragliatin was reportedly hampered by a high incidence of hypoglycemia and concerns about potential liver toxicity.

References

A Preclinical Head-to-Head: A Comparative Guide to Glucokinase Activators AM-2394 and LY2599506

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data available for two glucokinase activators, AM-2394 and LY2599506. This analysis is based on publicly available experimental data to inform on their respective mechanisms, efficacy, and pharmacokinetic profiles in preclinical models.

Glucokinase (GK) activators are a class of therapeutic agents investigated for the treatment of type 2 diabetes mellitus. They work by enhancing the activity of glucokinase, a key enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes, thereby promoting glucose-stimulated insulin secretion and hepatic glucose uptake. This guide focuses on a direct comparison of this compound, developed by Amgen, and LY2599506, developed by Eli Lilly, to aid in the evaluation of these compounds for research and development purposes.

At a Glance: Key Preclinical Data

ParameterThis compoundLY2599506
Target Glucokinase (GK)Glucokinase (Hexokinase-4)
Mechanism of Action Allosteric ActivatorAllosteric Activator
In Vitro Potency (EC₅₀) 60 nM[1][2][3]Data not publicly available

In Vitro Potency and Mechanism of Action

This compound is a potent glucokinase activator with a reported half-maximal effective concentration (EC₅₀) of 60 nM.[1][2] It acts as an allosteric activator, increasing the affinity of glucokinase for glucose by approximately 10-fold. This mechanism enhances the enzyme's sensitivity to glucose, leading to a more robust response at lower glucose concentrations.

Preclinical Efficacy in Diabetic Models

This compound has demonstrated robust glucose-lowering effects in a preclinical model of type 2 diabetes. In an oral glucose tolerance test (OGTT) conducted in ob/ob mice, a model of obesity and diabetes, this compound showed a dose-dependent reduction in glucose excursion. The maximal efficacy was observed at a dose of 3 mg/kg.

Comparable in vivo efficacy data for LY2599506 in a preclinical diabetes model, including dose-response studies, are not detailed in the currently available public literature. A proof-of-concept study in healthy volunteers and subjects with Type 2 diabetes mellitus (T2DM) has been conducted, and the data was analyzed using a semi-mechanistic integrated glucose-insulin-glucagon model to characterize its effects on glucose homeostasis.

Pharmacokinetic Profile

A summary of the pharmacokinetic parameters for this compound across different preclinical species is provided below. The compound exhibits moderate clearance and good oral bioavailability in multiple animal models.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteCₘₐₓ (µM)Tₘₐₓ (h)t₁/₂ (h)F (%)
Mouse5PO0.350.332.025
Rat2PO----
Cynomolgus Monkey2PO----
Dog2PO----
Data for Rat, Cynomolgus Monkey, and Dog were not fully detailed in the provided search results.

Detailed preclinical pharmacokinetic data for LY2599506, such as Cₘₐₓ, Tₘₐₓ, half-life, and oral bioavailability in animal models, are not publicly available. A one-compartment pharmacokinetic model was used to describe its behavior in a clinical study.

Experimental Protocols

Glucokinase Activation Assay (for this compound)

The in vitro potency of this compound was determined using a glucokinase activation assay. While the specific proprietary details of the assay are not fully public, such assays typically involve incubating recombinant human glucokinase with its substrates, glucose and ATP, in the presence of varying concentrations of the activator compound. The enzymatic activity is measured by quantifying the production of glucose-6-phosphate or ADP. The EC₅₀ value is then calculated as the concentration of the compound that produces 50% of the maximal activation.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice (for this compound)

The in vivo efficacy of this compound was evaluated using an oral glucose tolerance test (OGTT) in male ob/ob mice.

  • Animal Model: Male ob/ob mice, a genetic model of obesity and type 2 diabetes.

  • Acclimatization: Animals are acclimated to the housing conditions before the experiment.

  • Fasting: Mice are fasted overnight prior to the test.

  • Dosing: this compound is administered orally (per os, PO) at doses of 1, 3, 10, and 30 mg/kg, 30 minutes before the glucose challenge.

  • Glucose Challenge: A bolus of glucose is administered orally.

  • Blood Sampling: Blood samples are collected at various time points before and after the glucose challenge to measure plasma glucose concentrations.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the extent of glucose excursion.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

Glucokinase_Activation_Pathway cluster_cell Pancreatic β-cell / Hepatocyte Glucose Glucose GK_inactive Glucokinase (Inactive) Glucose->GK_inactive Binds GK_active Glucokinase (Active) GK_inactive->GK_active Conformational Change G6P Glucose-6-Phosphate GK_active->G6P Phosphorylates Metabolism Glycolysis & Metabolism G6P->Metabolism Insulin_Secretion Insulin Secretion (β-cell) Metabolism->Insulin_Secretion Glycogen_Synthesis Glycogen Synthesis (Hepatocyte) Metabolism->Glycogen_Synthesis GKA This compound / LY2599506 (Glucokinase Activator) GKA->GK_inactive Allosteric Binding

Caption: Mechanism of action for glucokinase activators.

OGTT_Workflow start Start fasting Overnight Fasting of ob/ob Mice start->fasting dosing Oral Administration of This compound or Vehicle fasting->dosing wait 30 min Wait dosing->wait glucose_challenge Oral Glucose Challenge wait->glucose_challenge blood_sampling Serial Blood Sampling (t = 0, 15, 30, 60, 120 min) glucose_challenge->blood_sampling glucose_measurement Plasma Glucose Measurement blood_sampling->glucose_measurement data_analysis Data Analysis (AUC Calculation) glucose_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Oral Glucose Tolerance Test.

Summary and Conclusion

This compound emerges from the publicly available data as a well-characterized glucokinase activator with demonstrated in vitro potency and in vivo efficacy in a relevant preclinical model of type 2 diabetes. Its pharmacokinetic profile has been investigated across multiple species, providing a solid foundation for further development.

LY2599506 is also a glucokinase activator that has progressed to clinical trials, indicating a promising profile. However, a detailed preclinical comparison is hampered by the limited availability of its specific in vitro and in vivo pharmacology and pharmacokinetic data in the public domain.

For researchers and drug developers, this compound presents a compound with a more extensively documented preclinical profile, which can be valuable for comparative studies and as a tool compound for investigating the role of glucokinase activation. Further disclosure of the preclinical data for LY2599506 would be necessary to enable a more direct and comprehensive head-to-head comparison.

References

Validating the On-Target Effects of AM-2394: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucokinase activator (GKA) AM-2394 with other alternatives, supported by experimental data and detailed protocols. The on-target effects of this compound are validated through in vitro enzymatic assays and in vivo animal models, demonstrating its potency and efficacy in activating glucokinase (GK), a key regulator of glucose homeostasis.

This compound is a structurally distinct, potent, and orally bioavailable allosteric activator of glucokinase.[1][2] Its primary mechanism of action is to increase the affinity of glucokinase for glucose and enhance the maximal velocity (Vmax) of the glucose phosphorylation reaction.[1] This activation of glucokinase in the liver and pancreatic β-cells leads to increased glucose uptake and insulin secretion, respectively, resulting in a reduction of plasma glucose levels.[1][3]

Comparative Analysis of Glucokinase Activators

To contextualize the on-target effects of this compound, this section compares its performance with other known glucokinase activators. The following tables summarize key in vitro and in vivo data.

In Vitro Potency and Kinetics

The potency and kinetic parameters of glucokinase activators are crucial for understanding their direct interaction with the target enzyme. This compound demonstrates a high potency with an EC50 of 60 nM.

CompoundEC50 (nM)S0.5 (mM)Vmax (fold activation)
This compound 600.731.2
RO-28-167554Not ReportedNot Reported
GKA5022-33Not ReportedNot Reported
PiragliatinNot ReportedNot ReportedNot Reported

EC50: Half-maximal effective concentration; S0.5: Glucose concentration at half-maximal velocity; Vmax: Maximal reaction velocity.

In Vivo Efficacy in Animal Models

The ultimate validation of a glucokinase activator's on-target effect is its ability to lower blood glucose in a living organism. This compound has shown robust efficacy in an oral glucose tolerance test (OGTT) in a diabetic ob/ob mouse model.

CompoundAnimal ModelDoseEffect on Glucose Levels
This compound ob/ob mice3 mg/kg (oral)Robust reduction in plasma glucose during an OGTT.
RO-28-1675Not specifiedNot ReportedAntihyperglycemic effects in various rodent models.
GKA50Not specifiedNot ReportedNot Reported
PiragliatinType 2 Diabetic Patients25 mg and 100 mg (oral)Dose-dependent reduction of glucose levels in both fasting and fed states.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Glucokinase Activation Assay

This assay determines the potency (EC50) and kinetic parameters (S0.5, Vmax) of a compound's ability to activate the glucokinase enzyme.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • ATP (Adenosine triphosphate)

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • Glucose-6-phosphate dehydrogenase (G6PD)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, ATP, and G6PD in each well of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a DMSO-only control.

  • To determine the EC50, add a fixed concentration of glucose (e.g., 5 mM) to the wells.

  • To determine S0.5 and Vmax, add varying concentrations of glucose to the wells.

  • Initiate the reaction by adding recombinant glucokinase to each well.

  • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time. This measures the production of NADPH, which is coupled to the glucokinase-catalyzed production of glucose-6-phosphate.

  • Calculate the reaction velocity for each condition.

  • For EC50 determination, plot the reaction velocity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve.

  • For S0.5 and Vmax determination, plot the reaction velocity against the glucose concentration and fit the data to the Michaelis-Menten equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This experiment assesses the effect of a test compound on glucose clearance in a diabetic animal model.

Materials:

  • Male ob/ob mice

  • Test compound (this compound) formulated for oral administration

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level (t= -30 min) from a tail snip.

  • Administer the test compound (e.g., this compound at 1, 3, 10, or 30 mg/kg) or vehicle control via oral gavage.

  • After 30 minutes (t=0 min), administer a glucose solution orally.

  • Measure blood glucose levels from tail blood at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the compound.

Visualizing the On-Target Effects of this compound

The following diagrams illustrate the signaling pathway of glucokinase and the workflows of the key validation experiments.

Glucokinase_Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Glucose GLUT2_p GLUT2 Glucose->GLUT2_p GLUT2_l GLUT2 Glucose->GLUT2_l GK_p Glucokinase (GK) GLUT2_p->GK_p Glucose G6P_p Glucose-6-Phosphate GK_p->G6P_p ATP→ADP Metabolism_p Metabolism G6P_p->Metabolism_p ATP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_p KATP_p KATP Channel Closure ATP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin Insulin Secretion Ca_p->Insulin AM2394_p This compound AM2394_p->GK_p Activates GK_l Glucokinase (GK) GLUT2_l->GK_l Glucose G6P_l Glucose-6-Phosphate GK_l->G6P_l ATP→ADP Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis AM2394_l This compound AM2394_l->GK_l Activates

Caption: Glucokinase Signaling Pathway.

In_Vitro_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, NADP+, ATP, G6PD) start->prepare_reagents add_compound Add this compound (or alternative) at various concentrations prepare_reagents->add_compound add_glucose Add Glucose add_compound->add_glucose initiate_reaction Initiate with Glucokinase add_glucose->initiate_reaction measure Measure NADPH production (Absorbance at 340 nm) initiate_reaction->measure analyze Analyze Data (EC50, S0.5, Vmax) measure->analyze end End analyze->end

Caption: In Vitro Glucokinase Activation Assay Workflow.

In_Vivo_OGTT_Workflow start Start fast_mice Fast ob/ob mice overnight start->fast_mice baseline_glucose Measure baseline blood glucose fast_mice->baseline_glucose administer_compound Administer this compound or vehicle (oral gavage) baseline_glucose->administer_compound wait Wait 30 minutes administer_compound->wait glucose_challenge Oral glucose challenge wait->glucose_challenge measure_glucose Measure blood glucose at 15, 30, 60, 90, 120 min glucose_challenge->measure_glucose analyze Analyze Data (AUC) measure_glucose->analyze end End analyze->end

Caption: In Vivo Oral Glucose Tolerance Test Workflow.

References

Comparative Guide to Off-Target Kinase Activity Screening for AM-2394

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for assessing the off-target kinase activity of the glucokinase activator, AM-2394. While this compound is designed to activate glucokinase, a crucial enzyme in glucose metabolism, it is imperative to evaluate its potential interactions with the broader human kinome to identify any unintended off-target effects that could lead to toxicity or unforeseen pharmacological activities.[1][2][3][4] This document presents hypothetical screening data for this compound, details established experimental protocols for kinase selectivity profiling, and offers visualizations to clarify these processes.

Hypothetical Off-Target Profile of this compound

To illustrate the process of off-target kinase screening, the following table summarizes a hypothetical dataset for this compound tested against a panel of kinases at a concentration of 10 µM. This data is for illustrative purposes only and does not represent actual experimental results.

Kinase TargetKinase FamilyAssay TypeResult (e.g., % Inhibition @ 10 µM)On-Target/Off-Target
Glucokinase (GCK) Hexokinase Biochemical Activity >95% Activation (EC50 = 60 nM) On-Target
Mitogen-activated protein kinase 1 (MAPK1/ERK2)CMGCRadiometric15%Off-Target
Cyclin-dependent kinase 2 (CDK2)CMGCRadiometric8%Off-Target
Glycogen synthase kinase 3 beta (GSK3B)CMGCRadiometric25%Off-Target
Protein Kinase A (PKA)AGCRadiometric5%Off-Target
Protein Kinase B (AKT1)AGCRadiometric12%Off-Target
Vascular endothelial growth factor receptor 2 (VEGFR2)Tyrosine KinaseKINOMEscan30%Off-Target
Epidermal growth factor receptor (EGFR)Tyrosine KinaseKINOMEscan9%Off-Target
Janus kinase 2 (JAK2)Tyrosine KinaseKINOMEscan18%Off-Target
Rho-associated coiled-coil containing protein kinase 1 (ROCK1)AGCCell-based (NanoBRET)22%Off-Target

Experimental Protocols

Below are detailed methodologies for three widely-used kinase profiling assays.

KINOMEscan® Competition Binding Assay

This method quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.

Experimental Protocol:

  • Kinase Preparation: Human kinases are expressed as fusions with a unique DNA tag.

  • Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) are incubated together.

  • Binding Measurement: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Quantification: The amount of DNA-tagged kinase remaining on the solid support is quantified by qPCR.

  • Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl). A smaller %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined from dose-response curves.

Radiometric Kinase Activity Assay (e.g., [³³P]-ATP Filter Binding Assay)

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Experimental Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific peptide or protein substrate, and necessary cofactors (e.g., MgCl₂) is prepared.

  • Compound Incubation: The test compound (this compound) at various concentrations is added to the reaction mixture and incubated briefly.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [³³P]-ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[5]

  • Termination of Reaction: The reaction is stopped by the addition of an acid (e.g., phosphoric acid).

  • Substrate Capture: The reaction mixture is spotted onto a phosphocellulose filter membrane, which selectively binds the phosphorylated substrate.

  • Washing: The filter is washed multiple times with a wash buffer to remove unincorporated [³³P]-ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.

  • Data Analysis: Kinase activity is calculated based on the incorporated radioactivity. Results are often expressed as percent inhibition relative to a DMSO control.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to a target kinase within living cells.

Experimental Protocol:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase. The cells are then seeded into 96-well plates.

  • Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to the kinase is added to the cells, along with varying concentrations of the test compound (this compound).

  • Incubation: The plate is incubated to allow the tracer and compound to reach binding equilibrium with the kinase-NanoLuc® fusion protein.

  • Detection: A substrate for NanoLuc® luciferase is added to the cells.

  • BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the fluorescent tracer is in close proximity to the NanoLuc® luciferase. The BRET signal is measured using a plate reader.

  • Data Analysis: Binding of the test compound to the kinase-NanoLuc® fusion displaces the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, is determined from a dose-response curve.

Visualizations

The following diagrams illustrate a generic kinase signaling pathway and a typical workflow for off-target kinase screening.

G cluster_0 cluster_1 Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response This compound This compound Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Potential Interaction

Caption: Generic Kinase Signaling Pathway and Potential Off-Target Interaction.

G Compound (this compound) Compound (this compound) Primary Assay (Biochemical) Primary Assay (Biochemical) Compound (this compound)->Primary Assay (Biochemical) Kinome-wide Screen Kinome-wide Screen Primary Assay (Biochemical)->Kinome-wide Screen Broad Panel Secondary Assay (Cell-based) Secondary Assay (Cell-based) Dose-Response & IC50/Kd Dose-Response & IC50/Kd Secondary Assay (Cell-based)->Dose-Response & IC50/Kd Hit Identification Hit Identification Kinome-wide Screen->Hit Identification Identify Off-Targets Hit Identification->Secondary Assay (Cell-based) Selectivity Profile Selectivity Profile Dose-Response & IC50/Kd->Selectivity Profile

Caption: Workflow for Off-Target Kinase Activity Screening.

Conclusion

A thorough evaluation of off-target kinase activity is a critical step in the preclinical development of any small molecule therapeutic, including glucokinase activators like this compound. By employing a combination of biochemical and cell-based screening platforms, researchers can build a comprehensive selectivity profile. This profile is essential for interpreting in vivo efficacy and toxicity data, and for guiding the development of safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for conducting such investigations.

References

Biochemical Assay Showdown: A Comparative Guide to Confirming AM-2394 Glucokinase Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 28, 2025 – For researchers and drug development professionals in the metabolic disease space, confirming the activity of novel glucokinase (GK) activators is a critical step. This guide provides a comprehensive comparison of biochemical assays used to validate the activation of glucokinase by AM-2394, a potent and structurally distinct GK activator, alongside other key activators, Piragliatin and Dorzagliatin. This report details the experimental protocols and presents quantitative data to aid in the objective assessment of these compounds.

Glucokinase, a key enzyme in glucose homeostasis, serves as a glucose sensor in pancreatic β-cells and hepatocytes. Its activation is a promising therapeutic strategy for type 2 diabetes. This compound has been identified as a glucokinase activator with an EC50 of 60 nM, and it enhances the affinity of GK for glucose by approximately 10-fold.[1][2] This guide will delve into the biochemical methods used to substantiate such claims.

Quantitative Comparison of Glucokinase Activators

The efficacy of glucokinase activators is typically quantified by their half-maximal effective concentration (EC50), the substrate concentration at half-maximal velocity (S0.5), and the maximal velocity (Vmax). The following tables summarize the available in vitro biochemical data for this compound and its analogs, as well as for the comparators Piragliatin and Dorzagliatin.

Table 1: In Vitro Glucokinase Activation Data for this compound and Analogs [1]

CompoundEC50 (μM)S0.5 (mM)Vmax (fold activation)
This compound (27) 0.06 0.73 1.2
Analog 210.050.441.1
Analog 250.040.281.0
Analog 260.050.291.0

Data from Dransfield et al. (2016). For the EC50 assay, the glucose concentration was fixed at 5 mM. Vmax is presented as the maximal velocity of the glucose phosphorylation reaction catalyzed by the activated GK relative to the unactivated GK.

Table 2: Comparative In Vitro Glucokinase Activation Data

CompoundEC50S0.5 (mM)Vmax (fold activation)Reference
This compound 60 nM0.731.2[1]
Piragliatin 393 nMNot ReportedNot Reported[3]
Dorzagliatin Varies with glucose concentration (see Table 3)Varies with drug concentrationVaries with drug and glucose concentration

Table 3: Glucose-Dependent Enzyme Kinetics of Dorzagliatin

Glucose Concentration (mM)Dorzagliatin EC50 (μM)
3~0.2
5~0.2
10~0.1

Data from a study comparing Dorzagliatin and MK-0941, highlighting the glucose-dependent activation profile of Dorzagliatin.

Experimental Protocols

The confirmation of glucokinase activation relies on robust and reproducible biochemical assays. The most common methods are coupled enzyme assays that measure the products of the glucokinase-catalyzed reaction: glucose-6-phosphate (G-6-P) or adenosine diphosphate (ADP).

Coupled Enzyme Assay for Glucose-6-Phosphate (G-6-P) Detection

This is the most widely used method for assessing glucokinase activity. The production of G-6-P is coupled to the reduction of NADP+ to NADPH by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.

Principle:

G6P_Coupled_Assay Glucokinase Glucokinase G6P Glucose-6-Phosphate + ADP Glucokinase->G6P Glucose Glucose + ATP Glucose->Glucokinase G6PDH G6PDH G6P->G6PDH NADPH NADPH (Abs @ 340nm) G6PDH->NADPH 6PG 6-Phosphoglucono-δ-lactone G6PDH->6PG NADP NADP+ NADP->G6PDH

G-6-P Coupled Enzyme Assay Workflow

Detailed Protocol (based on the characterization of this compound):

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM DTT, 5 mM MgCl₂, and 1 mM ATP.

  • Compound and Enzyme Addition: Add the test compound (e.g., this compound) at various concentrations to the wells of a microplate. Then, add recombinant human glucokinase.

  • Initiation of Reaction: Initiate the reaction by adding a solution containing D-glucose and the coupling enzyme system (G6PDH and NADP+). For EC50 determination, a fixed glucose concentration (e.g., 5 mM) is used. For determining S0.5 and Vmax, a range of glucose concentrations is tested.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a plate reader. The initial rate of the reaction is proportional to the glucokinase activity.

  • Data Analysis: Plot the initial reaction rates against the compound concentrations to determine the EC50. For S0.5 and Vmax, plot the reaction rates against the glucose concentrations and fit the data to the Hill equation.

Coupled Enzyme Assay for Adenosine Diphosphate (ADP) Detection

An alternative approach is to measure the other product of the glucokinase reaction, ADP. This can be achieved by coupling the production of ADP to the oxidation of NADH to NAD+ through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH is monitored by a decrease in absorbance at 340 nm. A more recent and sensitive method utilizes a proprietary ADP-Glo™ Kinase Assay, which measures ADP through a luminescent signal.

Principle of the PK/LDH Coupled Assay:

ADP_Coupled_Assay Glucokinase Glucokinase ADP ADP + G-6-P Glucokinase->ADP Glucose Glucose + ATP Glucose->Glucokinase PK Pyruvate Kinase ADP->PK Pyruvate Pyruvate + ATP PK->Pyruvate PEP Phosphoenolpyruvate PEP->PK LDH Lactate Dehydrogenase Pyruvate->LDH NAD NAD+ LDH->NAD Lactate Lactate LDH->Lactate NADH NADH + H+ NADH->LDH

ADP Coupled Enzyme Assay Workflow (PK/LDH)

Detailed Protocol (General):

  • Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES buffer, KCl, MgCl₂, phosphoenolpyruvate (PEP), and NADH.

  • Enzyme Addition: Add pyruvate kinase and lactate dehydrogenase to the reaction mixture.

  • Compound and Glucokinase Addition: Add the test compound and recombinant glucokinase to the microplate wells.

  • Initiation of Reaction: Start the reaction by adding ATP and glucose.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production and thus glucokinase activity.

  • Data Analysis: Similar to the G-6-P assay, calculate kinetic parameters (EC50, S0.5, Vmax) by plotting the reaction rates against compound or glucose concentrations.

Signaling Pathway of Glucokinase Activation and Downstream Effects

The activation of glucokinase in pancreatic β-cells is a critical event in glucose-stimulated insulin secretion. The following diagram illustrates this pathway.

GK_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Phosphorylation G6P Glucose-6-Phosphate GK->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion AM2394 This compound (Activator) AM2394->GK Allosteric Activation

Glucokinase Activation Pathway in Pancreatic β-cells

Conclusion

The biochemical assays detailed in this guide provide robust and quantitative methods to confirm the activation of glucokinase by compounds such as this compound. The coupled enzyme assay measuring G-6-P production is a widely accepted standard. The presented data demonstrates that this compound is a potent glucokinase activator, comparable to other clinical candidates. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of diabetes drug discovery, enabling a standardized and comparative approach to the evaluation of novel glucokinase activators.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for AM-2394 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of AM-2394, a potent glucokinase (GK) activator. Experimental data from literature on glucokinase activators, detailed methodologies, and visual representations of key processes are presented to aid in the selection of the most appropriate assay for your research needs.

Introduction to this compound and its Target: Glucokinase

This compound is a small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2][3][4] It activates GK with an EC50 of 60 nM, effectively increasing the enzyme's affinity for glucose.[1] Glucokinase plays a crucial role in both pancreatic β-cells, where it acts as a glucose sensor for insulin secretion, and in the liver, where it regulates glucose uptake and glycogen synthesis. Consequently, activators of GK like this compound are of significant interest as potential therapeutics for type 2 diabetes.

Confirming that a compound like this compound directly binds to its intended target, glucokinase, within a cellular context is a critical step in drug development. This process is known as target engagement validation.

Cellular Thermal Shift Assay (CETSA): A Method for In-Cell Target Engagement

CETSA is a powerful technique to assess the direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the resulting complex is often more resistant to thermal denaturation.

CETSA Workflow for this compound

A typical CETSA experiment to evaluate the engagement of this compound with glucokinase would involve the following steps:

  • Cell Treatment: Intact cells expressing glucokinase are treated with either this compound or a vehicle control.

  • Heating: The cell lysates are then heated to a range of temperatures.

  • Protein Separation: The aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation.

  • Quantification: The amount of soluble glucokinase remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.

  • Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow

Comparison of Target Engagement Assays for Glucokinase Activators

While CETSA provides valuable in-cell target engagement data, other biochemical and biophysical methods are also commonly used to characterize the interaction between glucokinase and its activators. The table below compares these methods.

Assay Principle Information Provided Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein in cells.In-cell target engagement, qualitative assessment of binding.Label-free, performed in a physiological context (intact cells).Indirect measure of binding, throughput can be limited.
Enzymatic Activity Assays Measures the rate of glucose phosphorylation by glucokinase in the presence of an activator.EC50 (potency), Vmax, Km.Direct measure of functional activity, high-throughput formats available (fluorometric, spectrophotometric).In vitro assay using purified enzyme or cell lysates, may not fully reflect cellular environment.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Provides a complete thermodynamic profile of the interaction, label-free.Requires larger amounts of purified protein, lower throughput.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.Binding affinity (Kd), association (kon) and dissociation (koff) rates.Real-time kinetic data, high sensitivity, label-free.Requires immobilization of one binding partner, which may affect its activity.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol (General)
  • Cell Culture and Treatment:

    • Culture cells known to express glucokinase (e.g., liver or pancreatic cell lines).

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis and Heating:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the amount of soluble glucokinase by Western blotting using a specific anti-glucokinase antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble glucokinase relative to the unheated control against the temperature to generate melt curves.

    • A rightward shift in the melt curve for this compound-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.

Glucokinase Activity Assay (Fluorometric) Protocol

This protocol is adapted from commercially available kits.

  • Reagent Preparation:

    • Prepare a reaction mix containing glucose, ATP, and a probe that fluoresces upon reduction.

    • Prepare a purified glucokinase enzyme solution.

  • Assay Procedure:

    • Add the glucokinase enzyme to microplate wells.

    • Add varying concentrations of this compound or a vehicle control.

    • Initiate the reaction by adding the reaction mix.

    • Incubate at a controlled temperature (e.g., 37°C).

  • Measurement:

    • Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the glucokinase activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Glucokinase Signaling and Regulation

Glucokinase is a central regulator of glucose homeostasis. Its activity is tightly controlled, particularly in the liver and pancreas.

Glucokinase_Pathway cluster_liver Liver Hepatocyte cluster_pancreas Pancreatic β-cell GK_liver Glucokinase (GK) GKRP GKRP (inactive complex) Glucose_liver Glucose G6P_liver Glucose-6-Phosphate Glycogen Glycogen Synthesis Glycolysis_liver Glycolysis AM2394_liver This compound GK_pancreas Glucokinase (GK) Glucose_pancreas Glucose G6P_pancreas Glucose-6-Phosphate Glycolysis_pancreas Glycolysis ATP ATP/ADP Ratio ↑ K_channel KATP Channel Closure Depolarization Membrane Depolarization Ca_channel Ca2+ Influx Insulin Insulin Secretion AM2394_pancreas This compound

In the liver, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP). During periods of low glucose, GKRP binds to GK and sequesters it in the nucleus in an inactive state. When glucose levels rise, GK is released from GKRP and translocates to the cytoplasm to phosphorylate glucose.

In pancreatic β-cells, the phosphorylation of glucose by glucokinase is the rate-limiting step for glucose-stimulated insulin secretion. The resulting increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately the exocytosis of insulin.

Conclusion

The Cellular Thermal Shift Assay is a valuable tool for confirming the direct engagement of this compound with its target, glucokinase, within the complex environment of a living cell. Its key advantage lies in its ability to provide physiologically relevant target engagement data. However, for a comprehensive characterization of a glucokinase activator like this compound, a multi-faceted approach is recommended. Combining the in-cell data from CETSA with quantitative in vitro methods such as enzymatic activity assays, ITC, and SPR will provide a more complete understanding of the compound's mechanism of action, potency, and binding kinetics. This integrated approach is crucial for making informed decisions in the drug discovery and development process.

References

A Comparative Analysis of the Pharmacokinetic Properties of Glucokinase Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase activators (GKAs) represent a promising class of therapeutic agents for the management of type 2 diabetes. By targeting the glucokinase enzyme, a key regulator of glucose homeostasis, these molecules offer a mechanism to enhance glucose sensing and disposal. Understanding the pharmacokinetic (PK) properties of different GKAs is crucial for optimizing their therapeutic potential and guiding further drug development. This guide provides a comparative analysis of the PK profiles of several prominent GKAs, supported by experimental data and detailed methodologies.

Pharmacokinetic Data Summary

The following table summarizes the available human pharmacokinetic parameters for a selection of glucokinase activators. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, patient populations, and analytical methods.

DrugDoseTmax (h)Cmax (ng/mL)AUC (h·ng/mL)Half-life (t1/2) (h)Notes
Dorzagliatin 75 mg BID1.3110905570 (AUCtau)4.5 - 8.6Data from a study in patients with end-stage renal disease, showing minimal impact on PK compared to healthy volunteers.[1] Exposure (AUC and Cmax) increases dose-proportionally from 5 to 50 mg.[2]
Piragliatin 25 mg and 100 mg single dosesN/AN/AN/AN/AExposure was reported to be dose-proportional.[3] Further specific quantitative data from human studies is not readily available in the public domain.
TTP399 800 mg/dayN/AN/AN/AN/AA hepatoselective GKA.[4][5] Detailed human pharmacokinetic parameter values are not consistently reported in publicly available literature.
AZD1656 Up to 180 mg single dosesRapid AbsorptionDose-proportional increaseDose-proportional increaseRapid EliminationAn active metabolite (AZD5658) is formed with a longer half-life. Specific quantitative values for PK parameters are not detailed in the provided search results.
MK-0941 10, 20, 30, or 40 mg t.i.d.~1 (in animals)N/AN/A~2 (in animals)Preclinical data in mice and dogs showed rapid absorption and clearance. Human clinical trials were conducted, but detailed PK parameters are not readily available in the provided search results.
PF-04937319 100 mg4.98 (fasting)Increased by 24.8% (fed)Increased by 35.4% (fed)N/AData suggests a food effect on absorption.

N/A: Not available in the reviewed search results.

Experimental Protocols

The determination of the pharmacokinetic properties of GKAs typically involves two key experimental phases: an in vivo study to collect biological samples and a bioanalytical method to quantify the drug concentration in those samples.

In Vivo Pharmacokinetic Study Protocol (Representative)

This protocol outlines a typical design for a Phase I clinical trial to assess the pharmacokinetics of an oral GKA in healthy human subjects.

Study Design:

  • A single-center, randomized, single-dose, and/or multiple-dose, open-label or double-blind, placebo-controlled study.

  • Healthy male and/or female subjects, typically between the ages of 18 and 55.

  • Subjects are screened for eligibility based on medical history, physical examination, and clinical laboratory tests.

Procedure:

  • Dosing: Subjects receive a single oral dose of the GKA at a predetermined concentration (e.g., 75 mg) or multiple doses over a specified period. For food-effect studies, the drug is administered after a standardized high-fat meal.

  • Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at predefined time points before and after drug administration. A typical sampling schedule might be: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 1500 g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: The resulting plasma samples are stored frozen at -80°C until bioanalysis.

Pharmacokinetic Analysis:

  • Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the key PK parameters: Cmax, Tmax, AUC, and t1/2.

LC-MS/MS Bioanalysis Protocol for GKA Quantification in Plasma (Representative)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of small molecules like GKAs in biological matrices.

Sample Preparation (Protein Precipitation):

  • Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: A small volume of plasma (e.g., 100 µL) is transferred to a clean microcentrifuge tube.

  • Internal Standard Addition: A known concentration of an internal standard (a molecule with similar chemical properties to the GKA but a different mass) is added to each plasma sample to correct for variability in sample processing and instrument response.

  • Protein Precipitation: A protein precipitating agent, such as acetonitrile or methanol (e.g., 300 µL), is added to the plasma sample. The mixture is vortexed vigorously to ensure complete protein precipitation.

  • Centrifugation: The samples are centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the GKA and internal standard is carefully transferred to a new set of tubes or a 96-well plate for analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. The GKA and internal standard are separated from other endogenous plasma components on a C18 analytical column using a gradient mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the GKA and the internal standard are monitored for highly selective and sensitive quantification.

  • Quantification: The concentration of the GKA in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the GKA in blank plasma.

Visualizations

Glucokinase Signaling Pathway

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas Transport Glucokinase_pancreas Glucokinase (GK) G6P_pancreas Glucose-6-Phosphate Glucokinase_pancreas->G6P_pancreas Phosphorylation Glycolysis_pancreas Glycolysis G6P_pancreas->Glycolysis_pancreas ATP_pancreas ↑ ATP/ADP Ratio Glycolysis_pancreas->ATP_pancreas K_channel KATP Channel Closure ATP_pancreas->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_release Insulin Secretion Ca_channel->Insulin_release GKA_pancreas GKA GKA_pancreas->Glucokinase_pancreas Activation Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver Transport Glucokinase_liver Glucokinase (GK) G6P_liver Glucose-6-Phosphate Glucokinase_liver->G6P_liver Phosphorylation HGO ↓ Hepatic Glucose Output Glucokinase_liver->HGO Inhibition of Glucose Production Glycogen Glycogen Synthesis G6P_liver->Glycogen Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver GKA_liver GKA GKA_liver->Glucokinase_liver Activation

Caption: Glucokinase activator (GKA) signaling pathway in pancreatic β-cells and hepatocytes.

Experimental Workflow for GKA Pharmacokinetic Analysis

GKA_PK_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalytical Phase (LC-MS/MS) cluster_data_analysis Data Analysis Dosing GKA Administration (Oral) Sampling Serial Blood Sampling Dosing->Sampling Plasma_prep Plasma Preparation (Centrifugation) Sampling->Plasma_prep Storage Sample Storage (-80°C) Plasma_prep->Storage Sample_prep Plasma Sample Preparation (Protein Precipitation) Storage->Sample_prep LC_separation LC Separation Sample_prep->LC_separation MS_detection MS/MS Detection (MRM) LC_separation->MS_detection Quantification Quantification (vs. Calibration Curve) MS_detection->Quantification PK_analysis Pharmacokinetic Modeling (Non-compartmental) Quantification->PK_analysis Parameters Determination of Tmax, Cmax, AUC, t1/2 PK_analysis->Parameters

Caption: A typical experimental workflow for determining the pharmacokinetic properties of a GKA.

References

Validating AM-2394 Efficacy in Primary Hepatocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glucokinase activator (GKA) AM-2394 with other alternatives, supported by available experimental data. The focus is on the validation of its efficacy in primary hepatocytes, a key in vitro model for assessing hepatic glucose metabolism.

Executive Summary

Comparative Efficacy of Glucokinase Activators

The following tables summarize the reported in vitro and in vivo efficacy of this compound and its alternatives. It is important to note that the experimental conditions and models vary between studies, making direct comparisons challenging.

Table 1: In Vitro Efficacy of Glucokinase Activators

CompoundAssay TypeCell/Enzyme SystemKey ParameterValueReference
This compound Enzymatic AssayRecombinant Human GlucokinaseEC50 60 nM [1][3]
DorzagliatinEnzymatic AssayWild-type and mutant GKIa (relative activity index)~50-fold increase (wild-type)[4]
GKA50Insulin SecretionINS-1 beta cellsIncreased insulin secretionNot specified
RO-28-1675Enzymatic AssayRecombinant GlucokinaseEC5054 nM

Table 2: In Vivo Efficacy of Glucokinase Activators

CompoundAnimal ModelKey FindingDoseReference
This compound ob/ob miceReduced glucose excursion in OGTT 3 mg/kg (maximal efficacy)
DorzagliatinPatients with Type 2 DiabetesSignificantly lowered HbA1c, FPG, and 2h-PPG75 mg twice daily
RO-28-1675Wild-type C57BL/6J miceReduced blood glucose levels50 mg/kg

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the methods to validate its efficacy, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Glucokinase Signaling Pathway Glucose Glucose GK Glucokinase (GK) Glucose->GK AM2394 This compound AM2394->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen ATP ATP Production Glycolysis->ATP Lactate Lactate Glycolysis->Lactate

Figure 1. Glucokinase Signaling Pathway in Hepatocytes.

Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Hepatocytes Isolate Primary Hepatocytes Culture Culture Hepatocytes Hepatocytes->Culture Treatment Treat with this compound or Alternatives Culture->Treatment GlucoseUptake Glucose Uptake Assay Treatment->GlucoseUptake GlycogenSynthesis Glycogen Synthesis Assay Treatment->GlycogenSynthesis Glycolysis Glycolysis Assay Treatment->Glycolysis DataAnalysis Quantify and Compare Metabolic Activity GlucoseUptake->DataAnalysis GlycogenSynthesis->DataAnalysis Glycolysis->DataAnalysis

Figure 2. Experimental Workflow for Validating GKA Efficacy.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound and its alternatives in primary hepatocytes are provided below.

Primary Hepatocyte Isolation and Culture
  • Source: Freshly isolated primary human or rodent hepatocytes.

  • Protocol:

    • Perfuse the liver with a collagenase solution to digest the extracellular matrix.

    • Gently dissociate the liver to release hepatocytes.

    • Purify hepatocytes using Percoll gradient centrifugation.

    • Plate the isolated hepatocytes on collagen-coated plates in a suitable culture medium (e.g., Williams' E medium supplemented with fetal bovine serum, insulin, and dexamethasone).

    • Allow cells to attach and form a monolayer before treatment.

Glucose Uptake Assay
  • Principle: This assay measures the rate of glucose transport into hepatocytes, a primary function enhanced by glucokinase activation. Fluorescently labeled glucose analogs, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), are commonly used.

  • Protocol:

    • Culture primary hepatocytes in 96-well plates.

    • Wash the cells with glucose-free Krebs-Ringer HEPES (KRH) buffer.

    • Incubate the cells with KRH buffer containing the test compound (this compound or alternatives) for a predetermined time.

    • Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes.

    • Terminate the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).

    • Normalize the fluorescence signal to the protein concentration in each well.

Glycogen Synthesis Assay
  • Principle: This assay quantifies the incorporation of radiolabeled glucose into glycogen, providing a direct measure of a key downstream effect of glucokinase activation.

  • Protocol:

    • Culture primary hepatocytes in 6-well plates.

    • Incubate the cells in a medium containing the test compound and [14C]-D-glucose for 2-4 hours.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with 30% KOH.

    • Precipitate the glycogen by adding ethanol and centrifuging.

    • Wash the glycogen pellet with ethanol to remove unincorporated [14C]-D-glucose.

    • Dissolve the pellet in water and measure the radioactivity using a scintillation counter.

    • Normalize the counts per minute (CPM) to the total protein content.

Glycolysis Assay (Lactate Production)
  • Principle: The rate of glycolysis can be determined by measuring the production of lactate, the end product of anaerobic glycolysis.

  • Protocol:

    • Culture primary hepatocytes in 24-well plates.

    • Incubate the cells with a medium containing high glucose (e.g., 25 mM) and the test compound for a specified period (e.g., 24 hours).

    • Collect the culture medium.

    • Measure the lactate concentration in the medium using a commercially available lactate assay kit (e.g., based on lactate oxidase).

    • Normalize the lactate production to the cell number or protein concentration.

Conclusion

This compound is a potent glucokinase activator with demonstrated efficacy in preclinical models. While direct, head-to-head comparative data in primary hepatocytes against other GKAs like Dorzagliatin, GKA50, and RO-28-1675 is lacking in publicly available literature, the provided protocols offer a robust framework for researchers to conduct such evaluations. The presented data on individual compounds can serve as a valuable benchmark for these future studies. A thorough in-house comparison using standardized protocols is recommended for a definitive assessment of the relative efficacy of this compound.

References

Head-to-Head Comparison: Glucokinase Activators AM-2394 and MK-0941

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for type 2 diabetes, glucokinase (GK) activators have emerged as a promising class of drugs. These molecules allosterically activate glucokinase, the primary glucose sensor in pancreatic β-cells and hepatocytes, thereby enhancing glucose-stimulated insulin secretion and hepatic glucose uptake. This guide provides a detailed head-to-head comparison of two such glucokinase activators: AM-2394 and MK-0941, with a focus on their performance, supporting experimental data, and methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

Both this compound and MK-0941 are allosteric activators of glucokinase. They bind to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal velocity (Vmax) of glucose phosphorylation. This enhanced enzymatic activity in pancreatic β-cells leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, increased insulin secretion. In hepatocytes, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and glycolysis, and reduced hepatic glucose output.

cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Glucose_P->GLUT2_P Uptake GK_P Glucokinase (GK) GLUT2_P->GK_P GKA_P This compound / MK-0941 GKA_P->GK_P Activates G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylation Glycolysis_P Glycolysis G6P_P->Glycolysis_P ATP_P ↑ ATP:ADP Ratio Glycolysis_P->ATP_P KATP KATP Channel Closure ATP_P->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2 ↑ Ca2+ Influx Depolarization->Ca2 Insulin Insulin Secretion Ca2->Insulin Glucose_L Glucose GLUT2_L GLUT2 Glucose_L->GLUT2_L Uptake GK_L Glucokinase (GK) GLUT2_L->GK_L GKA_L This compound / MK-0941 GKA_L->GK_L Activates G6P_L Glucose-6-Phosphate GK_L->G6P_L Phosphorylation Glycogen ↑ Glycogen Synthesis G6P_L->Glycogen Glycolysis_L ↑ Glycolysis G6P_L->Glycolysis_L HGO ↓ Hepatic Glucose Output Glycogen->HGO Glycolysis_L->HGO

Figure 1: Signaling pathway of glucokinase activation by this compound and MK-0941.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and MK-0941, allowing for a direct comparison of their in vitro potency, in vivo efficacy, and pharmacokinetic properties.

Table 1: In Vitro Glucokinase Activation
ParameterThis compoundMK-0941
EC50 60 nM[1][2][3]240 nM (at 2.5 mM glucose)[4][5], 65 nM (at 10 mM glucose)
Effect on S0.5 for Glucose Increases affinity by ~10-foldLowers S0.5 from 6.9 to 1.4 mM (at 1 µM)
Effect on Vmax -Increases Vmax by 1.5-fold
Table 2: In Vivo Efficacy in Rodent Models
ParameterThis compoundMK-0941
Animal Model ob/ob miceHigh-fat diet (HFD) mice, db/db mice, HFD + streptozotocin mice
Dose 1, 3, 10, 30 mg/kg (oral)1-30 mg/kg (oral)
Effect Robust reduction in plasma glucose during an oral glucose tolerance test (OGTT), with maximal efficacy at 3 mg/kg.Dose-dependent reduction in blood glucose.
Table 3: Pharmacokinetic Properties
ParameterThis compoundMK-0941
Oral Bioavailability Good in multiple animal modelsRapidly absorbed
Clearance ModerateRapidly cleared
Half-life -~2 hours in mice and dogs

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Glucokinase Activation Assay (In Vitro)

The potency of glucokinase activators is typically determined using a coupled enzymatic assay.

Start Start: Prepare Assay Plate Add_Components Add recombinant human glucokinase, ATP, NADP+, and glucose-6-phosphate dehydrogenase to wells. Start->Add_Components Add_Compound Add varying concentrations of This compound or MK-0941. Add_Components->Add_Compound Incubate_1 Incubate at room temperature. Add_Compound->Incubate_1 Add_Glucose Initiate reaction by adding a fixed concentration of glucose (e.g., 2.5 mM or 10 mM). Incubate_1->Add_Glucose Incubate_2 Incubate at 37°C. Add_Glucose->Incubate_2 Measure Measure the rate of NADPH formation by monitoring absorbance at 340 nm. Incubate_2->Measure Analyze Calculate EC50 values by fitting the dose-response data to a sigmoidal curve. Measure->Analyze End End Analyze->End

Figure 2: Workflow for in vitro glucokinase activation assay.

Protocol:

  • Recombinant human glucokinase is incubated with ATP, NADP+, and a coupling enzyme, glucose-6-phosphate dehydrogenase.

  • The test compound (this compound or MK-0941) is added at various concentrations.

  • The reaction is initiated by the addition of glucose at a fixed concentration (e.g., 2.5 mM or 10 mM).

  • The rate of NADPH production, which is directly proportional to the rate of glucose-6-phosphate formation by glucokinase, is monitored spectrophotometrically at 340 nm.

  • EC50 values are calculated from the dose-response curves.

Oral Glucose Tolerance Test (OGTT) in Mice

The in vivo efficacy of glucokinase activators on glucose homeostasis is commonly assessed using an OGTT.

Protocol:

  • Male ob/ob mice (a model of type 2 diabetes) are fasted overnight.

  • The test compound (this compound or MK-0941) or vehicle is administered orally at a specified dose (e.g., 1, 3, 10, or 30 mg/kg).

  • After a set period (e.g., 30 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.

  • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Blood glucose levels are measured, and the area under the curve (AUC) for glucose excursion is calculated to determine the compound's efficacy in improving glucose tolerance.

Clinical Development and Comparative Outlook

While both this compound and MK-0941 have demonstrated preclinical efficacy as glucokinase activators, their clinical development trajectories have differed. MK-0941 advanced to clinical trials in patients with type 2 diabetes. However, its development was associated with challenges, including a lack of sustained glycemic control and an increased incidence of hypoglycemia, as well as elevations in triglycerides and blood pressure. These adverse effects have been a recurring concern for the broader class of glucokinase activators. The development of this compound has not progressed to publicly disclosed clinical trials.

The differing clinical outcomes highlight the complexities of translating potent in vitro and preclinical in vivo activity into a safe and effective therapeutic for chronic disease management. The fine-tuning of a glucokinase activator's properties, such as its glucose dependency and potential for off-target effects, is critical for clinical success. Future research in this area will likely focus on developing next-generation glucokinase activators with improved safety profiles and sustained efficacy.

References

Assessing the Specificity of AM-2394 in Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for metabolic diseases, particularly type 2 diabetes, the activation of glucokinase (GK) has emerged as a promising strategy. Glucokinase acts as a glucose sensor, primarily in pancreatic β-cells and hepatocytes, and plays a crucial role in glucose homeostasis. AM-2394 is a potent, structurally distinct glucokinase activator (GKA) with an EC50 of 60 nM.[1][2][3][4][5] This guide provides a comparative analysis of this compound and other commercially available glucokinase activators, with a focus on assessing their specificity in cell models. A comprehensive evaluation of a compound's specificity is paramount to ensure on-target efficacy and minimize potential off-target effects.

Comparison of Glucokinase Activators

While comprehensive, head-to-head selectivity panel data for all commercially available glucokinase activators is not always publicly accessible, a comparison of their primary target and reported potency provides a valuable starting point for researchers. The following table summarizes the key characteristics of this compound and a selection of alternative GKAs. It is important to note that some compounds, like AMG-3969, modulate glucokinase activity through indirect mechanisms, such as disrupting the interaction with the glucokinase regulatory protein (GKRP), which should be considered when designing experiments.

CompoundPrimary TargetMechanism of ActionReported Potency (EC50/IC50)
This compound Glucokinase (GK)Allosteric Activator60 nM (EC50)
DorzagliatinGlucokinase (GK)Allosteric ActivatorNot specified in initial searches
GKA50Glucokinase (GK)Allosteric Activator33 nM (EC50)
RO-28-1675Glucokinase (GK)Allosteric Activator54 nM (EC50)
AMG-3969GK-GKRP InteractionDisruptor4 nM (IC50)

Note: The lack of publicly available, comprehensive off-target screening data for these compounds underscores the importance of performing in-house selectivity profiling for any research application.

Experimental Protocols for Assessing Specificity

To rigorously assess the specificity of this compound and other GKAs in cell models, a multi-pronged approach employing both in-vitro and cell-based assays is recommended.

In-Vitro Kinase Selectivity Panel

This assay provides a broad overview of a compound's interaction with a wide array of kinases, identifying potential off-targets.

Principle: The ability of the test compound to inhibit or activate a large panel of purified kinases is measured. This is often done using radiometric assays that quantify the transfer of a radiolabeled phosphate from ATP to a substrate, or through fluorescence-based methods.

Methodology:

  • Compound Preparation: Prepare a dilution series of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Kinase Reaction Setup: In a multi-well plate, combine the individual purified kinases with their respective substrates and ATP.

  • Compound Incubation: Add the diluted test compound to the kinase reaction mixtures. Include a vehicle control (DMSO) and a known inhibitor/activator for each kinase as controls.

  • Reaction Initiation and Detection: Initiate the kinase reaction and, after a set incubation period, quantify the kinase activity.

  • Data Analysis: Determine the percentage of inhibition or activation for each kinase at various compound concentrations. Calculate IC50 or EC50 values for any significant off-target interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Principle: Cells are treated with the test compound and then subjected to a temperature gradient. The binding of the compound to its target protein stabilizes it, resulting in less denaturation and aggregation at elevated temperatures. The amount of soluble target protein remaining at each temperature is then quantified.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a liver cell line like HepG2 or a pancreatic β-cell line like INS-1) with the test compound (e.g., this compound) or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3-7 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein (glucokinase) in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.

Visualizing Key Processes

To further aid in the understanding of this compound's mechanism and the experimental approaches to assess its specificity, the following diagrams are provided.

Glucokinase_Signaling_Pathway Glucokinase Signaling Pathway in Pancreatic β-cells cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Glucokinase Glucokinase Glucose->Glucokinase Phosphorylation G6P G6P Glucokinase->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP_channel K-ATP Channel (Closure) ATP_ADP->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion AM_2394 This compound AM_2394->Glucokinase Activation

Caption: Glucokinase signaling pathway in pancreatic β-cells.

Specificity_Assessment_Workflow Experimental Workflow for Assessing Activator Specificity cluster_invitro In-Vitro Assessment cluster_cellular Cell-Based Assessment Kinase_Panel In-Vitro Kinase Selectivity Panel Off_Target_ID Identification of Potential Off-Targets Kinase_Panel->Off_Target_ID Target_Engagement Confirmation of On-Target Engagement Off_Target_ID->Target_Engagement Inform Final_Assessment Comprehensive Specificity Profile Off_Target_ID->Final_Assessment Cell_Treatment Treat Cells with Test Compound CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Phenotypic_Assay Cellular Phenotypic Assay (e.g., GSIS) Cell_Treatment->Phenotypic_Assay CETSA->Target_Engagement On_Target_Effect Confirmation of On-Target Cellular Effect Target_Engagement->On_Target_Effect Correlate Phenotypic_Assay->On_Target_Effect On_Target_Effect->Final_Assessment

Caption: Workflow for assessing activator specificity.

References

Safety Operating Guide

AM-2394: Comprehensive Safety and Disposal Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing AM-2394, this guide provides essential safety protocols, operational plans, and detailed disposal procedures. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and responsible chemical handling.

This compound is a potent, orally bioavailable glucokinase activator with an EC50 of 60 nM.[1][2][3] It is utilized in research settings to study glucose metabolism and potential therapeutic applications for type 2 diabetes.[1][2] Due to its biological activity and the limited availability of comprehensive toxicological data, this compound should be handled with care, assuming it is potentially hazardous.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₂₂H₂₅N₅O₄
Molecular Weight 423.5 g/mol
Appearance Crystalline solid
Purity ≥98%
Solubility DMF: 1 mg/mLDMSO: 1 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.50 mg/mL
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Safe Handling and Personal Protective Equipment (PPE)

Given that the toxicological properties of this compound have not been fully investigated, a cautious approach to handling is mandatory. The following personal protective equipment (PPE) should be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: While not explicitly required for handling the solid under normal conditions, a dust mask or respirator should be considered if there is a risk of generating airborne particles.

General Handling Precautions:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not ingest.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the work area.

Proper Disposal Procedures

The disposal of this compound and any contaminated materials must be conducted in accordance with local, regional, and national regulations. The following step-by-step procedure provides a general guideline for the proper disposal of small quantities of this compound waste generated in a research laboratory.

Step 1: Waste Identification and Segregation

  • All waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated from general laboratory waste.

  • Label a dedicated, leak-proof waste container as "Hazardous Chemical Waste: this compound".

Step 2: Preparing Solid Waste for Disposal

  • Collect all solid waste contaminated with this compound in the designated hazardous waste container.

  • Ensure the container is kept closed when not in use.

Step 3: Preparing Liquid Waste for Disposal

  • Solutions containing this compound should not be disposed of down the drain.

  • Collect all liquid waste in a separate, clearly labeled, and sealed container. The container should be compatible with the solvents used (e.g., a high-density polyethylene bottle for DMSO or DMF solutions).

  • Do not mix this compound waste with other incompatible chemical waste streams.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the EHS office with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.

Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is based on studies demonstrating the in vivo activity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in corn oil)

  • Male ob/ob mice (or other appropriate diabetic model)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight.

  • Thirty minutes prior to the glucose challenge, administer this compound orally via gavage at the desired dose (e.g., 3-30 mg/kg). A vehicle control group should be included.

  • At time zero, administer the glucose solution orally.

  • Measure blood glucose levels from tail vein blood at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Plot the blood glucose concentration over time to assess the effect of this compound on glucose tolerance.

Signaling Pathway and Experimental Workflow Diagrams

Glucokinase Activation Signaling Pathway

Glucokinase_Activation Glucokinase Activation Pathway in Pancreatic β-cells Glucose Glucose Glucokinase Glucokinase (GK) Glucose->Glucokinase Substrate AM2394 This compound AM2394->Glucokinase Activator G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP K-ATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion

Caption: Glucokinase activation by this compound enhances glucose metabolism in pancreatic β-cells, leading to insulin secretion.

Experimental Workflow for this compound Disposal

Disposal_Workflow This compound Disposal Workflow Start Start: this compound Waste Generated Segregate Segregate Waste (Solid & Liquid) Start->Segregate Label_Solid Label Solid Waste Container: 'Hazardous Waste: this compound' Segregate->Label_Solid Label_Liquid Label Liquid Waste Container: 'Hazardous Waste: this compound' Segregate->Label_Liquid Store Store in a Designated Secondary Containment Area Label_Solid->Store Label_Liquid->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Provide_Info Provide SDS and Waste Information Contact_EHS->Provide_Info Collection Scheduled Waste Collection by EHS or Contractor Provide_Info->Collection End End: Proper Disposal Collection->End

Caption: A step-by-step logical workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling AM-2394

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling the glucokinase activator, AM-2394. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety glasses with side shields or goggles are required.

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile rubber, must be worn.

  • Body Protection: A laboratory coat is required. For operations with a higher risk of splashing, additional protective equipment such as a chemical apron may be necessary.

  • Respiratory Protection: If working with the solid form and there is a risk of dust generation, a NIOSH-approved respirator with a dust filter is recommended.

Engineering controls should be in place to minimize exposure. Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Safe Handling and Storage Procedures

To prevent accidental ingestion, inhalation, or contact, the following handling procedures must be followed:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled, stored, or processed.

  • Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures are -20°C for one year or -80°C for two years.[1]

Spill and Exposure Response

In the event of a spill or exposure, immediate action is critical:

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, should be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 1442684-77-6[2]
Molecular Formula C₂₂H₂₅N₅O₄[2]
Molecular Weight 423.5 g/mol [2]
EC₅₀ 60 nM (in an enzyme assay with glucose)[2]
Solubility DMF: 1 mg/ml, DMSO: 1 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.50 mg/ml
Storage Temperature -20°C (1 year), -80°C (2 years)

Experimental Protocol: In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

The following is a detailed methodology for an oral glucose tolerance test, a key experiment for evaluating the efficacy of this compound.

  • Animal Model: Male ob/ob mice are used as a model for type 2 diabetes.

  • Acclimation: Animals are acclimated to the housing conditions for a specified period before the experiment.

  • Fasting: Mice are fasted overnight prior to the OGTT.

  • Dosing: this compound is administered per os (PO) at doses of 1, 3, 10, and 30 mg/kg, 30 minutes before the glucose challenge. A vehicle control group receives the formulation excipient.

  • Glucose Challenge: A solution of glucose is administered orally to the mice.

  • Blood Sampling: Blood samples are collected from the tail vein at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Plasma glucose levels are determined using a glucose oxidase method.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for each treatment group and compared to the vehicle control to assess the effect of this compound on glucose excursion.

This compound Handling Workflow

G This compound Handling Workflow start Start: Receive this compound storage Store at appropriate temperature (-20°C or -80°C) start->storage ppe Don Personal Protective Equipment (PPE) storage->ppe handling Handle in a Fume Hood ppe->handling experiment Perform Experiment handling->experiment decontamination Decontaminate Work Area experiment->decontamination waste_disposal Dispose of Waste as Hazardous Material decontamination->waste_disposal end End of Procedure waste_disposal->end

Caption: Logical workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.